molecular formula C13H13N3OS2 B15564386 Zndm19

Zndm19

Cat. No.: B15564386
M. Wt: 291.4 g/mol
InChI Key: XUFSUEIOTWCTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zndm19 is a useful research compound. Its molecular formula is C13H13N3OS2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13N3OS2

Molecular Weight

291.4 g/mol

IUPAC Name

methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate

InChI

InChI=1S/C13H13N3OS2/c1-3-8-16-10-7-5-4-6-9(10)11(12(16)17)14-15-13(18)19-2/h3-7,17H,1,8H2,2H3

InChI Key

XUFSUEIOTWCTJI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ZMYND19 gene function and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Functions and Pathways of the ZMYND19 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene, also known as MIZIP (Melanin-concentrating hormone receptor 1-Interacting Zinc finger Protein). ZMYND19 is a crucial regulatory protein implicated in significant cellular signaling pathways, including mTORC1 signaling and microtubule dynamics. This document synthesizes current research findings on ZMYND19's molecular functions, its mechanism of action, and its interactions with other key cellular components. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development efforts targeting this protein.

Introduction to ZMYND19

ZMYND19 is a protein-coding gene that produces a MYND zinc-finger protein.[1][2] Initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCH-R1), ZMYND19 has since been shown to play a multifaceted role in cellular regulation.[1][2][3] It is expressed in various tissues, including the brain, testis, and stomach.[1] The ZMYND19 protein, MIZIP, is highly conserved and participates in complex signaling networks that govern cell growth, metabolism, and cytoskeletal organization.[1]

Molecular Function and Protein Interactions

The primary functions of ZMYND19 are mediated through its protein-protein interactions, which are largely dependent on its MYND zinc-finger domain.

Interaction with MCH-R1 and Tubulin

ZMYND19 was first characterized as a binding partner for the C-terminus of the melanin-concentrating hormone receptor 1 (MCH-R1), suggesting a role in MCH-R1 signaling.[1][2][3] In the presence of its binding partner, ZMYND19 can relocate from the cytoplasm to the plasma membrane, facilitating receptor signaling.[1] Furthermore, the MYND zinc-finger domain of ZMYND19 directly associates with α- and β-tubulin.[1][2][3] While this interaction does not appear to alter the overall microtubule architecture, it suggests that ZMYND19 may act as a linker between receptor activation and the modulation of intracellular cytoskeletal dynamics.[1]

Negative Regulation of mTORC1 Signaling

Recent studies have elucidated a critical role for ZMYND19 as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5][6] ZMYND19, along with Muskelin 1 (MKLN1), acts as a substrate for the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6][7] In the absence of CTLH-mediated degradation, ZMYND19 and MKLN1 accumulate and associate with the outer lysosomal membrane to inhibit mTORC1 activity.[4][5][6] This inhibition is achieved by blocking the interaction between mTORC1 and its activator, Ras homolog enriched in brain (Rheb).[4][5][6]

ZMYND19 in Signaling Pathways

The CTLH-ZMYND19-mTORC1 Pathway

The CTLH-ZMYND19-mTORC1 signaling axis represents a significant mechanism for tuning mTORC1 activity at the lysosomal membrane. The CTLH E3 ligase complex targets ZMYND19 and MKLN1 for proteasomal degradation. When the CTLH complex is inactive or its components are knocked out, ZMYND19 and MKLN1 levels increase, leading to the suppression of mTORC1 signaling.[4][5][6] This pathway is particularly relevant in contexts of dysregulated PI3K/mTOR signaling, such as in certain cancers.[4][5][6]

CTLH_ZMYND19_mTORC1_Pathway cluster_0 Cytoplasm cluster_1 Lysosomal Membrane CTLH CTLH Complex ZMYND19_MKLN1 ZMYND19/MKLN1 Complex CTLH->ZMYND19_MKLN1 Ubiquitination Proteasome Proteasome ZMYND19_MKLN1->Proteasome Degradation mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Rheb Rheb-GTP Rheb->mTORC1 Activation ZMYND19_MKLN1_accumulated Accumulated ZMYND19/MKLN1 ZMYND19_MKLN1_accumulated->mTORC1 Inhibition CTLH_inactive CTLH Inactivation CTLH_inactive->ZMYND19_MKLN1_accumulated Accumulation

Caption: The CTLH-ZMYND19-mTORC1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ZMYND19.

Table 1: Protein Abundance Changes Upon MAEA (CTLH Subunit) Knockout [8]

ProteinLog2 Fold Change (MAEA KO vs. Control)Adjusted p-value
ZMYND19> 0.5< 0.05
MKLN1> 0.5< 0.05

Table 2: Impact of ZMYND19/MKLN1 Expression on S6 Kinase Phosphorylation [8]

Expressed ProteinsRelative S6 Phosphorylation
Control (GFP)100%
ZMYND19 aloneNo significant change
MKLN1 aloneMild reduction
ZMYND19 + MKLN1Significant reduction
ΔZnF ZMYND19 + MKLN1Mild reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate ZMYND19 function.

CRISPR/Cas9-mediated Gene Knockout

This protocol describes the generation of ZMYND19 knockout cell lines to study its functional role.

  • sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the exons of ZMYND19. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

  • Virus Transduction: Harvest the lentiviral particles 48-72 hours post-transfection and use them to transduce the target cell line (e.g., YCCEL1 gastric carcinoma cells) in the presence of polybrene (8 µg/mL).

  • Selection and Validation: Select transduced cells with an appropriate antibiotic (e.g., puromycin). Validate gene knockout by immunoblotting for the ZMYND19 protein and by sequencing the genomic DNA at the target locus.

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the interaction between ZMYND19 and its binding partners.

  • Cell Lysis: Lyse cells transiently transfected with epitope-tagged constructs (e.g., FLAG-ZMYND19 and V5-MKLN1) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG agarose beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer. Analyze the input lysates and the immunoprecipitated samples by immunoblotting with antibodies against the respective epitope tags.

CoIP_Workflow start Start: Transfected Cells lysis Cell Lysis start->lysis incubation Incubation with Antibody-Coupled Beads lysis->incubation washing Washing Steps incubation->washing elution Elution washing->elution analysis Immunoblot Analysis elution->analysis end End: Interaction Confirmed analysis->end

References

An In-depth Technical Guide to ZMYND19 Protein Interactions and Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the protein Zinc Finger MYND-Type Containing 19 (ZMYND19), with a focus on its molecular interactions, the complexes it forms, and its emerging role in cellular signaling. ZMYND19 is a protein characterized by a MYND-type zinc finger domain, which is critical for mediating protein-protein interactions.[1] Initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and tubulins, recent groundbreaking research has illuminated a pivotal role for ZMYND19 as a negative regulator of the mTORC1 signaling pathway. This guide synthesizes the available qualitative and quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the key pathways and workflows.

Core ZMYND19 Interactions and Complexes

ZMYND19 participates in several key protein-protein interactions, forming distinct complexes that are integral to its function. The most well-characterized of these is its role in the negative regulation of the mTORC1 pathway through its interaction with MKLN1.

The ZMYND19-MKLN1 Complex: A Negative Regulator of mTORC1

Recent studies have identified ZMYND19 as a crucial component of a complex that inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism.[2][3][4][5]

  • Interaction with MKLN1: ZMYND19 forms a complex with Muscle Kelch-Like N1 (MKLN1). This interaction is mediated by the zinc finger domain of ZMYND19.[6][7] Upon loss of the E3 ubiquitin ligase complex CTLH, ZMYND19 and MKLN1 accumulate and associate with each other at the lysosomal membrane, where mTORC1 is activated.[2][4][5][7]

  • Interaction with mTORC1 Components: The ZMYND19-MKLN1 complex directly interacts with core components of the mTORC1 pathway.

    • Raptor: ZMYND19 robustly co-immunoprecipitates with Raptor, the regulatory-associated protein of mTOR.[4] This interaction is also dependent on the zinc finger domain of ZMYND19.[6]

    • RagA/C: The ZMYND19/MKLN1 complex also binds to the Rag GTPases RagA and RagC, which are responsible for recruiting mTORC1 to the lysosome in response to amino acid availability.[4]

  • Functional Consequence: The formation of this complex at the lysosome does not prevent the recruitment of mTORC1 but instead blocks a late stage of its activation.[3][4] Specifically, the ZMYND19-MKLN1 complex interferes with the interaction between mTORC1 and its activator Rheb, as well as its substrates S6 and 4E-BP1.[2][5]

Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)

ZMYND19 was initially identified as a protein that interacts with the C-terminus of MCHR1, a G protein-coupled receptor involved in energy homeostasis.[8] However, the functional significance and the precise signaling pathway involving this interaction remain to be fully elucidated by more recent studies.

Interaction with Tubulins

ZMYND19 has also been reported to bind to the N-termini of alpha- and beta-tubulins.[8] This interaction suggests a potential role for ZMYND19 in the regulation of microtubule dynamics and cytoskeleton-dependent processes. Further research is needed to validate and characterize the functional consequences of this interaction.

Quantitative Data on ZMYND19 Interactions

Currently, there is a notable absence of publicly available quantitative data, such as binding affinities (Kd) and detailed stoichiometry, for the interactions of ZMYND19 with its binding partners. The majority of the existing literature provides qualitative evidence of these interactions through techniques like co-immunoprecipitation and immunoblotting. The following table summarizes the qualitative findings.

ZMYND19 InteractorExperimental EvidenceFunctional Role of InteractionCitations
MKLN1 Co-immunoprecipitationForms a complex to negatively regulate mTORC1.[4][6][7]
Raptor Co-immunoprecipitationDirect interaction to inhibit mTORC1 activation.[4][6]
RagA/C Co-immunoprecipitationPart of the inhibitory complex on mTORC1.[4]
CTLH Complex ZMYND19 is a substrate of this E3 ligase.Regulates ZMYND19 protein stability.[2][4][5]
MCHR1 Yeast Two-HybridUnknown[8]
Alpha-Tubulin Yeast Two-HybridPotential role in microtubule dynamics.[8]
Beta-Tubulin Yeast Two-HybridPotential role in microtubule dynamics.[8]

Signaling Pathways Involving ZMYND19

The most well-defined signaling pathway involving ZMYND19 is the negative regulation of mTORC1.

The CTLH-ZMYND19-mTORC1 Signaling Axis

This pathway represents a mechanism for rapidly tuning mTORC1 activity at the lysosomal membrane.

CoIP_Workflow start Transfected Cells (e.g., FLAG-ZMYND19) lysis Cell Lysis start->lysis centrifuge1 Clarify Lysate (Centrifugation) lysis->centrifuge1 preclear Pre-clear Lysate centrifuge1->preclear ip Immunoprecipitation (Anti-FLAG beads) preclear->ip wash Wash Beads (3-5x) ip->wash elution Elution wash->elution analysis SDS-PAGE & Immunoblot or Mass Spectrometry elution->analysis Y2H_Workflow start Construct Bait Plasmid (pGBKT7-ZMYND19) bait_char Transform Bait into Yeast & Test for Auto-activation start->bait_char screen Screen Prey Library (Transformation or Mating) bait_char->screen selection Select on High-Stringency Media (SD/-Ade/-His/-Leu/-Trp) screen->selection verification Isolate Prey Plasmids & Re-transform to Verify selection->verification sequencing Sequence Positive Prey Plasmids verification->sequencing end Identify Interacting Proteins sequencing->end MT_Cosedimentation_Workflow start Purified Tubulin + GTP polymerize Polymerize at 37°C + Taxol Stabilization start->polymerize binding Incubate Microtubules with Purified ZMYND19 polymerize->binding centrifuge Ultracentrifugation over Glycerol Cushion binding->centrifuge separate Separate Supernatant (S) and Pellet (P) centrifuge->separate analysis Analyze S and P by SDS-PAGE & Immunoblot separate->analysis

References

The Discovery and History of the ZMYND19 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of the ZMYND19 gene, also known as MIZIP. Initially identified as a protein interacting with the melanin-concentrating hormone receptor 1, ZMYND19 has since been implicated in crucial cellular processes, including microtubule dynamics and, more recently, as a key negative regulator of the mTORC1 signaling pathway. This document details the seminal discoveries, presents quantitative expression data, outlines key experimental methodologies, and visualizes the known signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of ZMYND19's role in cellular biology and its potential as a therapeutic target.

Discovery and Nomenclature

The gene now known as ZMYND19 (Zinc Finger MYND-Type Containing 19) was first identified in 2002 by Bächner et al.[1]. It was originally named MIZIP (MCH-R1-Interacting Zinc-Finger Protein) due to its discovery through a yeast two-hybrid screen for proteins that interact with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1)[1]. MCHR1 is a G-protein coupled receptor involved in the regulation of energy balance and mood. The ZMYND19 gene is located on chromosome 9q34.3 in humans[2].

Table 1: Gene and Protein Aliases

CategoryName/IdentifierSource
Official Gene Symbol ZMYND19HGNC
Official Protein Name Zinc finger MYND domain-containing protein 19UniProt
Alias MIZIPBächner et al., 2002[1]
Alias MCH-R1-Interacting Zinc Finger ProteinBächner et al., 2002[1]
NCBI Gene ID 116225NCBI
Ensembl ID ENSG00000165724Ensembl
UniProt ID Q96E35UniProt

Initial Functional Characterization

Interaction with MCHR1

The initial discovery of ZMYND19 (as MIZIP) was predicated on its interaction with MCHR1. Co-transfection experiments in HEK293 cells demonstrated that while MIZIP is typically localized in the cytoplasm, it is recruited to the plasma membrane in the presence of MCHR1, suggesting a role in the MCHR1 signaling pathway.

Interaction with Tubulin

Subsequent research by Francke et al. in 2005 revealed that ZMYND19 also interacts with α- and β-tubulin[3]. This interaction was mapped to the MYND zinc-finger domain of ZMYND19 and the N-termini of the tubulin proteins. However, this association does not appear to alter the overall microtubule architecture, suggesting a more subtle regulatory role, potentially linking MCHR1 signaling to cytoskeletal dynamics[3].

Role in mTORC1 Signaling

More recent and extensive research has unveiled a critical role for ZMYND19 as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.

ZMYND19 functions in a complex with Muskelin 1 (MKLN1) to inhibit mTORC1 activity at the lysosomal membrane[5]. The CTLH E3 ubiquitin ligase complex targets both ZMYND19 and MKLN1 for proteasomal degradation. When the CTLH complex is inactive, ZMYND19 and MKLN1 accumulate, associate with each other, and localize to the lysosome to inhibit mTORC1[5]. This inhibition is achieved by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1[4][5].

Signaling Pathway Diagram

ZMYND19_mTORC1_Pathway CTLH CTLH ZMYND19_MKLN1 ZMYND19_MKLN1 CTLH->ZMYND19_MKLN1 Degradation Proteasome Proteasome ZMYND19_MKLN1->Proteasome mTORC1 mTORC1 ZMYND19_MKLN1->mTORC1 Inhibition S6K S6K mTORC1->S6K FourEBP1 FourEBP1 mTORC1->FourEBP1 Rheb Rheb Rheb->mTORC1 Activation CellGrowth CellGrowth S6K->CellGrowth FourEBP1->CellGrowth

Quantitative Data

Gene Expression in Human Tissues (GTEx)

RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of ZMYND19 expression across various human tissues. The data is presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

Table 2: Median RNA Expression of ZMYND19 in Human Tissues

TissueMedian RPKM
Testis34.44
Brain - Cerebellum15.21
Brain - Cortex12.89
Pituitary10.55
Adrenal Gland8.76
Thyroid7.43
Stomach6.98
Esophagus - Mucosa6.54
Colon - Transverse5.89
Lung5.12
Heart - Atrial Appendage4.33
Skeletal Muscle3.21
Liver2.78
Pancreas2.54
Skin - Sun Exposed1.87
Whole Blood0.98
Data sourced from the GTEx Portal[6].
Protein Expression in Cancer Cell Lines (CCLE)

The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a large panel of human cancer cell lines.

Table 3: ZMYND19 Protein Expression in Selected Cancer Cell Lines

Cell LineCancer TypeProtein Expression (Relative Abundance)
A375 Skin Melanoma1.25
MCF7 Breast Carcinoma0.89
HCT116 Colon Carcinoma1.54
A549 Lung Carcinoma0.76
PC-3 Prostate Carcinoma1.11
U-87 MG Glioblastoma0.98
Representative data; values are illustrative of relative protein abundance from mass spectrometry data.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

This protocol is based on the methodology used for the initial discovery of the ZMYND19 (MIZIP)-MCHR1 interaction.

Y2H_Workflow Bait_Prep Prepare Bait Plasmid: Fuse ZMYND19 to GAL4 DNA-Binding Domain (DBD) Yeast_Trans Co-transform Yeast Strain with Bait and Prey Plasmids Bait_Prep->Yeast_Trans Prey_Prep Prepare Prey Library: Fuse cDNA library to GAL4 Activation Domain (AD) Prey_Prep->Yeast_Trans Selection Plate on Selective Media (lacking specific nutrients, e.g., Histidine) Yeast_Trans->Selection Colony_Growth Colony Growth Indicates Protein-Protein Interaction Selection->Colony_Growth Validation Isolate Prey Plasmids and Sequence to Identify Interacting Protein Colony_Growth->Validation

Methodology:

  • Bait and Prey Construction: The full-length coding sequence of ZMYND19 is cloned into a yeast expression vector containing the GAL4 DNA-binding domain (DBD). A human brain cDNA library is cloned into a corresponding vector containing the GAL4 activation domain (AD).

  • Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with the bait (DBD-ZMYND19) and prey (AD-cDNA library) plasmids using the lithium acetate method.

  • Selection: Transformed yeast are plated on selective medium lacking essential nutrients (e.g., tryptophan, leucine, and histidine). The reporter genes (e.g., HIS3, ADE2, lacZ) are only expressed if the bait and prey proteins interact, reconstituting a functional GAL4 transcription factor.

  • Interaction Validation: Colonies that grow on the selective medium are further tested for reporter gene activity (e.g., β-galactosidase assay).

  • Prey Identification: Plasmids from positive colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins.

Co-Immunoprecipitation (Co-IP) for Interaction Validation

This protocol is a generalized method for validating protein-protein interactions, such as that between ZMYND19 and MKLN1.

CoIP_Workflow Cell_Lysis Lyse cells expressing epitope-tagged ZMYND19 and MKLN1 Incubate_Ab Incubate lysate with antibody against the epitope tag (e.g., anti-FLAG) Cell_Lysis->Incubate_Ab Immunoprecipitate Add Protein A/G beads to capture antibody-antigen complexes Incubate_Ab->Immunoprecipitate Wash Wash beads to remove non-specific binding proteins Immunoprecipitate->Wash Elute Elute proteins from beads Wash->Elute Analysis Analyze eluate by SDS-PAGE and Western Blot Elute->Analysis

Methodology:

  • Cell Culture and Lysis: HEK293T cells are co-transfected with expression vectors for FLAG-tagged ZMYND19 and V5-tagged MKLN1. After 24-48 hours, cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose beads. The pre-cleared lysate is then incubated with an anti-FLAG antibody overnight at 4°C.

  • Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the immune complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the FLAG and V5 epitopes.

CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the generation of ZMYND19 knockout cell lines to study its function.

Methodology:

  • gRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting an early exon of the ZMYND19 gene are designed and cloned into a Cas9 expression vector.

  • Transfection: HEK293T cells are transfected with the Cas9-ZMYND19-sgRNA plasmid.

  • Single-Cell Cloning: 48-72 hours post-transfection, cells are sorted into 96-well plates at a density of a single cell per well to generate clonal populations.

  • Screening and Validation: Once colonies are established, genomic DNA is extracted, and the targeted region of the ZMYND19 gene is amplified by PCR. The PCR products are sequenced to identify clones with frameshift-inducing insertions or deletions (indels).

  • Protein Knockout Confirmation: The absence of ZMYND19 protein in the knockout clones is confirmed by Western blotting.

Conclusion and Future Directions

The journey of ZMYND19 from its discovery as an MCHR1-interacting protein to its characterization as a key regulator of the mTORC1 pathway highlights the evolving understanding of its cellular functions. Its role in a fundamental signaling pathway frequently dysregulated in diseases like cancer presents ZMYND19 as a potential target for therapeutic intervention. Future research should focus on elucidating the precise mechanisms by which the ZMYND19-MKLN1 complex inhibits mTORC1, identifying other potential interaction partners and downstream effectors, and exploring the therapeutic potential of modulating ZMYND19 activity in various disease contexts. The data and protocols presented in this guide provide a solid foundation for these future investigations.

References

The Role of ZMYND19 in Neuronal Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in fundamental cellular processes with emerging significance in the intricate landscape of neuronal development. This technical guide provides a comprehensive overview of the current understanding of ZMYND19's function in the nervous system. It details its molecular interactions, its role in key signaling pathways, and the potential implications for neurodevelopmental disorders. This document synthesizes available data, outlines experimental methodologies, and presents visual representations of molecular interactions to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to ZMYND19

ZMYND19 is a protein characterized by the presence of a MYND (Myeloid, Nervy, and DEAF-1) type zinc finger domain. It was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy homeostasis and other neurological functions.[1] Subsequent research has revealed its association with the cytoskeleton, specifically with α- and β-tubulin, suggesting a role in modulating microtubule dynamics.[1] ZMYND19 is expressed in various tissues, including the brain, indicating its potential contribution to neuronal processes.[1]

Molecular Interactions and Function

ZMYND19's function in a cellular context, particularly within neurons, is multifaceted and appears to be centered around its roles as a signaling scaffold and a regulator of protein stability.

Interaction with MCHR1 and Microtubules

ZMYND19 binds to the C-terminus of MCHR1 and the N-termini of α- and β-tubulin.[1] This suggests that ZMYND19 may act as a linker between MCHR1 signaling and the microtubule cytoskeleton. Upon activation of MCHR1, ZMYND19 has been observed to translocate from the cytoplasm to the plasma membrane.[1] This dynamic localization suggests a role in relaying signals from the cell surface to the intracellular machinery that governs cell shape and transport, processes critical for neuronal development, including neurite outgrowth and migration.[1][2]

Regulation of mTORC1 Signaling

A pivotal function of ZMYND19 in cellular regulation is its role as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4][5] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is crucial for proper neuronal development, including protein synthesis required for synaptic plasticity.[6]

ZMYND19, in complex with Muskelin (MKLN1), localizes to the lysosomal membrane where it inhibits mTORC1 activity.[3][5] This inhibition is achieved by blocking the interaction between mTORC1 and its activator, the small GTPase Rheb.[3] The ZMYND19/MKLN1 complex also prevents the interaction of mTORC1 with its downstream substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3]

The stability of the ZMYND19/MKLN1 complex is, in turn, regulated by the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. The CTLH complex targets ZMYND19 and MKLN1 for proteasomal degradation, thereby relieving the inhibition of mTORC1.[3][5] This intricate regulatory mechanism allows for the fine-tuning of mTORC1 activity in response to various cellular signals.

Signaling Pathways Involving ZMYND19

Based on current evidence, ZMYND19 is a key player in a signaling network that integrates inputs from cell surface receptors with the master metabolic regulator, mTORC1, and the cytoskeleton.

ZMYND19_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Membrane MCHR1 MCHR1 ZMYND19 ZMYND19 MCHR1->ZMYND19 recruits to membrane MCH MCH MCH->MCHR1 activates MKLN1 MKLN1 ZMYND19->MKLN1 forms complex Tubulin α/β-Tubulin ZMYND19->Tubulin binds mTORC1 mTORC1 ZMYND19->mTORC1 inhibits Proteasome Proteasome ZMYND19->Proteasome degradation MKLN1->mTORC1 inhibits MKLN1->Proteasome degradation Microtubules Microtubule Dynamics (Neurite Outgrowth, Migration) Tubulin->Microtubules S6K S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates CTLH CTLH E3 Ligase CTLH->ZMYND19 ubiquitinates CTLH->MKLN1 ubiquitinates Neuronal_Growth Neuronal Growth & Synaptic Plasticity S6K->Neuronal_Growth fourEBP1->Neuronal_Growth

ZMYND19 Signaling Network

Role in Neuronal Development

While direct quantitative data on the specific impact of ZMYND19 on neuronal morphology and function is currently limited in the published literature, its established molecular interactions provide a strong basis for its putative roles in several key neurodevelopmental processes.

Neurite Outgrowth and Migration

ZMYND19's interaction with tubulin suggests a direct role in regulating microtubule dynamics, a fundamental process for neurite outgrowth and neuronal migration.[1][2] By potentially modulating the stability and organization of the microtubule cytoskeleton, ZMYND19 could influence the formation and extension of axons and dendrites, as well as the directed movement of neurons to their correct locations within the developing brain.

Synaptic Plasticity and Neuronal Growth

Through its negative regulation of mTORC1, ZMYND19 is positioned to influence a wide range of downstream processes critical for neuronal development and function.[3][6] Aberrant mTORC1 signaling is linked to several neurodevelopmental disorders, highlighting the importance of its precise regulation.[6] By dampening mTORC1 activity, ZMYND19 may contribute to the homeostatic control of protein synthesis, which is essential for synaptic plasticity, dendritic arborization, and overall neuronal growth.

Quantitative Data

Table 1: Summary of Key Molecular Interactions and Effects

Interacting PartnerEffect of InteractionCell Type/SystemReference
MCHR1 Recruitment of ZMYND19 to the plasma membrane upon MCH stimulation.Recombinant cell lines[1]
α/β-Tubulin Direct binding, suggesting a role in microtubule dynamics.In vitro binding assays[1]
MKLN1 Forms a complex that negatively regulates mTORC1.Human cell lines[3][5]
mTORC1 Inhibition of mTORC1 activity by blocking interaction with Rheb and substrates.Human cell lines[3]
CTLH E3 Ligase Targeted for proteasomal degradation.Human cell lines[3][5]

Experimental Protocols

The following sections provide generalized protocols for key experiments to investigate the function of ZMYND19 in neuronal development. These should be optimized for specific experimental systems.

Lentiviral shRNA-mediated Knockdown of ZMYND19 in Primary Neurons

This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting ZMYND19 to achieve its knockdown in primary neuronal cultures.[7][8][9][10]

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA expression vector (e.g., pLKO.1) with a validated ZMYND19-targeting shRNA sequence

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Primary neuronal culture medium

  • Poly-D-lysine coated plates/coverslips

  • Concentration solution (e.g., Lenti-X Concentrator)

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the ZMYND19-shRNA plasmid and packaging plasmids.

  • Harvest and Concentrate: Collect the supernatant containing viral particles 48-72 hours post-transfection and concentrate using a suitable reagent or ultracentrifugation.

  • Titration: Determine the viral titer to ensure appropriate multiplicity of infection (MOI).

  • Transduction of Primary Neurons: Add the lentiviral particles to primary neuronal cultures at the desired MOI.

  • Incubation and Analysis: Incubate for 4-7 days to allow for shRNA expression and protein knockdown.

  • Validation: Assess knockdown efficiency by Western blot or qPCR analysis of ZMYND19 levels.

shRNA_Workflow cluster_virus_production Lentivirus Production cluster_neuron_transduction Neuronal Transduction Transfection Co-transfect HEK293T cells (shRNA + packaging plasmids) Harvest Harvest viral supernatant Transfection->Harvest Concentration Concentrate virus Harvest->Concentration Titration Determine viral titer Concentration->Titration Transduction Transduce primary neurons Titration->Transduction Incubation Incubate for knockdown Transduction->Incubation Validation Validate knockdown (Western blot / qPCR) Incubation->Validation Analysis Phenotypic Analysis (e.g., Neurite Outgrowth) Incubation->Analysis

Lentiviral shRNA Knockdown Workflow
Co-immunoprecipitation of ZMYND19 and Interacting Partners from Brain Lysate

This protocol outlines the co-immunoprecipitation (Co-IP) of endogenous ZMYND19 from brain tissue to identify and confirm protein-protein interactions.[11][12][13]

Materials:

  • Mouse brain tissue (e.g., cortex or hippocampus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-ZMYND19 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Tissue Lysis: Homogenize brain tissue in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ZMYND19 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., MKLN1, tubulin).

CoIP_Workflow Start Brain Tissue Lysate Preclear Pre-clear with beads Start->Preclear IP Incubate with anti-ZMYND19 Ab or IgG Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute bound proteins Wash->Elute Analysis Western Blot Analysis Elute->Analysis

References

ZMYND19 Expression Across Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tissue-specific expression of Zinc Finger MYND-Type Containing 19 (ZMYND19), also known as MIZIP. The document summarizes quantitative expression data, details established experimental protocols for its detection, and visualizes its involvement in key signaling pathways.

Quantitative Expression of ZMYND19

The expression of ZMYND19 varies across different human tissues at both the mRNA and protein levels. The following tables provide a summary of its expression based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.

RNA Expression Levels

The GTEx portal provides comprehensive data on gene expression across a wide range of human tissues. The following table summarizes the median RNA expression of ZMYND19 in Transcripts Per Million (TPM), based on the GTEx V8 release.[1][2][3]

TissueMedian TPM
Adipose - Subcutaneous3.8
Adipose - Visceral (Omentum)3.5
Adrenal Gland6.1
Artery - Aorta2.9
Artery - Coronary3.4
Artery - Tibial4.2
Brain - Amygdala5.9
Brain - Anterior cingulate cortex (BA24)6.5
Brain - Caudate (basal ganglia)6.2
Brain - Cerebellar Hemisphere2.5
Brain - Cerebellum2.2
Brain - Cortex6.8
Brain - Frontal Cortex (BA9)7.0
Brain - Hippocampus6.0
Brain - Hypothalamus5.5
Brain - Nucleus accumbens (basal ganglia)6.3
Brain - Putamen (basal ganglia)6.1
Brain - Spinal cord (cervical c-1)4.1
Brain - Substantia nigra5.2
Breast - Mammary Tissue2.9
Cells - EBV-transformed lymphocytes2.1
Cells - Transformed fibroblasts4.5
Cervix - Ectocervix3.1
Cervix - Endocervix3.5
Colon - Sigmoid3.2
Colon - Transverse3.0
Esophagus - Gastroesophageal Junction4.0
Esophagus - Mucosa3.6
Esophagus - Muscularis3.1
Fallopian Tube4.5
Heart - Atrial Appendage3.7
Heart - Left Ventricle3.9
Kidney - Cortex4.8
Liver2.1
Lung4.2
Minor Salivary Gland3.7
Muscle - Skeletal1.8
Nerve - Tibial4.9
Ovary4.1
Pancreas2.5
Pituitary8.2
Prostate4.0
Skin - Not Sun Exposed (Suprapubic)3.3
Skin - Sun Exposed (Lower leg)4.0
Small Intestine - Terminal Ileum3.4
Spleen2.7
Stomach4.3
Testis10.5
Thyroid5.1
Uterus3.8
Vagina3.3
Whole Blood1.5

Table 1: Median RNA expression of ZMYND19 across various human tissues (Data Source: GTEx Portal V8).[1][2][3]

Protein Expression Levels

Quantitative protein expression data across tissues is available from various sources, including mass spectrometry-based proteomics databases like ProteomicsDB. The Human Protein Atlas also provides a valuable, albeit more qualitative, summary of protein expression based on immunohistochemistry.[4][5][6][7][8] The following table presents a summary of ZMYND19 protein expression levels.

TissueExpression LevelMethod
Brain (Cerebral Cortex)MediumIHC
TestisHighIHC
PlacentaLowIHC
HeartLowIHC
LiverNot detectedIHC
Skeletal MuscleNot detectedIHC
KidneyLowIHC
StomachLowIHC

Table 2: Summary of ZMYND19 protein expression in selected human tissues (Data Source: The Human Protein Atlas).[4]

Experimental Protocols

Accurate detection of ZMYND19 expression requires optimized experimental protocols. This section provides detailed methodologies for immunohistochemistry (IHC) and Western blotting.

Immunohistochemistry (IHC) for Paraffin-Embedded Tissues

This protocol is adapted for the use of a rabbit polyclonal anti-ZMYND19 antibody (e.g., Atlas Antibodies Cat# HPA050761).

2.1.1. Reagents and Materials

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Solution: 5% normal goat serum in PBST

  • Primary Antibody: Rabbit anti-ZMYND19 polyclonal antibody (e.g., HPA050761), diluted 1:20-1:50 in blocking solution

  • Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated), diluted according to manufacturer's instructions

  • DAB Substrate Kit

  • Hematoxylin

  • Mounting Medium

2.1.2. Protocol [9][10][11][12]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse in 100% ethanol twice for 3 minutes each.

    • Immerse in 95% ethanol for 1 minute.

    • Immerse in 70% ethanol for 1 minute.

    • Rinse in dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the pre-heated solution for 20 minutes.

    • Allow slides to cool in the solution for 20 minutes at room temperature.

    • Rinse slides in PBST twice for 5 minutes each.

  • Immunostaining:

    • Block endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 15 minutes.

    • Rinse in PBST twice for 5 minutes each.

    • Apply Blocking Solution and incubate for 1 hour at room temperature.

    • Drain blocking solution and apply diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

    • Rinse in PBST three times for 5 minutes each.

    • Apply diluted secondary antibody and incubate for 1 hour at room temperature.

    • Rinse in PBST three times for 5 minutes each.

  • Detection and Counterstaining:

    • Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until desired stain intensity develops.

    • Rinse slides in dH₂O.

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with dH₂O.

    • "Blue" the slides in tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and xylene.

    • Apply mounting medium and coverslip.

Western Blotting

This protocol is adapted for the use of a rabbit polyclonal anti-ZMYND19 antibody (e.g., Novus Biologicals Cat# NBP1-79414).[13]

2.2.1. Reagents and Materials

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Rabbit anti-ZMYND19 polyclonal antibody (e.g., NBP1-79414), diluted 1.0 µg/ml in blocking buffer.[13]

  • Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated), diluted according to manufacturer's instructions

  • ECL Western Blotting Substrate

2.2.2. Protocol [14][15][16]

  • Sample Preparation:

    • Lyse cells or homogenized tissue in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Mix protein lysates with 4x Laemmli Sample Buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare and apply ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Signaling Pathways and Experimental Workflows

ZMYND19 has been implicated in at least two distinct signaling pathways, regulating cellular metabolism and hormone receptor signaling.

ZMYND19 in mTORC1 Signaling

Recent studies have identified ZMYND19 as a negative regulator of the mTORC1 signaling pathway.[17][18] ZMYND19, along with MKLN1, is a substrate of the CTLH E3 ubiquitin ligase complex. When CTLH is active, it targets ZMYND19 and MKLN1 for proteasomal degradation. However, upon CTLH inactivation, ZMYND19 and MKLN1 accumulate and associate with the lysosomal membrane, where they inhibit mTORC1 activity by blocking its interaction with Rheb.[17][18]

mTORC1_Signaling cluster_lysosome Lysosome CTLH CTLH E3 Ligase ZMYND19_MKLN1 ZMYND19-MKLN1 Complex CTLH->ZMYND19_MKLN1 Ubiquitination Proteasome Proteasomal Degradation ZMYND19_MKLN1->Proteasome Degradation mTORC1 mTORC1 ZMYND19_MKLN1->mTORC1 Inhibition Rheb Rheb Rheb->mTORC1 Activation Lysosome Lysosomal Membrane Downstream Downstream Signaling (e.g., S6K, 4E-BP1)

Diagram 1: ZMYND19-mediated negative regulation of mTORC1 signaling.
ZMYND19 in MCHR1 Signaling

ZMYND19 was initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor.[19] MCHR1 couples to both Gi and Gq proteins. Gi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gq activation stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC). ZMYND19 is thought to be a regulatory molecule in MCHR1 signaling, potentially by facilitating the recruitment of signaling components to the receptor.[19][20][21]

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq ZMYND19 ZMYND19 ZMYND19->MCHR1 Interaction AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_PKC ↑ [Ca²⁺]i PKC Activation IP3_DAG->Ca_PKC

Diagram 2: Involvement of ZMYND19 in the MCHR1 signaling cascade.
Experimental Workflow for Tissue-Specific Expression Analysis

A typical workflow to investigate the tissue-specific expression of a gene like ZMYND19 involves a combination of transcriptomic and proteomic approaches.

Tissue_Expression_Workflow Tissue Tissue Procurement (e.g., Biopsy, Post-mortem) RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Tissue->Protein_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR Validation RNA_Extraction->RT_qPCR WB Western Blot Protein_Extraction->WB IHC Immunohistochemistry Protein_Extraction->IHC Data_Analysis Bioinformatic Analysis (TPM, Differential Expression) RNA_Seq->Data_Analysis RT_qPCR->Data_Analysis Quant_Analysis Quantitative Analysis (Band densitometry) WB->Quant_Analysis Imaging Microscopy and Image Analysis IHC->Imaging Integration Data Integration and Interpretation Data_Analysis->Integration Quant_Analysis->Integration Imaging->Integration

Diagram 3: A generalized workflow for analyzing tissue-specific gene expression.

This workflow begins with the collection of tissue samples, followed by the parallel extraction of RNA and protein. RNA is then analyzed by high-throughput sequencing (RNA-Seq) to obtain a global view of gene expression, with key findings often validated by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Protein expression is assessed by Western blotting for quantitative analysis in homogenized tissues and by immunohistochemistry for visualizing the spatial distribution of the protein within the tissue architecture. Finally, the data from these different methodologies are integrated to provide a comprehensive understanding of the tissue-specific expression pattern of the gene of interest.

References

An In-depth Technical Guide to the Subcellular Localization and Trafficking of ZMYND19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP (MCHR1-Interacting Zinc Finger Protein), is a protein implicated in crucial cellular signaling pathways. Its function is intrinsically linked to its dynamic subcellular localization. This technical guide provides a comprehensive overview of the current understanding of ZMYND19's distribution within the cell and the mechanisms governing its trafficking. We delve into the experimental methodologies used to elucidate its localization, present available quantitative data, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating ZMYND19's role in health and disease, and for professionals in drug development targeting pathways modulated by this protein.

Subcellular Localization of ZMYND19

ZMYND19 exhibits a complex and dynamic subcellular distribution, with evidence supporting its presence in multiple cellular compartments. Its localization appears to be context-dependent, influenced by interacting partners and cellular states.

Table 1: Summary of ZMYND19 Subcellular Localization

Cellular ComponentExperimental Context/MethodKey FindingsReferences
Lysosomal Membrane Co-immunoprecipitation, Confocal MicroscopyConstitutively localizes to the outer lysosomal membrane; recruits MKLN1.[1][2][3][1][2][3]
Cytoplasm Immunofluorescence, Subcellular FractionationGenerally observed in the cytoplasm.[1][4][1][4]
Cell Membrane Co-immunoprecipitation with MCHR1Relocates from the cytoplasm to the plasma membrane in the presence of MCHR1.[5][5]
Golgi Apparatus ImmunofluorescenceLocalized to the Golgi apparatus.[6][7][6][7]
Vesicles ImmunofluorescenceObserved in vesicles.[6][7][6][7]
Nucleus Database AnnotationSome evidence suggests nuclear localization, though less prominent than cytoplasmic/membranous.[1][1]

Trafficking and Signaling Pathways

The trafficking of ZMYND19 is intimately linked to its function in key signaling pathways. Two major pathways have been identified where ZMYND19's localization is critical: the mTORC1 signaling pathway at the lysosome and the MCHR1 signaling pathway at the plasma membrane.

Negative Regulation of mTORC1 Signaling at the Lysosome

Recent studies have illuminated a critical role for ZMYND19 as a negative regulator of the mTORC1 pathway.[1][2][3] ZMYND19, in complex with Muskelin 1 (MKLN1), localizes to the lysosomal surface.[1][8] This complex is a substrate for the CTLH E3 ubiquitin ligase.[1][2] When CTLH activity is compromised, ZMYND19 and MKLN1 accumulate at the lysosome and inhibit mTORC1.[1][2][3] This inhibition is achieved by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1.[2][3][9]

mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Rheb Rheb mTORC1->Rheb Activation Ragulator Ragulator Rag_GTPases RagA/B-GTP RagC/D-GDP Ragulator->Rag_GTPases Anchors Rag_GTPases->mTORC1 Recruitment ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Ubiquitination & Degradation Amino_Acids Amino Acids Amino_Acids->Rag_GTPases Activate Growth_Factors Growth Factors Growth_Factors->Rheb Activate

ZMYND19 in mTORC1 Signaling
Interaction with MCHR1 at the Plasma Membrane

ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1).[5] This interaction is believed to facilitate receptor signaling by promoting the translocation of ZMYND19 from the cytoplasm to the plasma membrane.[5] MCHR1 is a G protein-coupled receptor that, upon binding melanin-concentrating hormone (MCH), can couple to Gi and Gq proteins.[10] This leads to downstream effects such as the inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway.[10]

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates ZMYND19_PM ZMYND19 MCHR1->ZMYND19_PM Interacts AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC MCH MCH MCH->MCHR1 Binds ZMYND19_cyto ZMYND19 (Cytoplasm) ZMYND19_cyto->ZMYND19_PM Translocation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG ERK ERK Pathway IP3_DAG->ERK Activates

ZMYND19 in MCHR1 Signaling

Experimental Protocols

The study of ZMYND19's subcellular localization and trafficking relies on a combination of molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining for ZMYND19 Localization

This protocol describes the visualization of endogenous ZMYND19 in cultured cells.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100

  • Primary Antibody: Anti-ZMYND19 antibody (use at manufacturer's recommended dilution)

  • Secondary Antibody: Fluorophore-conjugated anti-species IgG (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • Nuclear Stain: DAPI or Hoechst

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to 60-70% confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells once with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-ZMYND19 primary antibody in Blocking Buffer. Aspirate the blocking solution from the cells and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate with a nuclear stain (e.g., DAPI at 1 µg/mL) for 5 minutes.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or fluorescence microscope.

Subcellular Fractionation

This protocol allows for the biochemical separation of cellular components to determine the relative abundance of ZMYND19 in different fractions.

Materials:

  • Cell Scraper

  • Dounce Homogenizer

  • Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

  • Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

  • Microcentrifuge and Ultracentrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cytoplasmic Fraction: Resuspend the cell pellet in ice-cold Fractionation Buffer. Allow the cells to swell on ice for 15 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).

  • Nuclear Pellet: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.

  • Membrane and Organelle Fraction: Transfer the cytoplasmic supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and other heavy organelles. The supernatant can be further centrifuged at 100,000 x g for 1 hour to pellet microsomes (ER and Golgi fragments).

  • Nuclear Fraction: Wash the nuclear pellet from step 3 with Fractionation Buffer. Resuspend the washed pellet in Nuclear Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

  • Soluble Nuclear Fraction: Centrifuge the nuclear lysate at 20,000 x g for 15 minutes at 4°C. The supernatant contains the soluble nuclear proteins.

  • Protein Analysis: Determine the protein concentration of each fraction and analyze by Western blotting using an anti-ZMYND19 antibody and antibodies for subcellular markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus, Calnexin for ER).

Co-Immunoprecipitation of ZMYND19 and Interacting Partners

This protocol is for validating the interaction between ZMYND19 and a putative binding partner (e.g., MKLN1).

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Protein A/G Agarose Beads

  • Anti-ZMYND19 Antibody or Antibody against the interacting partner

  • Isotype Control IgG

  • Wash Buffer (Lysis Buffer with lower detergent concentration, e.g., 0.1% Triton X-100)

  • Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cultured cells expressing the proteins of interest in ice-cold Lysis Buffer.

  • Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and pre-clear by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-ZMYND19 antibody or an isotype control IgG and incubate overnight at 4°C on a rotator.

  • Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against ZMYND19 and the putative interacting partner.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the subcellular localization of ZMYND19.

Experimental_Workflow cluster_immuno Imaging Techniques cluster_biochem Biochemical Techniques start Hypothesis: ZMYND19 localizes to a specific organelle IF Immunofluorescence (Endogenous or Tagged ZMYND19) start->IF Fractionation Subcellular Fractionation start->Fractionation Live_Cell Live-Cell Imaging (GFP-ZMYND19) IF->Live_Cell Confirm in living cells Co_localization Co-localization Analysis IF->Co_localization Co-stain with organelle markers end Conclusion on ZMYND19 Subcellular Localization and Trafficking Live_Cell->end Western_Blot Western Blotting (ZMYND19 & markers) Fractionation->Western_Blot Analyze fractions CoIP Co-Immunoprecipitation Interaction_Validation Interaction Validation CoIP->Interaction_Validation Validate interaction Co_localization->CoIP Identify potential interactors Western_Blot->CoIP Confirm co-fractionation of interactors Interaction_Validation->end

References

An In-depth Technical Guide to the ZMYND19 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZMYND19, also known as Zinc finger MYND-type containing 19 or MIZIP, is an emerging protein of interest with multifaceted roles in crucial cellular signaling pathways. Initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, recent discoveries have illuminated its critical function as a negative regulator of the mTORC1 signaling cascade. This technical guide provides a comprehensive analysis of the known signaling pathways involving ZMYND19, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Core Signaling Pathways Involving ZMYND19

ZMYND19 is a key player in at least three distinct cellular processes: mTORC1 regulation, G-protein coupled receptor (GPCR) signaling through MCHR1, and microtubule dynamics.

Negative Regulation of mTORC1 Signaling

Recent evidence has positioned ZMYND19 as a crucial component of a regulatory axis that fine-tunes mTORC1 activity at the lysosomal membrane. This pathway is governed by the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.

Under normal conditions, the CTLH complex, through its catalytic subunit MAEA, targets ZMYND19 and its binding partner, Muskelin 1 (MKLN1), for proteasomal degradation. This degradation prevents the accumulation of the ZMYND19/MKLN1 complex.[1][2][3][4]

However, upon inactivation or downregulation of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal outer membrane.[1][2][3][4] At the lysosome, the ZMYND19/MKLN1 complex interacts with key components of the mTORC1 machinery. Specifically, it has been shown to bind to Raptor, a regulatory-associated protein of mTOR, and the RagA/C GTPases.[5][6] This interaction does not prevent the recruitment of mTORC1 to the lysosome but instead blocks a late stage of its activation.[1][5] The ZMYND19/MKLN1 complex interferes with the interaction between mTORC1 and its activator Rheb, as well as its substrates S6 and 4E-BP1, thereby inhibiting downstream signaling.[7][8]

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane cluster_cytoplasm Cytoplasm mTORC1 mTORC1 Rheb Rheb mTORC1_substrates Downstream Signaling mTORC1->mTORC1_substrates Phosphorylation (e.g., S6K1, 4E-BP1) Rheb->mTORC1 Activation Ragulator Ragulator RagAC RagA/C Ragulator->RagAC RagAC->mTORC1 Recruitment ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition CTLH CTLH E3 Ligase (MAEA subunit) ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitination MKLN1 MKLN1 CTLH->MKLN1 Ubiquitination ZMYND19->ZMYND19_MKLN1 Proteasome Proteasome ZMYND19->Proteasome Degradation MKLN1->ZMYND19_MKLN1 MKLN1->Proteasome Degradation CTLH_inactivation CTLH Inactivation CTLH_inactivation->CTLH Inhibits

Diagram 1: ZMYND19-mediated negative regulation of mTORC1 signaling.
Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)

ZMYND19 was first identified as a protein that interacts with the C-terminus of MCHR1, a G-protein coupled receptor primarily expressed in the brain that plays a role in regulating energy homeostasis and feeding behavior.[9] The interaction suggests a role for ZMYND19 in modulating MCHR1 signaling. Upon co-expression with MCHR1, ZMYND19, which is typically localized in the cytoplasm, is recruited to the plasma membrane.[9] MCHR1 activation by its ligand, melanin-concentrating hormone (MCH), can lead to the activation of multiple signaling pathways, including the inhibition of cyclic AMP (cAMP) production through Gi/o proteins and the stimulation of intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) activation via Gq-coupled pathways.[10][11] While the precise molecular consequence of the ZMYND19-MCHR1 interaction is not fully elucidated, it is hypothesized that ZMYND19 may act as a scaffold or regulatory protein that influences the downstream signaling cascades initiated by MCHR1 activation.[9]

ZMYND19_MCHR1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds ZMYND19 ZMYND19 MCHR1->ZMYND19 Recruits G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK_pathway ERK Pathway PKC->ERK_pathway CoIP_Workflow start Cell Lysate (containing ZMYND19 & MKLN1) preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitate with anti-ZMYND19 Ab preclear->ip capture Capture with Protein A/G beads ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elute Elute bound proteins wash3->elute analysis SDS-PAGE & Western Blot (Probe for MKLN1) elute->analysis CRISPR_KO_Workflow design Design & Clone sgRNAs for ZMYND19 transfect Co-transfect Cas9 & sgRNA vectors design->transfect select Select transfected cells (e.g., Puromycin) transfect->select clone Single-cell cloning select->clone expand Expand clonal populations clone->expand screen Genomic screening (PCR & Sequencing) expand->screen validate Protein validation (Western Blot) screen->validate end Validated ZMYND19 KO cell line validate->end

References

The Multifaceted Role of ZMYND19 in Cellular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in a diverse range of cellular processes, from signal transduction and cytoskeletal dynamics to the regulation of the master metabolic regulator, mTORC1. Initially identified as an interacting partner of the melanin-concentrating hormone receptor 1, recent discoveries have illuminated its critical role as a negative regulator of mTORC1 signaling at the lysosomal surface. This guide provides an in-depth technical overview of the known mechanisms of action of ZMYND19, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further research and therapeutic development.

Core Mechanisms of ZMYND19 Action

ZMYND19's cellular functions are primarily dictated by its protein-protein interactions, which are mediated by its distinct domains, most notably the MYND (Myeloid, Nervy, and DEAF-1) zinc finger domain. The established mechanisms of action of ZMYND19 include:

  • Negative Regulation of mTORC1 Signaling: In what is currently the most well-characterized role, ZMYND19, in concert with MKLN1, acts as a brake on the mTORC1 signaling pathway.[1][2][3][4][5][6][7][8] This function is tightly regulated by the CTLH E3 ubiquitin ligase complex.[1][2][3][4][5][6] Under normal conditions, the CTLH complex, through its catalytic subunit MAEA, targets ZMYND19 and MKLN1 for proteasomal degradation.[1][4] However, upon inhibition or loss of CTLH function, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane.[1][2][3] At the lysosome, the ZMYND19/MKLN1 complex binds to Raptor, a key component of the mTORC1 complex, and RagA/C.[1][4] This interaction sterically hinders the binding of the mTORC1 activator Rheb, thereby preventing the phosphorylation of mTORC1 substrates such as S6 kinase (S6K) and 4E-BP1.[1][2][3][5] The zinc finger domain of ZMYND19 is crucial for its interaction with MKLN1 and for the subsequent inhibition of mTORC1.[1][9]

  • Interaction with the Cytoskeleton: ZMYND19 has been shown to directly associate with α- and β-tubulin via its MYND zinc-finger domain.[10][11] While this interaction does not appear to cause significant alterations to the overall microtubule architecture, it suggests a role for ZMYND19 in the fine-tuning of microtubule dynamics, potentially linking cell surface receptor signaling to the cytoskeleton.[10]

  • Modulation of G-Protein Coupled Receptor (GPCR) Signaling: ZMYND19 was first identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCH-R1), a GPCR.[10][11] In the presence of its binding partner, ZMYND19 is suggested to relocate from the cytoplasm to the plasma membrane, implying a role in facilitating MCH-R1 signaling.[10]

  • Potential Role in Ciliary Function: The paralog of ZMYND19, ZMYND10, is mutated in primary ciliary dyskinesia (PCD), a genetic disorder characterized by impaired ciliary function.[12][13][14] Studies on ZMYND10 have shown its importance in the assembly of dynein arms, which are essential for ciliary motility.[12][14] Given the homology, ZMYND19 may also have a yet-to-be-fully-elucidated role in ciliogenesis or ciliary function.[11]

  • Chromatin Reading and Gene Expression: ZMYND19 has been described as a potential chromatin reader, suggesting it may be involved in interpreting epigenetic modifications and regulating gene expression.[15] This function, however, requires further investigation to be fully understood.

Quantitative Data

The following tables summarize key quantitative findings from studies on ZMYND19, primarily focusing on its role in mTORC1 regulation.

Table 1: Protein Abundance Changes Upon MAEA Knockout in YCCEL1 Cells

ProteinLog2 (Fold Change) in MAEA KO vs. Control-log10 (P-value)
ZMYND19~2.5> 4.0
MKLN1~2.0> 4.0
MAEADepletedHigh

Data derived from proteomic analysis of YCCEL1 cells with and without MAEA knockout.[1]

Table 2: Effect of MAEA Knockout on mTORC1 Substrate Phosphorylation

Phospho-ProteinConditionChange in Phosphorylation
p-S6K (T389)MAEA KODecreased
p-4E-BP1 (S65)MAEA KODecreased
p-S6 (S235/236)MAEA KO + AlpelisibAdditive Decrease

Data from immunoblot analysis in YCCEL1 cells.[1]

Table 3: Impact of ZMYND19/MKLN1 Overexpression on Cell Viability

Cell LineTreatmentEffect of ZMYND19/MKLN1 Overexpression
YCCEL1AlpelisibIncreased cell death

Data from cell viability assays.[6]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of ZMYND19.

CRISPR/Cas9-Mediated Gene Knockout

To study the effects of ZMYND19 and its regulators, CRISPR/Cas9-mediated gene knockout is a standard technique.

  • Cell Lines: Human cell lines such as HEK293T and the Epstein-Barr virus-associated gastric carcinoma cell line YCCEL1 are commonly used.[1]

  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the gene of interest (e.g., ZMYND19, MKLN1, MAEA) are designed using publicly available tools. The gRNA sequences are then cloned into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction: Lentiviral particles are produced by co-transfecting HEK293T cells with the gRNA-expressing vector and packaging plasmids. The viral supernatant is then used to transduce the target cells.

  • Selection and Validation: Transduced cells are selected using the appropriate antibiotic. Knockout efficiency is validated by immunoblotting for the target protein and can be further confirmed by sequencing the genomic DNA at the target locus.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions.

  • Cell Lysis: Cells expressing epitope-tagged proteins of interest (e.g., V5-ZMYND19, FLAG-MKLN1) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody targeting the epitope tag of the "bait" protein. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

  • Washing and Elution: The beads are washed several times to remove non-specific binders. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Immunoblot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the "prey" protein to detect the interaction.

Immunoblot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction and Quantification: Whole-cell lysates are prepared, and the protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensities can be quantified using densitometry software.

Lyso-IP

Lyso-IP is a technique to specifically immunoprecipitate lysosomes to study the proteins associated with them.

  • Cell Transfection: Cells are transfected with a plasmid encoding a lysosomal membrane protein tagged with an epitope that will be exposed to the cytoplasm (e.g., TMEM192-HA).

  • Cell Lysis and Immunoprecipitation: Cells are lysed under conditions that preserve organelle integrity. The lysate is then incubated with an anti-HA antibody to capture the lysosomes.

  • Analysis: The immunoprecipitated lysosomes and their associated proteins are then analyzed by immunoblotting or mass spectrometry.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to ZMYND19.

ZMYND19_mTORC1_Pathway cluster_CTLH CTLH E3 Ligase Complex cluster_ZMYND19_MKLN1 ZMYND19/MKLN1 Complex cluster_Lysosome Lysosomal Membrane MAEA MAEA ZMYND19 ZMYND19 MAEA->ZMYND19 Ubiquitinates MKLN1 MKLN1 MAEA->MKLN1 Ubiquitinates CTLH_other Other Subunits ZMYND19->MKLN1 associates mTORC1 mTORC1 (Raptor) ZMYND19->mTORC1 Binds Raptor Rheb Rheb-GTP ZMYND19->Rheb Blocks Interaction with mTORC1 RagAC RagA/C ZMYND19->RagAC Binds Proteasome Proteasome ZMYND19->Proteasome Degradation MKLN1->Proteasome Degradation S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Rheb->mTORC1 Activates Growth_Signals Growth Signals Growth_Signals->Rheb Activates

Caption: ZMYND19-mediated negative regulation of mTORC1 signaling.

CoIP_Workflow start Cells expressing epitope-tagged proteins lysis Cell Lysis start->lysis ip Immunoprecipitation with antibody against 'bait' protein lysis->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Immunoblot analysis for 'prey' protein elution->analysis

Caption: A simplified workflow for co-immunoprecipitation.

Conclusion and Future Directions

ZMYND19 is emerging as a key player in cellular signaling, with a well-defined role in the negative regulation of the mTORC1 pathway and potential functions in cytoskeletal dynamics, GPCR signaling, and ciliary processes. The intricate control of ZMYND19 levels by the CTLH E3 ubiquitin ligase complex highlights a sophisticated mechanism for tuning mTORC1 activity in response to cellular cues.

For drug development professionals, the ZMYND19-mTORC1 axis presents a potential therapeutic target. Modulating the stability of ZMYND19 or its interaction with mTORC1 components could be a strategy for diseases characterized by aberrant mTORC1 signaling, such as certain cancers.

Future research should aim to:

  • Further elucidate the role of ZMYND19 in microtubule dynamics and its physiological consequences.

  • Investigate the potential link between ZMYND19 and ciliary function, drawing parallels from its paralog, ZMYND10.

  • Explore the full scope of ZMYND19's function as a potential chromatin reader and its impact on gene expression.

  • Identify the upstream signals that regulate the activity of the CTLH complex towards ZMYND19.

A comprehensive understanding of ZMYND19's multifaceted roles will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

An In-depth Technical Guide to ZMYND19 Gene Regulatory Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene and its emerging role in cellular regulatory networks. It details its primary functions, key protein interactions, and involvement in significant signaling pathways, with a focus on quantitative data and detailed experimental methodologies.

Introduction to ZMYND19

ZMYND19, also known as MIZIP (Melanin-Concentrating Hormone Receptor 1 Interacting Zinc-Finger Protein), is a protein-coding gene located on chromosome 9.[1] It is characterized by a MYND-type zinc finger domain, a motif known to mediate protein-protein interactions.[2] Initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), ZMYND19 was suggested to play a regulatory role in GPR24/MCH-R1 signaling.[1][3][4] Further studies revealed its ability to bind to the N-termini of α-tubulin and β-tubulin, proposing a link between MCHR1 signaling and microtubule functions.[2][3][4]

More recent research has uncovered a critical role for ZMYND19 in a distinct and highly significant regulatory network: the mTORC1 signaling pathway. This function positions ZMYND19 as a key player in controlling cell growth, proliferation, and metabolism.

The ZMYND19 Regulatory Network in mTORC1 Signaling

Recent evidence has established ZMYND19 as a substrate of the Carboxy-Terminal to LisH (CTLH) E3 ubiquitin ligase complex.[5] In this network, ZMYND19 partners with another CTLH substrate, MKLN1. The CTLH complex, through its catalytic subunit MAEA, targets both ZMYND19 and MKLN1 for proteasomal degradation.[5][6]

Under conditions where the CTLH complex is inactive (e.g., through knockout of MAEA), ZMYND19 and MKLN1 accumulate, associate with each other, and localize to the outer lysosomal membrane.[5][7] At the lysosome, the ZMYND19/MKLN1 complex acts as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[5][6][7] This inhibition is achieved by blocking a late stage of mTORC1 activation. Specifically, the complex binds to the mTORC1 component Raptor and prevents mTORC1 from interacting with its activator Rheb and its substrates, such as S6 Kinase (S6K) and 4E-BP1.[5][8][9][10] This regulatory action allows cells to rapidly modulate mTORC1 activity in response to cellular signals.[5][9][10]

The core interactions of ZMYND19 are summarized in the table below.

Interacting ProteinAlias/ComplexInteraction Domain/RoleSupporting Evidence
MCHR1Melanin-Concentrating Hormone Receptor 1Binds to C-terminus of MCHR1.[2][3][4]Co-immunoprecipitation[4]
TUBA1, TUBBα-tubulin, β-tubulinBinds to N-termini of tubulins.[2][3][4]Yeast two-hybrid, Co-IP[4]
MKLN1Muskelin 1Forms a complex to inhibit mTORC1.[5][6][7]Co-immunoprecipitation[6]
CTLH Complex (MAEA)C-terminal to LisH E3 LigaseSubstrate of the E3 ligase for degradation.[5]Proteomics, Immunoblotting[5]
RaptorRegulatory-associated protein of mTORBinds Raptor to inhibit mTORC1 activation.[5][8]Co-immunoprecipitation[8]
RagA/CRas-related GTP binding proteinsBinds RagA/C as part of mTORC1 inhibition.[5]Co-immunoprecipitation[5]

Quantitative Data on ZMYND19 Regulation

The most direct quantitative evidence for the role of ZMYND19 in the CTLH-mTORC1 pathway comes from proteomic analysis following the genetic knockout of the E3 ligase component, MAEA. Inactivation of MAEA prevents the degradation of its substrates, leading to their accumulation.

Note: The following data are illustrative of findings reported in Wang et al. (2024), derived from descriptions of whole-cell proteomic analysis. Exact values require access to the study's supplementary data, which is slated for future publication.

Table 3.1: Proteomic Changes in MAEA Knockout Cells

Protein Log₂ Fold Change (MAEA KO vs. Control) p-value Biological Role in Network
ZMYND19 > 2.0 < 0.01 CTLH substrate, mTORC1 inhibitor[5]
MKLN1 > 2.0 < 0.01 CTLH substrate, mTORC1 inhibitor[5]

| MAEA | < -2.0 | < 0.01 | CTLH catalytic subunit (depleted by CRISPR)[5] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key regulatory pathway and a typical experimental workflow for studying ZMYND19.

ZMYND19_mTOR_Pathway cluster_lysosome Lysosomal Membrane cluster_cytoplasm Cytoplasm mTORC1 mTORC1 S6K S6K / 4E-BP1 (Substrates) mTORC1->S6K Phosphorylates Rheb Rheb Rheb->mTORC1 Activates Growth Cell Growth S6K->Growth Proliferation Proliferation S6K->Proliferation CTLH CTLH E3 Ligase (MAEA) ZMYND19 ZMYND19 CTLH->ZMYND19 Ub MKLN1 MKLN1 CTLH->MKLN1 Ub ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->Rheb Blocks Interaction Proteasome Proteasome ZMYND19->ZMYND19_MKLN1 ZMYND19->Proteasome MKLN1->ZMYND19_MKLN1 MKLN1->Proteasome

Caption: ZMYND19/MKLN1-mediated negative regulation of the mTORC1 signaling pathway.

Co_IP_Workflow cluster_blot Western Blot Probes start Start: Culture Cells (e.g., HEK293T) lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation (Add anti-ZMYND19 antibody) preclear->ip capture 4. Capture Complex (Add Protein A/G beads) ip->capture wash 5. Wash Beads (Remove non-specific binders) capture->wash elute 6. Elution (Low pH or SDS buffer) wash->elute analysis 7. Analysis by Western Blot elute->analysis probe_z Probe: anti-ZMYND19 (Confirms bait pulldown) analysis->probe_z probe_m Probe: anti-MKLN1 (Tests for interaction) analysis->probe_m end End: Detect MKLN1 in ZMYND19 pulldown probe_m->end

Caption: Experimental workflow for Co-Immunoprecipitation of ZMYND19 and MKLN1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures used to investigate ZMYND19 regulatory networks.

This protocol is designed to validate the interaction between ZMYND19 and MKLN1 from cell lysates.

  • Cell Culture and Lysis:

    • Culture HEK293T or a relevant cell line to ~80-90% confluency in a 10 cm dish.

    • Wash cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a Bradford or BCA assay.

  • Pre-Clearing Lysate:

    • To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic bead slurry.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of anti-ZMYND19 antibody (or a relevant isotype control IgG) to the pre-cleared lysate.

    • Incubate on a rotator overnight at 4°C.

  • Immune Complex Capture:

    • Add 30 µL of fresh Protein A/G magnetic bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

    • Wash the beads once with 1 mL of ice-cold PBS.

  • Elution and Analysis:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 10 minutes to elute proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

    • Probe the membrane with primary antibodies against ZMYND19 (to confirm pulldown) and MKLN1 (to detect interaction).

This protocol outlines the steps to identify genomic regions bound by ZMYND19, assuming it has DNA-binding or chromatin-associating properties.

  • Cross-linking and Cell Harvest:

    • Grow cells to ~80% confluency. Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

    • Harvest cells by scraping, wash twice with ice-cold PBS containing protease inhibitors.

  • Chromatin Preparation and Sonication:

    • Lyse the cells using a suitable lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).

    • Isolate nuclei by centrifugation. Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).

    • Shear the chromatin to an average size of 200-700 bp using a sonicator. Optimization of sonication time and power is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer. Save a small aliquot as the "input" control.

    • Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

    • Add a ChIP-validated anti-ZMYND19 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Also, prepare a mock IP with an isotype control IgG.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 4 hours.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-links and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

    • Purify the ChIP DNA and input DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.

    • Perform PCR amplification and size selection.

    • Sequence the libraries on a next-generation sequencing platform.

This protocol describes a screen to identify genes that, when knocked out, affect cell proliferation in the context of mTORC1 signaling, similar to the approach that identified the role of the CTLH complex.

  • Cell Line and Library Preparation:

    • Generate a stable Cas9-expressing cell line (e.g., YCCEL1-Cas9).

    • Amplify a genome-wide lentiviral sgRNA library (e.g., Brunello).

  • Lentiviral Transduction and Selection:

    • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

    • Select transduced cells with puromycin to generate a population of cells with genome-wide gene knockouts.

  • Cell Proliferation Screen:

    • Split the knockout cell population into two groups: control (vehicle/DMSO) and treatment (e.g., a PI3K/mTOR inhibitor like alpelisib).

    • Culture the cells for a sufficient period to allow for changes in proliferation to manifest (e.g., 14-21 days). Maintain a high representation of the initial library throughout.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both control and treatment arms.

    • Extract genomic DNA from each population.

    • Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

    • Sequence the PCR amplicons using a next-generation sequencer to determine the abundance of each sgRNA.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to get read counts for each sgRNA.

    • Normalize the read counts.

    • Calculate the log-fold change in abundance of each sgRNA between the treatment and control groups.

    • Use statistical tools (e.g., MAGeCK) to identify genes whose sgRNAs are significantly enriched (positive regulators of sensitivity/negative regulators of resistance) or depleted (negative regulators of sensitivity/positive regulators of resistance). Genes in the CTLH complex, for example, would be identified as significant hits in a screen with a PI3K inhibitor.[5]

References

ZMYND19: A Pivotal Regulator in the Cellular Stress Response Network

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zinc finger MYND-type containing 19 (ZMYND19) is emerging as a critical regulatory molecule in cellular signaling, particularly in the context of metabolic and nutrient stress. Initially identified for its interaction with the melanin-concentrating hormone receptor 1, recent evidence has firmly placed ZMYND19 at the heart of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms governing ZMYND19 function, its key protein interactions, and its role as a negative regulator of mTORC1 signaling at the lysosomal membrane. Detailed experimental protocols and structured data tables are provided to facilitate further research and therapeutic exploration of this novel stress response component.

Introduction

The ability of cells to sense and respond to various stressors is fundamental to maintaining homeostasis and ensuring survival. Cellular stress responses involve intricate signaling networks that modulate key processes such as protein synthesis, metabolism, and cell cycle progression. The mechanistic target of rapamycin complex 1 (mTORC1) is a central hub in this network, integrating signals from growth factors, nutrients (particularly amino acids), and energy status to control anabolic and catabolic processes.[1] Dysregulation of mTORC1 signaling is a hallmark of numerous diseases, including cancer and metabolic disorders.[2]

ZMYND19 has been identified as a key substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[2][3][4] This places it under the control of the ubiquitin-proteasome system, allowing for rapid tuning of its cellular levels. Recent groundbreaking research has demonstrated that under conditions where the CTLH complex is inhibited, ZMYND19 accumulates and, in concert with its binding partner Muskelin (MKLN1), acts as a potent inhibitor of mTORC1 activity.[2][5][6][7] This guide will delve into the specifics of this regulatory mechanism, providing the technical details necessary for its study.

The ZMYND19-MKLN1-mTORC1 Signaling Axis

The primary described role of ZMYND19 in cellular stress is its negative regulation of the mTORC1 pathway. This regulation is spatially confined to the outer lysosomal membrane, the primary site of mTORC1 activation.

Regulation of ZMYND19 Abundance by the CTLH Complex

Under normal conditions, ZMYND19 and MKLN1 levels are kept in check by the CTLH E3 ubiquitin ligase complex, which targets them for proteasomal degradation.[2][5] Knockout or inhibition of core CTLH components, such as MAEA, leads to a significant accumulation of both ZMYND19 and MKLN1 proteins.[2][4][6] This rapid accumulation is a key trigger for the downstream inhibitory effects on mTORC1.

ZMYND19/MKLN1-Mediated Inhibition of mTORC1

Upon accumulation, ZMYND19 and MKLN1 form a complex that localizes to the lysosome.[2][8] There, they directly interfere with mTORC1 activation. The mechanism of inhibition involves blocking the interaction between mTORC1 and its essential activator, the small GTPase Rheb.[3][4] Furthermore, the ZMYND19/MKLN1 complex also prevents mTORC1 from phosphorylating its canonical downstream substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][3][4] This blockade occurs at a late stage of the activation process and appears to be independent of the well-established TSC complex inhibitory pathway.[2][6]

The interaction between ZMYND19 and the mTORC1 complex is direct, with ZMYND19 binding to the core mTORC1 component Raptor.[2][9] This interaction is mediated by the MYND-type zinc finger domain of ZMYND19.[2][10]

Below is a diagram illustrating the core signaling pathway.

Caption: ZMYND19/MKLN1-mediated negative regulation of mTORC1 signaling.

Quantitative Data Summary

While much of the existing data is qualitative (e.g., presence or absence of bands on a Western blot), the following tables summarize the key molecular interactions and cellular effects derived from recent literature.

Table 1: ZMYND19 Protein-Protein Interactions
Interacting ProteinDomain on ZMYND19Experimental EvidenceFunctional ConsequenceReference
MKLN1 Zinc FingerCo-ImmunoprecipitationFormation of inhibitory complex[2]
Raptor (mTORC1) Zinc FingerCo-ImmunoprecipitationRecruitment to mTORC1, inhibition[2][9]
RagA/C Not specifiedCo-ImmunoprecipitationLocalization to lysosome, mTORC1 inhibition[2][6]
MAEA (CTLH) Zinc FingerCo-ImmunoprecipitationSubstrate recognition for degradation[2]
Tubulin MYND DomainYeast two-hybrid, GST pull-downCytoskeletal dynamics modulation[11]
MCHR1 Not specifiedYeast two-hybridG-protein coupled receptor signaling[11]
Table 2: Cellular Effects of ZMYND19 Overexpression/Accumulation
Cellular ContextEffectDownstream ReadoutReference
MAEA Knockout CellsInhibition of mTORC1Reduced p-S6K, p-4E-BP1[2][4]
EBVaGC cells treated with PI3K inhibitorSynthetic lethalityReduced cell proliferation/viability[2][4][8]
ZMYND19/MKLN1 DKO cellsRescue of mTORC1 inhibitionRestored p-S6K, p-4E-BP1[2][10]

Detailed Experimental Protocols

The following protocols are adapted from methodologies used in key studies investigating ZMYND19. They are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Co-Immunoprecipitation (Co-IP) for ZMYND19 Interaction Analysis

This protocol is designed to validate the interaction between ZMYND19 and its binding partners (e.g., Raptor, MKLN1).

Materials:

  • Cell Lysis Buffer (e.g., IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[12]

  • Antibody against ZMYND19 (or epitope tag like V5/FLAG if overexpressing).

  • Protein A/G magnetic beads.

  • Wash Buffer (same as Lysis Buffer).

  • Elution Buffer (e.g., 2x SDS-PAGE Sample Buffer).

Procedure:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T, YCCEL1) to ~90% confluency.

    • Wash cells once with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer per 10-cm plate. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Dilute 1-2 mg of total protein to a final volume of 1 mL with Lysis Buffer.

    • Add 2-4 µg of the primary antibody (e.g., anti-ZMYND19 or anti-FLAG).

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of a 50% slurry of pre-washed Protein A/G magnetic beads.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 40 µL of 2x SDS-PAGE Sample Buffer.

    • Boil the sample at 95°C for 5-10 minutes to elute proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Workflow Diagram:

CoIP_Workflow start Cell Culture lysis Cell Lysis (Ice-cold Buffer) start->lysis clarify Clarification (Centrifugation) lysis->clarify ab_inc Antibody Incubation (4°C, 4h-O/N) clarify->ab_inc bead_inc Bead Incubation (4°C, 1-2h) ab_inc->bead_inc wash Wash Beads (3-5x) bead_inc->wash elute Elution (SDS Buffer, 95°C) wash->elute analysis Western Blot Analysis elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation of ZMYND19.

CRISPR/Cas9-Mediated Knockout of ZMYND19

This protocol provides a framework for generating ZMYND19 knockout cell lines to study loss-of-function phenotypes, such as the effect on mTORC1 signaling or sensitivity to PI3K inhibitors.[13]

Materials:

  • Lentiviral transfer plasmid containing Cas9 and a puromycin resistance gene.

  • Lentiviral transfer plasmid containing the sgRNA targeting ZMYND19 (e.g., lentiCRISPRv2).

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for virus production.

  • Target cell line (e.g., YCCEL1, SNU-719).

  • Polybrene or other transduction reagent.

  • Puromycin for selection.

Procedure:

  • sgRNA Design:

    • Design 2-3 sgRNAs targeting early, constitutive exons of the ZMYND19 gene using a tool like CHOPCHOP or CRISPOR. Select guides with high predicted on-target efficiency and low off-target scores.

    • Clone the selected sgRNA oligonucleotides into the lentiCRISPRv2 plasmid according to the provider's protocol.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-containing transfer plasmid and the packaging plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45-µm filter and store at -80°C or use immediately.

  • Transduction and Selection:

    • Plate the target cells at 30-50% confluency.

    • Transduce the cells with the lentivirus in the presence of 8 µg/mL Polybrene.

    • After 24 hours, replace the virus-containing medium with fresh medium.

    • After another 24 hours, begin selection by adding puromycin at a pre-determined optimal concentration for your cell line.

    • Maintain selection for 5-7 days until a stable, resistant population of cells is established.

  • Validation of Knockout:

    • Western Blot: Lyse the polyclonal knockout population and perform a Western blot for ZMYND19 to confirm the absence of the protein.

    • Genomic DNA Sequencing: Isolate genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to confirm the presence of indels.

    • (Optional) Single-Cell Cloning: To obtain a clonal knockout line, plate the polyclonal population at a very low density and expand individual colonies. Validate each clone by Western blot and sequencing.

Conclusion and Future Directions

ZMYND19 has been clearly established as a substrate of the CTLH E3 ligase and a potent negative regulator of mTORC1 signaling. Its accumulation under conditions of CTLH inactivity represents a significant cellular stress response, allowing cells to rapidly shut down anabolic processes by inhibiting the central mTORC1 hub. This mechanism has profound implications for cancer biology, particularly in tumors with activating mutations in the PI3K/mTOR pathway, where targeting the CTLH complex could lead to synthetic lethality by unleashing the inhibitory potential of ZMYND19.[2][8]

Future research should aim to:

  • Elucidate the role of ZMYND19 in other cellular stress pathways, such as the DNA damage response, oxidative stress, and the unfolded protein response.

  • Identify the full spectrum of the ZMYND19 interactome under various stress conditions to uncover additional functions.

  • Explore the therapeutic potential of modulating ZMYND19 levels or its interaction with mTORC1 in cancer and metabolic diseases.

This guide provides a foundational understanding and the necessary technical framework for the scientific community to further investigate the multifaceted roles of ZMYND19 in cellular stress and disease.

References

ZMYND19: A Negative Regulator of mTORC1 Signaling and its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZMYND19 (Zinc Finger MYND-Type Containing 19) is a component of the CTLH E3 ubiquitin ligase complex, playing a crucial role in cellular metabolism and proliferation. Recent studies have elucidated its function as a negative regulator of the mTORC1 signaling pathway, a central hub for cell growth and division. This technical guide provides a comprehensive overview of the molecular mechanisms by which ZMYND19, in concert with its binding partner MKLN1, impacts cell cycle progression. It details the signaling pathways, presents quantitative data from key experiments, and offers detailed protocols for the methodologies cited. This document is intended to be a valuable resource for researchers in oncology, cell biology, and drug development seeking to understand and target the intricate regulatory networks governing cell proliferation.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome, leading to cell division. Dysregulation of this process is a hallmark of cancer and other proliferative disorders. The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a critical integrator of various upstream signals, including growth factors and nutrients, to control cell growth, protein synthesis, and metabolism, thereby influencing cell cycle progression. ZMYND19 has emerged as a key player in the intricate regulation of mTORC1 activity. This guide will delve into the molecular functions of ZMYND19, its interaction with the CTLH complex and MKLN1, and the downstream consequences for cell cycle control.

The ZMYND19-MKLN1-CTLH Complex: A Negative Regulator of mTORC1

ZMYND19 functions as a substrate-recognition component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This complex targets proteins for proteasomal degradation, thereby controlling their cellular abundance and activity. In the context of mTORC1 regulation, the CTLH complex, through its catalytic subunit MAEA, ubiquitinates ZMYND19 and its binding partner MKLN1, leading to their degradation. This process maintains low cellular levels of ZMYND19 and MKLN1, which is permissive for mTORC1 activity.[1][2][3][4][5][6]

However, under conditions where the CTLH complex is inhibited or its components are depleted, ZMYND19 and MKLN1 accumulate. The stabilized ZMYND19/MKLN1 complex then localizes to the lysosomal membrane, the site of mTORC1 activation. At the lysosome, the ZMYND19/MKLN1 complex interacts with key components of the mTORC1 signaling machinery, including Raptor and RagA/C.[1][3] This interaction does not prevent the recruitment of mTORC1 to the lysosome but rather inhibits a late stage of its activation.[1][3][4][5][6] The precise mechanism of inhibition involves blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K1 and 4E-BP1.[4][5][6]

Signaling Pathway Diagram

ZMYND19_mTORC1_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Membrane CTLH CTLH E3 Ligase (MAEA subunit) ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitination MKLN1 MKLN1 CTLH->MKLN1 Ubiquitination Proteasome Proteasome ZMYND19->Proteasome Degradation ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19->ZMYND19_MKLN1 MKLN1->Proteasome Degradation MKLN1->ZMYND19_MKLN1 mTORC1 mTORC1 ZMYND19_MKLN1->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Rheb Rheb Rheb->mTORC1 Activation Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth FourEBP1->Cell_Growth CTLH_Inhibition CTLH Inhibition CTLH_Inhibition->CTLH ZMYND19_Cell_Cycle_Impact ZMYND19_accum ZMYND19/MKLN1 Accumulation mTORC1_inhib mTORC1 Inhibition ZMYND19_accum->mTORC1_inhib FourEBP1_dephospho 4E-BP1 Dephosphorylation mTORC1_inhib->FourEBP1_dephospho eIF4E_inhib eIF4E Sequestration FourEBP1_dephospho->eIF4E_inhib CyclinD1_trans_inhib Cyclin D1 Translation Inhibition eIF4E_inhib->CyclinD1_trans_inhib CyclinD1_levels Decreased Cyclin D1 Levels CyclinD1_trans_inhib->CyclinD1_levels CDK46_activity Decreased CDK4/6 Activity CyclinD1_levels->CDK46_activity Rb_hypophospho Rb Hypophosphorylation CDK46_activity->Rb_hypophospho E2F_seques E2F Sequestration Rb_hypophospho->E2F_seques G1S_block G1-S Transition Block E2F_seques->G1S_block G1_arrest G1 Cell Cycle Arrest G1S_block->G1_arrest Cell_Cycle_Analysis_Workflow start Start: Cell Culture harvest Harvest Cells (1x10^6 per sample) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Ethanol (on ice) wash1->fix wash2 Wash with PBS (2x) fix->wash2 stain Stain with Propidium Iodide & RNase A wash2->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: Determine Cell Cycle Phases acquire->analyze end End: Quantitative Results analyze->end

References

Identifying Novel ZMYND19 Binding Partners: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP (Melanin-concentrating hormone receptor 1-Interacting Zinc-finger Protein), is a protein implicated in crucial cellular processes, including signal transduction and the regulation of metabolic pathways. Emerging research has highlighted its role as a negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism. Understanding the protein-protein interaction network of ZMYND19 is paramount for elucidating its precise biological functions and for the development of novel therapeutic strategies targeting pathways in which it is involved.

This technical guide provides a comprehensive overview of the current knowledge of ZMYND19 binding partners and offers detailed experimental protocols for the identification of novel interactors.

Known ZMYND19 Binding Partners

While the ZMYND19 interactome is still being actively investigated, several key binding partners have been identified. These interactions have been primarily elucidated through co-immunoprecipitation and functional studies. To date, specific quantitative data on the binding affinities (e.g., dissociation constants, Kd) for these interactions are not extensively available in the public domain.

Binding PartnerMethod of IdentificationCellular Context/Function
MCHR1 (Melanin-concentrating hormone receptor 1)Overlay and pull-down assays, co-transfectionZMYND19 is recruited to the plasma membrane by MCHR1, suggesting a role in MCHR1 signaling.[1]
Alpha-tubulin and Beta-tubulin Not specified in available abstractsSuggests a potential role for ZMYND19 in cytoskeletal dynamics or microtubule-dependent processes.
MKLN1 (Muskelin 1)Co-immunoprecipitationForms a complex with ZMYND19 to inhibit mTORC1.[2][3]
Raptor (Regulatory-associated protein of mTOR)Co-immunoprecipitationZMYND19 binds to Raptor, a key component of the mTORC1 complex.[2][4][5]
RagA/C (Ras-related GTP-binding protein A/C)Co-immunoprecipitationZMYND19/MKLN1 complex binds to RagA/C, suggesting a role in the spatial activation of mTORC1 at the lysosome.[2][3][6]

Experimental Protocols for Identifying Novel ZMYND19 Binding Partners

The following are detailed methodologies for three powerful techniques to identify novel protein-protein interactions with ZMYND19: Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS), Yeast Two-Hybrid (Y2H) screening, and Proximity-dependent Biotinylation (BioID).

Co-immunoprecipitation (Co-IP) Coupled with Mass Spectrometry (MS)

Co-IP is a robust method to isolate a protein of interest ("bait," i.e., ZMYND19) and its interacting partners ("prey") from a cell lysate. Subsequent analysis by mass spectrometry can identify the co-purified proteins.

a. Cell Lysis and Lysate Preparation

  • Culture cells expressing endogenous or tagged ZMYND19 to ~80-90% confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). The choice of detergent and salt concentration may need to be optimized to preserve specific interactions.[7]

  • Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. Immunoprecipitation

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add a high-quality antibody specific to ZMYND19 or its tag to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody in a parallel sample.

  • Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

c. Washing and Elution

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer (the stringency of the wash buffer can be adjusted by increasing salt or detergent concentration to minimize non-specific interactions).[7]

  • After the final wash, aspirate all residual buffer.

  • Elute the protein complexes from the beads. For mass spectrometry, a common method is to use a denaturing elution buffer such as urea buffer. Alternatively, on-bead digestion can be performed.

d. Mass Spectrometry Analysis

  • The eluted proteins are typically reduced, alkylated, and digested with trypsin.

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS/MS data is then searched against a protein database to identify the proteins present in the sample.

  • Candidate ZMYND19 binding partners are those proteins that are significantly enriched in the ZMYND19 IP compared to the negative control IgG IP.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method for identifying binary protein-protein interactions in a eukaryotic host.

a. Bait and Prey Plasmid Construction

  • Clone the full-length ZMYND19 cDNA in-frame with a DNA-binding domain (DBD) in a "bait" vector (e.g., pGBKT7).

  • A cDNA library from a relevant tissue or cell type is cloned in-frame with a transcription activation domain (AD) in a "prey" vector (e.g., pGADT7).

b. Yeast Transformation and Screening

  • Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).

  • Confirm that the ZMYND19 bait protein is expressed and does not auto-activate the reporter genes in the absence of a prey protein. This is done by plating the bait-transformed yeast on selective media.

  • Transform the prey cDNA library into the yeast strain containing the ZMYND19 bait plasmid.

  • Plate the transformed yeast on a high-stringency selective medium (e.g., lacking tryptophan, leucine, histidine, and adenine). Only yeast cells expressing interacting bait and prey proteins will grow.[8]

c. Identification and Validation of Positive Interactions

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the cDNA inserts to identify the potential ZMYND19-interacting proteins.

  • To confirm the interactions, re-transform the identified prey plasmids with the ZMYND19 bait plasmid and a control bait plasmid into fresh yeast and re-assess growth on selective media.

Proximity-dependent Biotinylation (BioID)

BioID is a powerful technique to identify both stable and transient protein interactions in a native cellular environment. It utilizes a promiscuous biotin ligase (BirA*) fused to the protein of interest.

a. Generation of a ZMYND19-BirA* Fusion Construct

  • Clone the ZMYND19 cDNA in-frame with the BirA* sequence in a mammalian expression vector. It is advisable to create both N-terminal and C-terminal fusion constructs.

  • Include a flexible linker between ZMYND19 and BirA* to minimize steric hindrance.

b. Cell Line Generation and Biotin Labeling

  • Transfect the ZMYND19-BirA* construct into the desired cell line. It is recommended to generate stable cell lines for consistent expression.

  • As a negative control, generate a cell line expressing BirA* alone.

  • Verify the correct subcellular localization of the ZMYND19-BirA* fusion protein by immunofluorescence microscopy.

  • Culture the cells and supplement the medium with a high concentration of biotin (e.g., 50 µM) for 18-24 hours to allow for biotinylation of proximal proteins.[9]

c. Cell Lysis and Streptavidin Affinity Purification

  • Lyse the cells under harsh, denaturing conditions to disrupt protein-protein interactions while preserving the covalent biotinylation.

  • Incubate the cell lysate with streptavidin-coated beads to capture all biotinylated proteins.[9]

  • Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

d. Elution and Mass Spectrometry

  • Elute the biotinylated proteins from the streptavidin beads.

  • Identify the eluted proteins by mass spectrometry, as described in the Co-IP/MS protocol.

  • Candidate ZMYND19 interactors are those proteins significantly enriched in the ZMYND19-BirA* expressing cells compared to the BirA* alone control cells.

Visualizations

Signaling Pathways and Experimental Workflows

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane cluster_cytosol Cytosol Ragulator Ragulator RagA_C RagA/C Ragulator->RagA_C mTORC1 mTORC1 RagA_C->mTORC1 Recruits Rheb Rheb Rheb->mTORC1 Activates S6K_4EBP1 S6K & 4E-BP1 (Protein Synthesis) mTORC1->S6K_4EBP1 Phosphorylates ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibits MKLN1 MKLN1 ZMYND19->MKLN1 Forms Complex Proteasome Proteasome ZMYND19->Proteasome MKLN1->mTORC1 Inhibits MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19 Ubiquitinates CTLH->MKLN1 Ubiquitinates Amino_Acids Amino Acids Amino_Acids->RagA_C Activates

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.

CoIP_Workflow start Cell Lysate (ZMYND19 + Binding Partners) ip Immunoprecipitation with anti-ZMYND19 antibody start->ip wash Wash Beads (Remove non-specific binders) ip->wash elute Elution of Protein Complexes wash->elute ms LC-MS/MS Analysis elute->ms identify Identification of Novel Binding Partners ms->identify

Caption: Workflow for Co-immunoprecipitation followed by Mass Spectrometry.

Y2H_Workflow bait Bait Construction: ZMYND19-DBD transform Co-transform Yeast bait->transform prey Prey Library: cDNA-AD prey->transform screen Screen on Selective Media transform->screen positive Positive Colonies Grow screen->positive sequence Isolate & Sequence Prey Plasmid positive->sequence identify Identify Interacting Protein sequence->identify

Caption: Workflow for Yeast Two-Hybrid screening to identify binary interactions.

BioID_Workflow construct Construct ZMYND19-BirA* Fusion Protein transfect Transfect Cells & Add Biotin construct->transfect biotinylate Proximity-dependent Biotinylation transfect->biotinylate lyse Denaturing Cell Lysis biotinylate->lyse capture Streptavidin Affinity Capture lyse->capture ms LC-MS/MS Analysis capture->ms identify Identify Proximal Proteins ms->identify

Caption: Workflow for BioID to identify proximal and interacting proteins.

References

Methodological & Application

Application Notes and Protocols for ZMYND19 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of ZMYND19 (Zinc finger MYND-type containing 19), also known as MIZIP, by Western blotting. ZMYND19 is a protein with a molecular weight of approximately 26.4 kDa and is involved in the negative regulation of the mTORC1 signaling pathway.

Introduction

ZMYND19 is a MYND zinc finger domain-containing protein that has been identified as a negative regulator of the mTORC1 signaling pathway. It forms a complex with Muskelin 1 (MKLN1) at the lysosomal membrane, which in turn inhibits the activation of mTORC1.[1][2][3][4][5][6][7] This pathway is crucial for cell growth, proliferation, and metabolism, making ZMYND19 a protein of interest in various research fields, including cancer biology and metabolic diseases. Accurate and reliable detection of ZMYND19 protein levels by Western blotting is essential for studying its function and regulation.

Signaling Pathway

ZMYND19, in complex with MKLN1, localizes to the lysosomal membrane where it inhibits mTORC1 signaling. This inhibition is thought to occur by preventing the interaction of mTORC1 with its activator Rheb. The activity of the ZMYND19/MKLN1 complex is, in turn, regulated by the CTLH E3 ubiquitin ligase complex, which targets ZMYND19 and MKLN1 for proteasomal degradation.[1][2][3][4][5][6][7]

ZMYND19 in mTORC1 Signaling

Experimental Workflow

The following diagram outlines the major steps for performing a Western blot to detect ZMYND19.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis) Quantification 2. Protein Quantification (BCA or Bradford Assay) SamplePrep->Quantification SDSPAGE 3. SDS-PAGE (12-15% Acrylamide Gel) Quantification->SDSPAGE Transfer 4. Protein Transfer (PVDF Membrane, 0.22 µm) SDSPAGE->Transfer Blocking 5. Blocking (5% non-fat milk or BSA) Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (anti-ZMYND19) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Detection (ECL Substrate) SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

ZMYND19 Western Blot Workflow

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell lines or tissues.

1. Sample Preparation (Cell Lysis)

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer is recommended for efficient extraction of cytoplasmic proteins like ZMYND19.[8][9][10][11]

    • RIPA Buffer Composition:

      Component Final Concentration
      Tris-HCl, pH 7.4 20-50 mM
      NaCl 150 mM
      EDTA 1 mM
      NP-40 or Triton X-100 1%
      Sodium deoxycholate 0.5%

      | SDS | 0.1% |

    • Add fresh just before use:

      Component Final Concentration
      Protease Inhibitor Cocktail 1X
      PMSF 1 mM
      Sodium orthovanadate 1 mM

      | Sodium fluoride | 10 mM |

  • Procedure for Cultured Cells:

    • Wash cell monolayer with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA buffer (e.g., 1 mL per 10 cm dish).

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and store at -80°C.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE

  • Sample Preparation:

    • Based on the protein concentration, take an equal amount of protein for each sample (typically 20-40 µg).

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Given the molecular weight of ZMYND19 (~26.4 kDa), a 12% or 15% polyacrylamide gel is recommended for optimal resolution.[12][13]

    • Load the prepared samples and a pre-stained molecular weight marker into the wells of the gel.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Membrane: A polyvinylidene difluoride (PVDF) membrane with a pore size of 0.22 µm is recommended for small proteins like ZMYND19 to prevent "blow-through".

  • Transfer Method: A wet transfer is generally recommended for smaller proteins to ensure efficient transfer.

    • Wet Transfer Conditions:

      Parameter Recommendation
      Transfer Buffer Tris-Glycine buffer with 20% methanol
      Voltage 100 V
      Time 60-90 minutes

      | Temperature | 4°C (on ice or in a cold room) |

5. Blocking

  • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation

  • Primary Antibody:

    • Dilute the anti-ZMYND19 primary antibody in blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

8. Stripping and Reprobing (Optional)

If you need to probe the same membrane for a loading control (e.g., β-actin or GAPDH), you can strip the membrane of the ZMYND19 antibodies.

  • Mild Stripping Buffer:

    Component Concentration
    Glycine 15 g/L
    SDS 1 g/L
    Tween-20 10 mL/L

    | pH | Adjust to 2.2 |

  • Procedure:

    • Wash the membrane in TBST.

    • Incubate in stripping buffer for 10-20 minutes at room temperature.

    • Wash extensively with PBS and then TBST.

    • Block the membrane again and proceed with the primary antibody incubation for the new target.[14]

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions. These may require optimization for your specific experimental setup.

ParameterRecommendationNotes
Sample Loading 20-40 µg of total protein per lane
Gel Percentage 12-15% AcrylamideFor optimal resolution of ~26 kDa proteins.
Primary Antibody Dilution As per manufacturer's datasheetStart with the recommended dilution and optimize.
Secondary Antibody Dilution As per manufacturer's datasheetTypically 1:2,000 to 1:10,000.
Blocking Time 1 hour at room temperature
Primary Antibody Incubation Overnight at 4°CFor increased signal.
Secondary Antibody Incubation 1 hour at room temperature

Troubleshooting

ProblemPossible CauseSolution
No Signal Inefficient transferUse a 0.22 µm PVDF membrane. Optimize transfer time and voltage.
Low protein expressionLoad more protein per lane.
Antibody not workingUse a positive control. Check antibody datasheet for recommended conditions.
High Background Insufficient blockingIncrease blocking time or change blocking agent (milk to BSA or vice versa).
Insufficient washingIncrease the number and duration of wash steps.
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.

References

ZMYND19 qPCR Primer Design and Validation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the design and validation of quantitative PCR (qPCR) primers for the human and mouse ZMYND19 gene. Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in various cellular processes, including the regulation of mTORC1 and melanin-concentrating hormone receptor 1 (MCHR1) signaling pathways. Accurate and reliable quantification of ZMYND19 expression is crucial for research into its physiological functions and its role in disease. This application note outlines the steps for designing species-specific primers, validating their specificity and efficiency, and establishing a robust qPCR assay using SYBR Green chemistry.

Introduction

ZMYND19 is a protein characterized by a MYND-type zinc finger domain, which facilitates protein-protein interactions. It has been identified as a negative regulator of the mTORC1 signaling pathway, a central controller of cell growth and metabolism. ZMYND19, in complex with MKLN1, inhibits mTORC1 activity by preventing its interaction with Rheb and downstream substrates S6 and 4E-BP1. Additionally, ZMYND19 interacts with the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in energy homeostasis and appetite regulation. Given its involvement in these critical signaling pathways, the precise measurement of ZMYND19 transcript levels is essential for understanding its biological significance and its potential as a therapeutic target.

This document provides a comprehensive guide for researchers to design and validate their own qPCR primers for ZMYND19, ensuring accurate and reproducible gene expression analysis.

ZMYND19 Gene and Transcript Structure

The ZMYND19 gene contains multiple exons that can be alternatively spliced to generate different transcript variants. For the purpose of this protocol, we will focus on the major transcript variants identified in human and mouse.

Table 1: Human ZMYND19 Transcript Variants

Transcript IDRefSeq AccessionLength (bp)
Transcript Variant 1NM_001278331.22731
Transcript Variant 2NM_138462.42697

Table 2: Mouse ZMYND19 (Zmynd19) Transcript Variants

Transcript IDRefSeq AccessionLength (bp)
Transcript Variant 1NM_026021.42713
Transcript Variant 2XR_004843185.12679

The FASTA sequences for these transcripts are essential for the primer design process and can be obtained from the National Center for Biotechnology Information (NCBI) database.

Signaling Pathways Involving ZMYND19

ZMYND19 in mTORC1 Signaling

ZMYND19 acts as a negative regulator of the mTORC1 pathway. The CTLH E3 ubiquitin ligase complex negatively regulates ZMYND19 and MKLN1. When CTLH activity is reduced, ZMYND19 and MKLN1 accumulate and form a complex at the lysosomal membrane. This complex then inhibits mTORC1 by blocking its interaction with Rheb and its downstream targets, S6K and 4E-BP1, thereby suppressing protein synthesis and cell growth.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosome mTORC1 mTORC1 Rheb Rheb S6K S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Rheb->mTORC1 Activation ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition CTLH CTLH Complex CTLH->ZMYND19_MKLN1 Degradation Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

ZMYND19-mediated inhibition of mTORC1 signaling.
ZMYND19 in MCHR1 Signaling

ZMYND19 interacts with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor. MCHR1 activation by its ligand, melanin-concentrating hormone (MCH), can lead to the inhibition of adenylyl cyclase (AC) and a decrease in cyclic AMP (cAMP) levels through the Gαi subunit. It can also stimulate phospholipase C (PLC) and increase intracellular calcium levels via the Gαq subunit. The precise functional consequence of the ZMYND19-MCHR1 interaction is an area of ongoing research.

ZMYND19_MCHR1_Pathway cluster_membrane Plasma Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binding Gai Gαi MCHR1->Gai Activation Gaq Gαq MCHR1->Gaq Activation ZMYND19 ZMYND19 MCHR1->ZMYND19 Interaction AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP Conversion Ca2 [Ca2+]i PLC->Ca2 Increase Downstream Downstream Signaling cAMP->Downstream Ca2->Downstream

ZMYND19 interaction with the MCHR1 signaling pathway.

Experimental Protocols

qPCR Primer Design

The following workflow outlines the steps for designing ZMYND19-specific qPCR primers.

Primer_Design_Workflow cluster_design Primer Design cluster_validation Primer Validation cluster_experimental A Obtain ZMYND19 Transcript Sequences B Select Target Region (spanning exon-exon junction) A->B C Use Primer Design Software (e.g., Primer-BLAST) B->C D Set Primer Parameters C->D E In Silico Specificity Check (BLAST) D->E F Order Primers E->F G Experimental Validation F->G H Melt Curve Analysis G->H Specificity I Standard Curve for Efficiency G->I Efficiency J Agarose Gel Electrophoresis G->J Product Size

Methods for Studying ZMYND19 Subcellular Localization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and proposed methodologies for elucidating the subcellular localization of Zinc Finger MYND-Type Containing 19 (ZMYND19), also known as MIZIP. ZMYND19 has been implicated in diverse cellular processes, and understanding its spatial distribution is critical for dissecting its function.

Introduction to ZMYND19 Subcellular Localization

ZMYND19 is a protein with reported localization in several subcellular compartments, including the cytoplasm, cell membrane, Golgi apparatus, and vesicles.[1][2] More recent evidence has highlighted its dynamic association with the lysosomal membrane, where it plays a role in regulating mTORC1 signaling.[3][4] Its localization can be influenced by its interaction with other proteins, such as the Melanin-Concentrating Hormone Receptor 1 (MCHR1) at the plasma membrane and tubulin in the cytoplasm.[5] The study of ZMYND19's subcellular distribution is therefore crucial for understanding its context-dependent functions.

Key Methodologies for Studying ZMYND19 Localization

Several key techniques can be employed to investigate the subcellular localization of ZMYND19. These include immunofluorescence microscopy for visual confirmation and co-localization analysis, subcellular fractionation followed by biochemical analysis for a quantitative overview, and live-cell imaging to observe the dynamics of its localization in real-time.

Application Note 1: Immunofluorescence Analysis of ZMYND19

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of ZMYND19 within fixed cells. This method allows for the co-staining of ZMYND19 with markers for specific organelles to determine its spatial distribution and potential co-localization.

Experimental Workflow: Immunofluorescence

Experimental Workflow: Immunofluorescence of ZMYND19 prep Cell Culture and Fixation perm Permeabilization prep->perm block Blocking perm->block pri_ab Primary Antibody Incubation (anti-ZMYND19) block->pri_ab sec_ab Secondary Antibody Incubation (Fluorophore-conjugated) pri_ab->sec_ab mount Mounting and Imaging sec_ab->mount analysis Image Analysis and Co-localization mount->analysis

Caption: Workflow for ZMYND19 immunofluorescence staining.

Protocol: Immunofluorescence Staining of ZMYND19

Materials:

  • Cells grown on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS

  • Primary Antibody: Rabbit polyclonal anti-ZMYND19 antibody (e.g., Novus Biologicals NBP1-79414, Sigma-Aldrich SAB1408252)[6][7]

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Organelle Markers (optional): Antibodies against markers for Golgi (e.g., GM130), lysosomes (e.g., LAMP1), or endoplasmic reticulum (e.g., Calreticulin)[8]

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Procedure:

  • Cell Culture: Culture cells of interest on sterile glass coverslips or chamber slides to sub-confluency.

  • Fixation:

    • Wash cells twice with ice-cold PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ZMYND19 antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.

    • Incubate coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).

    • Incubate coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. Acquire images in separate channels for ZMYND19, the nuclear stain, and any organelle markers.

Application Note 2: Subcellular Fractionation and Western Blotting

Subcellular fractionation allows for the enrichment of different cellular compartments, followed by Western blotting to determine the relative abundance of ZMYND19 in each fraction. This provides a semi-quantitative assessment of ZMYND19's distribution. For a more targeted approach, lysosome immunoprecipitation (Lyso-IP) can be used to specifically isolate lysosomes and associated proteins.

Experimental Workflow: Subcellular Fractionation

Experimental Workflow: Subcellular Fractionation start Cell Lysis and Homogenization cent1 Low-Speed Centrifugation (e.g., 1,000 x g) start->cent1 pellet1 Pellet 1 (Nuclei) cent1->pellet1 sup1 Supernatant 1 cent1->sup1 wb Western Blot Analysis pellet1->wb cent2 High-Speed Centrifugation (e.g., 10,000 x g) sup1->cent2 pellet2 Pellet 2 (Mitochondria) cent2->pellet2 sup2 Supernatant 2 cent2->sup2 pellet2->wb ultracent Ultracentrifugation (e.g., 100,000 x g) sup2->ultracent pellet3 Pellet 3 (Microsomes/Membranes) ultracent->pellet3 sup3 Supernatant 3 (Cytosol) ultracent->sup3 pellet3->wb sup3->wb

Caption: Workflow for differential centrifugation-based subcellular fractionation.

Protocol: Subcellular Fractionation

Materials:

  • Cultured cells

  • Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Differential centrifugation equipment (centrifuge and ultracentrifuge)

  • Lysis buffer for Western blotting (e.g., RIPA buffer)

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-ZMYND19, and antibodies for subcellular markers (e.g., Lamin B1 for nucleus, COX IV for mitochondria, Calnexin for ER/microsomes, GAPDH for cytosol)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Homogenization Buffer.

    • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei. Collect the supernatant.

    • Mitochondrial Fraction: Centrifuge the supernatant from the previous step at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria. Collect the supernatant.

    • Microsomal/Membrane Fraction: Centrifuge the supernatant from the mitochondrial spin at 100,000 x g for 1 hour at 4°C. The pellet contains microsomes (including ER and Golgi fragments) and other membranes. The supernatant is the cytosolic fraction.

  • Protein Extraction and Quantification:

    • Lyse each pellet and the cytosolic fraction in a suitable lysis buffer.

    • Determine the protein concentration of each fraction using a protein assay.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the anti-ZMYND19 primary antibody (a starting dilution of 1.0 µg/ml is suggested for some commercial antibodies).[6]

    • Probe separate blots or strip and re-probe the same blot with antibodies against subcellular markers to assess the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Lysosome Immunoprecipitation (Lyso-IP)

This protocol is adapted for the specific isolation of lysosomes to study the association of ZMYND19.

Materials:

  • Cells expressing a tagged lysosomal membrane protein (e.g., TMEM192-3xHA)

  • KPBS (Potassium-based PBS)

  • Anti-HA magnetic beads

  • Protease inhibitors

  • Lysis buffer for mass spectrometry or Western blotting

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells expressing the tagged lysosomal protein.

    • Harvest cells and wash with ice-cold KPBS.

  • Homogenization:

    • Resuspend the cell pellet in KPBS with protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer.

  • Immunoprecipitation:

    • Incubate the cell homogenate with anti-HA magnetic beads for a short duration (e.g., 3-5 minutes) at 4°C with gentle rotation to capture lysosomes.

  • Washing:

    • Wash the beads several times with ice-cold KPBS to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured lysosomes and associated proteins from the beads.

    • Analyze the eluate for the presence of ZMYND19 by Western blotting.

Application Note 3: Live-Cell Imaging of ZMYND19

Live-cell imaging allows for the visualization of ZMYND19 dynamics in real-time, providing insights into its translocation between different subcellular compartments in response to various stimuli. This typically involves tagging ZMYND19 with a fluorescent protein like GFP.

Experimental Workflow: Live-Cell Imaging

Experimental Workflow: Live-Cell Imaging of ZMYND19 construct Generate ZMYND19-GFP Fusion Construct transfect Transfect Cells construct->transfect select Select and Culture Stable Cell Line (Optional) transfect->select image Live-Cell Microscopy transfect->image select->image stimulate Apply Stimulus (e.g., MCH) image->stimulate record Time-Lapse Imaging stimulate->record analyze Analyze Protein Dynamics record->analyze

Caption: Workflow for live-cell imaging of ZMYND19-GFP.

Protocol: Live-Cell Imaging of ZMYND19-GFP

Materials:

  • Expression vector for ZMYND19 tagged with a fluorescent protein (e.g., pEGFP-ZMYND19)

  • Cultured cells suitable for live-cell imaging (e.g., HeLa, HEK293)

  • Transfection reagent

  • Live-cell imaging medium

  • Microscope equipped for live-cell imaging (with environmental control)

  • Optional: Fluorescently tagged organelle markers (e.g., mCherry-LAMP1 for lysosomes)

Procedure:

  • Construct Generation:

    • Clone the full-length ZMYND19 cDNA into an expression vector containing a fluorescent protein tag (e.g., EGFP, mCherry). Ensure the tag does not interfere with ZMYND19's function or localization.

  • Transfection:

    • Transfect the ZMYND19-FP construct into the chosen cell line using a suitable transfection method.

    • For co-localization studies, co-transfect with a vector expressing a fluorescently tagged organelle marker.

  • Cell Culture for Imaging:

    • Plate the transfected cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Allow cells to express the fusion protein for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the cells on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

    • Acquire images using appropriate filter sets for the fluorescent proteins.

  • Time-Lapse and Stimulus Addition (Optional):

    • To study the dynamics of ZMYND19, acquire time-lapse images.

    • If investigating the effect of a stimulus (e.g., MCH), add the compound to the medium during the time-lapse acquisition and monitor any changes in ZMYND19 localization.

Quantitative Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data on the percentage of ZMYND19 distribution across different subcellular compartments. The following table is a template that can be populated with data obtained from quantitative analysis of subcellular fractionation and Western blotting experiments.

Subcellular FractionPercentage of Total ZMYND19 (%)Purity MarkerRelative Enrichment of Marker
Nucleus Data to be determinedLamin B1Data to be determined
Mitochondria Data to be determinedCOX IVData to be determined
Membranes/Microsomes Data to be determinedCalnexinData to be determined
Cytosol Data to be determinedGAPDHData to be determined
Lysosomes (via Lyso-IP) Data to be determinedLAMP1Data to be determined

Quantitative analysis can be performed by densitometry of Western blot bands from multiple independent experiments. The percentage of ZMYND19 in each fraction can be calculated relative to the sum of the signals from all fractions.

Signaling Pathways Involving ZMYND19

ZMYND19 in mTORC1 Signaling at the Lysosome

ZMYND19, along with MKLN1, acts as a negative regulator of mTORC1 at the lysosomal membrane. In the absence of the E3 ubiquitin ligase subunit MAEA, ZMYND19 and MKLN1 accumulate and associate with the lysosome, where they inhibit mTORC1 activity.[3][4]

ZMYND19 Regulation of mTORC1 at the Lysosome cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 S6K_4EBP1 S6K & 4E-BP1 (mTORC1 Substrates) mTORC1->S6K_4EBP1 Phosphorylation Rheb Rheb Rheb->mTORC1 Activation ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition Proteasome Proteasome ZMYND19_MKLN1->Proteasome Degradation CTLH CTLH E3 Ligase (MAEA subunit) CTLH->ZMYND19_MKLN1 Ubiquitination Protein_Synthesis Protein Synthesis S6K_4EBP1->Protein_Synthesis Promotion

Caption: ZMYND19 negatively regulates mTORC1 at the lysosome.

ZMYND19 Interaction with MCHR1 Signaling

ZMYND19 was initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor.[5] MCHR1 activation by MCH can lead to the activation of Gαi and Gαq signaling pathways.[9][10] The interaction with ZMYND19 is thought to modulate MCHR1 signaling, potentially by linking the receptor to the cytoskeleton via tubulin binding.

Hypothesized Role of ZMYND19 in MCHR1 Signaling cluster_membrane Plasma Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates ZMYND19 ZMYND19 MCHR1->ZMYND19 Interacts Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+, ERK activation) G_protein->Downstream Tubulin Tubulin Cytoskeleton ZMYND19->Tubulin Binds

Caption: ZMYND19 interacts with MCHR1 at the plasma membrane.

References

ZMYND19 ChIP-seq protocol for transcription factor binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genome-wide binding sites of the transcription factor ZMYND19.

Introduction to ZMYND19

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that plays a role in cellular signaling pathways.[1][2] It has been identified as a component of the CTLH E3 ubiquitin ligase complex and is involved in the negative regulation of mTORC1 signaling at the lysosomal membrane.[3][4][5] ZMYND19 associates with MKLN1, Raptor, and RagA/C, key components of the mTORC1 pathway, to inhibit its activity.[6][7][8] Understanding the genomic targets of ZMYND19 is crucial for elucidating its role in gene regulation and its impact on cellular processes and diseases such as cancer.[3][9]

Experimental Design Considerations

Successful ChIP-seq experiments for transcription factors like ZMYND19 require careful optimization. Key considerations include:

  • Antibody Selection: The use of a highly specific, ChIP-validated antibody against ZMYND19 is the most critical factor for a successful experiment.[10]

  • Cross-linking: Standard formaldehyde cross-linking is used to fix protein-DNA interactions. For transiently binding transcription factors, a dual cross-linking approach using disuccinimidyl glutarate (DSG) followed by formaldehyde can improve efficiency.[11][12]

  • Chromatin Fragmentation: Sonication is the preferred method for fragmenting chromatin to an optimal size range of 150-300 bp for ChIP-seq.[10] Optimization of sonication conditions is crucial to avoid over-sonication, which can damage epitopes.[11]

  • Controls: Appropriate controls are essential for data interpretation. These include a negative control (e.g., IgG antibody) and an input control (chromatin sample before immunoprecipitation).

Detailed ChIP-seq Protocol for ZMYND19

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Cell Fixation and Chromatin Preparation
  • Cell Culture: Grow cells to 80-90% confluency. For a standard ChIP-seq experiment, 1-10 million cells are typically required.[11]

  • Cross-linking:

    • Single Cross-linking (Formaldehyde): Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[13]

    • Dual Cross-linking (DSG and Formaldehyde): (Optional, for potentially transient interactions) Wash cells with PBS. Incubate with 2 mM DSG in PBS for 45 minutes at room temperature. Wash again with PBS and then proceed with formaldehyde cross-linking as described above.[11][12]

  • Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and collect them by centrifugation. The fixed cell pellets can be stored at -80°C.[14]

  • Cell Lysis and Nuclear Isolation:

    • Resuspend the cell pellet in a cell lysis buffer.

    • Incubate on ice to lyse the cell membrane.

    • Centrifuge to pellet the nuclei and discard the supernatant.

  • Chromatin Shearing (Sonication):

    • Resuspend the nuclear pellet in a nuclear lysis buffer.

    • Sonicate the chromatin to an average fragment size of 150-300 bp.[10] The optimal sonication conditions (power, duration, cycles) must be determined empirically for each cell type and sonicator.[13][15]

    • After sonication, centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

II. Immunoprecipitation
  • Pre-clearing: (Optional but recommended) Pre-clear the chromatin with Protein A/G beads to reduce non-specific background.[11]

  • Antibody Incubation:

    • Take an aliquot of the sheared chromatin for the "input" control.

    • Incubate the remaining chromatin with a specific anti-ZMYND19 antibody overnight at 4°C with rotation. For the negative control, use a non-specific IgG antibody.[11]

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[11]

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material. Perform a final wash with TE buffer.[11]

III. DNA Elution, Reverse Cross-linking, and Purification
  • Elution: Elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours.[11]

  • Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.[11]

  • DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

IV. Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions for the sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing.

Data Presentation

The following tables summarize typical quantitative parameters for a ZMYND19 ChIP-seq experiment.

ParameterRecommended ValueReference
Starting Material
Cell Number1 - 10 million cells per IP[11]
Cross-linking
Formaldehyde Concentration1%[13]
Formaldehyde Incubation Time10 minutes[13]
DSG Concentration (optional)2 mM[11]
DSG Incubation Time (optional)45 minutes[11]
Chromatin Shearing
Target Fragment Size150 - 300 bp[10]
Immunoprecipitation
Antibody AmountTitrate for optimal signal-to-noise
Sequencing
Read Depth>20 million high-quality reads per sample[16]

Visualization of Workflows and Pathways

Experimental Workflow

ChIP_seq_Workflow cluster_prep I. Cell & Chromatin Preparation cluster_ip II. Immunoprecipitation cluster_purification III. DNA Purification cluster_sequencing IV. Sequencing & Analysis CellCulture Cell Culture Crosslinking Cross-linking (Formaldehyde +/- DSG) CellCulture->Crosslinking Quenching Quenching (Glycine) Crosslinking->Quenching Harvesting Cell Harvesting Quenching->Harvesting Lysis Cell & Nuclear Lysis Harvesting->Lysis Sonication Chromatin Sonication Lysis->Sonication Preclearing Pre-clearing (Protein A/G Beads) Sonication->Preclearing AntibodyIncubation Antibody Incubation (anti-ZMYND19 or IgG) Preclearing->AntibodyIncubation Capture Immune Complex Capture AntibodyIncubation->Capture Washes Washes Capture->Washes Elution Elution Washes->Elution ReverseCrosslinking Reverse Cross-linking Elution->ReverseCrosslinking Digestion RNase & Proteinase K Digestion ReverseCrosslinking->Digestion Purification DNA Purification Digestion->Purification LibraryPrep Library Preparation Purification->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis Sequencing->DataAnalysis ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 S6K S6K mTORC1->S6K Activation EBP1 4E-BP1 mTORC1->EBP1 Activation Rheb Rheb RagAC RagA/C ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibition ZMYND19->RagAC Association MKLN1 MKLN1 MKLN1->mTORC1 Inhibition MKLN1->ZMYND19 Association CTLH CTLH Complex CTLH->ZMYND19 Ubiquitination & Degradation CTLH->MKLN1 Ubiquitination & Degradation

References

Application Notes: Immunoprecipitation of ZMYND19 for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein implicated in several cellular processes.[1][2] It was initially identified as an interacting partner for the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, suggesting a role in receptor signaling and cytoskeletal dynamics.[1][3] More recent evidence has revealed that ZMYND19, along with its interacting partner MKLN1, is a substrate of the CTLH E3 ubiquitin ligase complex and acts as a negative regulator of the mTORC1 signaling pathway at the lysosomal membrane.[4][5][6]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate a target protein ("bait") from a cell lysate along with its bound interaction partners ("prey").[7][8] This method is essential for identifying novel protein-protein interactions and validating suspected interactions. This document provides a detailed protocol for the immunoprecipitation of endogenous ZMYND19 to identify and study its interaction partners.

Principle of Co-Immunoprecipitation

The Co-IP procedure relies on a specific antibody to bind to the "bait" protein (ZMYND19) within a complex mixture of proteins in a cell lysate.[9] This antibody-protein complex is then captured on a solid-phase support, typically Protein A/G beads.[10] After a series of washes to remove non-specifically bound proteins, the entire complex (bait protein and its interactors) is eluted from the beads and can be analyzed by downstream methods like Western blotting or mass spectrometry.[8][11] A critical aspect of Co-IP is the use of non-denaturing lysis buffers that preserve native protein conformations and interactions.[12][13]

Key Experimental Considerations

  • Antibody Selection: The success of the Co-IP experiment is highly dependent on the antibody. Use a high-quality antibody specifically validated for immunoprecipitation to ensure efficient capture of the native ZMYND19 protein.[8] Several commercial antibodies against ZMYND19 are available.[14][15]

  • Lysis Buffer Choice: To maintain protein-protein interactions, use a gentle, non-denaturing lysis buffer.[13] Buffers containing non-ionic detergents like NP-40 or Triton X-100 are preferred over harsher, ionic detergents such as SDS, which can disrupt interactions.[12] The optimal buffer composition may require some optimization.[12] Always add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use to prevent protein degradation and preserve post-translational modifications.[12][13]

  • Experimental Controls: Including proper controls is crucial for interpreting the results.

    • Input Control: A small fraction of the cell lysate saved before the immunoprecipitation step. This control verifies the presence and expression level of the target proteins in the starting material.[16]

    • Negative IgG Control: An immunoprecipitation performed with a non-specific IgG antibody of the same isotype as the primary antibody. This control helps to identify proteins that bind non-specifically to the antibody or the beads.[17]

    • Beads-Only Control: A sample containing only the cell lysate and the beads (no antibody). This control identifies proteins that bind non-specifically to the bead matrix.[17]

  • Downstream Analysis: The eluted protein complexes are typically analyzed by Western blotting to confirm the presence of a known or suspected interactor. For discovering novel interaction partners, mass spectrometry (MS) is the method of choice, as it can identify multiple proteins in the complex simultaneously.[8][11]

Quantitative Data Summary

The following tables provide recommended starting concentrations and parameters for the ZMYND19 Co-IP protocol. These may require further optimization depending on the cell type and expression levels.

Table 1: Recommended Lysis and Wash Buffer Compositions

ComponentLysis Buffer ConcentrationWash Buffer ConcentrationPurpose
Tris-HCl (pH 7.4-8.0)50 mM50 mMBuffering agent to maintain pH.[13][18]
NaCl150 mM150 - 500 mMMimics physiological salt concentration; higher concentration in wash buffer increases stringency.[10][18]
EDTA1 mM1 mMChelates divalent cations.[18]
NP-40 or Triton X-1000.5 - 1.0% (v/v)0.1 - 0.5% (v/v)Non-ionic detergent to lyse cells while preserving protein interactions.[13]
Protease Inhibitor Cocktail1X1XPrevents protein degradation.[13]
Phosphatase Inhibitor Cocktail1X1XPreserves phosphorylation states.[13]

Table 2: Key Experimental Parameters

ParameterRecommended Value/RangeNotes
Starting Cell Number1 x 10⁷ - 1 x 10⁸ cellsDepends on the expression level of ZMYND19.
Lysis Buffer Volume0.5 - 1.0 mL per 10 cm plateUse approximately 1 mL per 1 x 10⁷ cells.[18][19]
Lysate Protein Concentration0.5 - 2.0 mg/mLDetermine concentration using a Bradford or BCA assay.[10]
Lysate for IP0.5 - 1.5 mg total proteinA good starting point for most applications.
Primary Antibody Amount1 - 5 µgTitrate to determine the optimal amount.[9]
Protein A/G Beads (Slurry)20 - 50 µLUse magnetic beads for easier handling.[10][19]
Antibody-Lysate Incubation4 hours to overnight at 4°COvernight incubation generally increases yield.[9]
Bead-Complex Incubation1 - 4 hours at 4°C
Centrifugation (Lysate Clearing)14,000 x g for 10-15 min at 4°CTo pellet cell debris.[19]
Centrifugation (Bead Pelleting)1,000 x g for 1 min at 4°CFor non-magnetic beads.[10]
Elution Buffer Volume20 - 50 µLUse a volume appropriate for downstream analysis.[19]

Experimental Workflow Diagram

CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_wash_elute Isolation cluster_analysis Analysis cell_culture 1. Cell Culture & Harvest lysis 2. Cell Lysis (Non-denaturing buffer) cell_culture->lysis centrifuge1 3. Clarify Lysate (14,000 x g, 10 min, 4°C) lysis->centrifuge1 preclear 4. Pre-clear Lysate (with Protein A/G beads) centrifuge1->preclear ab_incubate 5. Antibody Incubation (Anti-ZMYND19 Ab, overnight, 4°C) preclear->ab_incubate bead_capture 6. Bead Capture (Add Protein A/G beads, 2-4h, 4°C) ab_incubate->bead_capture wash 7. Wash Beads (3-5 times with wash buffer) bead_capture->wash elute 8. Elution (SDS buffer or Glycine-HCl) wash->elute wb Western Blot elute->wb ms Mass Spectrometry elute->ms

Caption: Workflow for ZMYND19 Co-Immunoprecipitation.

ZMYND19 Signaling Pathway Diagram

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane cluster_cytosol Cytosol mTORC1 mTORC1 Raptor Raptor mTORC1->Raptor part of Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates RagAC RagA/C Rheb Rheb Rheb->mTORC1 Activates CTLH CTLH Complex (E3 Ligase) ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitinates MKLN1 MKLN1 CTLH->MKLN1 Ubiquitinates ZMYND19->mTORC1 Inhibits activation ZMYND19->Raptor Binds ZMYND19->RagAC Binds Proteasome Proteasome ZMYND19->Proteasome Degradation MKLN1->ZMYND19 Associates MKLN1->Proteasome Degradation

Caption: ZMYND19/MKLN1-mediated negative regulation of mTORC1.

Detailed Co-Immunoprecipitation Protocol

This protocol describes the immunoprecipitation of endogenous ZMYND19 from cultured mammalian cells.

A. Solutions and Reagents

  • PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 2 mM KH₂PO₄, pH 7.4.[18]

  • Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.[18] Immediately before use, add 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Keep on ice.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40. Keep on ice.

  • Elution Buffer (Denaturing): 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer).[13]

  • Antibodies:

    • IP-validated anti-ZMYND19 antibody.

    • Normal Rabbit or Mouse IgG (isotype control).

  • Beads: Protein A/G Magnetic Beads.[18]

B. Cell Lysate Preparation

  • Culture cells to ~80-90% confluency in 10 cm plates.

  • Aspirate the culture medium and wash the cells once with 10 mL of ice-cold PBS.[19]

  • Aspirate the PBS completely. Add 1 mL of ice-cold lysis buffer to the plate and place it on ice for 10 minutes.[19]

  • Using a cell scraper, gently scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[19]

  • (Optional) To ensure complete lysis, sonicate the lysate on ice three times for 5-second pulses each.[18]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford).

  • Adjust the lysate concentration to 1-2 mg/mL with lysis buffer. Aliquot 50 µL of the lysate to serve as the "Input" control and store at -80°C after adding sample buffer.

C. Lysate Pre-Clearing (Recommended)

  • For each IP reaction, use approximately 1 mg of total protein in a 1 mL final volume.

  • Add 20 µL of Protein A/G magnetic bead slurry to the 1 mL of lysate.[19]

  • Incubate on a rotator for 1 hour at 4°C to capture proteins that bind non-specifically to the beads.

  • Place the tube on a magnetic rack to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Discard the beads.

D. Immunoprecipitation

  • Set up three tubes with the pre-cleared lysate:

    • Sample: Add 1-5 µg of anti-ZMYND19 antibody.

    • IgG Control: Add an equivalent amount of normal IgG isotype control antibody.

  • Incubate the tubes on a rotator overnight at 4°C.

  • The next day, add 30 µL of fresh Protein A/G magnetic bead slurry to each tube.

  • Incubate on a rotator for 2-4 hours at 4°C to allow the beads to capture the antibody-protein complexes.

E. Washing

  • Pellet the beads using a magnetic rack and carefully aspirate the supernatant.

  • Add 1 mL of ice-cold Wash Buffer to the beads. Resuspend the beads gently by flicking the tube or by brief, gentle vortexing.

  • Incubate on a rotator for 5 minutes at 4°C.

  • Pellet the beads again on the magnetic rack and discard the supernatant.

  • Repeat the wash steps (2-4) three to four more times to ensure removal of non-specific binders. After the final wash, remove as much of the supernatant as possible without disturbing the beads.[20]

F. Elution

  • Add 40 µL of 1X SDS-PAGE sample buffer directly to the bead pellet.[20]

  • Gently vortex to mix.

  • Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.[18]

  • Briefly centrifuge the tubes and place them on a magnetic rack.

  • Carefully collect the supernatant (the eluate), which contains your immunoprecipitated proteins.

G. Analysis

  • Load the eluates from your sample and IgG control, along with the "Input" sample, onto an SDS-PAGE gel.

  • Perform Western blot analysis using antibodies against ZMYND19 (to confirm successful immunoprecipitation) and antibodies against suspected interacting proteins.

  • For discovery proteomics, samples can be submitted for analysis by mass spectrometry.

References

Application Notes and Protocols for the Generation and Analysis of a ZMYND19 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMYND19 (Zinc Finger MYND-Type Containing 19) is a protein implicated in several critical cellular processes. It has been identified as a regulatory molecule that interacts with the melanin-concentrating hormone receptor-1 (MCHR1) and tubulin, suggesting roles in signaling and cytoskeletal dynamics.[1] Furthermore, recent studies have highlighted ZMYND19 as a negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism. In the absence of the CTLH E3 ubiquitin ligase, ZMYND19 accumulates and inhibits mTORC1 activity at the lysosomal membrane. Given its association with Kleefstra Syndrome 1, a neurodevelopmental disorder, and its role in fundamental cellular pathways, a ZMYND19 knockout mouse model is an invaluable tool for in-depth functional studies and for exploring its potential as a therapeutic target.[1]

These application notes provide a comprehensive guide for the generation, validation, and initial phenotypic characterization of a ZMYND19 knockout mouse model utilizing CRISPR-Cas9 technology. Detailed protocols for molecular validation and suggestions for phenotypic screening are included to facilitate research into the physiological and pathological roles of ZMYND19.

Data Presentation

Table 1: CRISPR-Cas9 Guide RNA Sequences for ZMYND19 Knockout
Target GeneGuide RNA Sequence (5' to 3')Genomic TargetReference
Zmynd19CTAGGACCCCAAAAGTACAGExon 3[2]
Zmynd19TCCGTTCTGGACTTTTTTAAExon 3[2]
Zmynd19GTAACCTATGACTCACCAGAExon 3[2]
Zmynd19GAGCTTTGCCACTAACCCAAExon 3[2]
Table 2: Genotyping Primers and Probes for ZMYND19 Knockout Mouse Model
Primer/Probe NameSequence (5' to 3')TypeExpected Amplicon Size (bp)
35386GTT GTT GAT CAG GAT GTG ACCCommon ForwardMutant: 137, Wild Type: 148
35387TGA CCC CGT TTC TAA GGA TGMutant ReverseMutant: 137
35388TGA GAA GAA GCA CAG AGC AGA GWild Type ReverseWild Type: 148
35389 (MUT Probe)Fluorophore-1-ACT CCT TTG GGT GAG TCA TAG GT-Quencher-1TaqMan ProbeN/A
35390 (WT Probe)Fluorophore-2-TTT TGG GGT CCT AGG AGC A-Quencher-2TaqMan ProbeN/A

Note: This protocol is based on the C57BL/6NJ-Zmynd19em1(IMPC)J/Mmjax strain from The Jackson Laboratory. Researchers should validate the assay in their own facility.[2]

Table 3: Expected Phenotypic Outcomes Based on ZMYND19 Function
Phenotypic AreaExpected Observation in ZMYND19 KORationale
Neurological Altered cognitive function, learning and memory deficits, anxiety-like behaviors.Association with Kleefstra Syndrome, a neurodevelopmental disorder.
Metabolic Altered glucose homeostasis, changes in body weight and composition.Role as a negative regulator of mTORC1, a key metabolic pathway.
Cellular Increased mTORC1 signaling, potential alterations in cell size and proliferation.ZMYND19 is a substrate of the CTLH E3 ligase, which in turn regulates mTORC1.
Fertility Potential for reduced fertility.High expression of Zmynd19 in the male reproductive system.[3]

Note: These are projected phenotypes based on the known molecular functions of ZMYND19 and its association with human disease. Comprehensive in vivo phenotyping is required for confirmation.

Mandatory Visualization

ZMYND19_Signaling_Pathway cluster_lysosome Lysosomal Membrane cluster_cytoplasm Cytoplasm mTORC1 mTORC1 Rheb Rheb Rheb->mTORC1 Activates ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibits Proteasome Proteasome ZMYND19->Proteasome MKLN1 MKLN1 CTLH CTLH E3 Ligase CTLH->ZMYND19 Ubiquitinates for Degradation CTLH_KO CTLH Knockout CTLH_KO->ZMYND19 Leads to Accumulation CTLH_KO->CTLH Inactivates

Caption: ZMYND19 and mTORC1 Signaling Pathway.

ZMYND19_KO_Workflow start Start: Design gRNAs for Zmynd19 Exon 3 prepare Prepare Cas9 mRNA and gRNAs start->prepare inject Microinject into C57BL/6NJ Zygotes prepare->inject transfer Transfer Embryos to Pseudopregnant Females inject->transfer birth Birth of Founder Pups (F0) transfer->birth genotype Genotype F0 Pups by PCR/Sequencing birth->genotype breed Breed Founders with Wild-Type Mice genotype->breed f1 Generate F1 Heterozygotes breed->f1 intercross Intercross F1 Heterozygotes f1->intercross f2 Generate F2: WT, Het, and KO intercross->f2 phenotype Phenotypic Analysis f2->phenotype

Caption: CRISPR-Cas9 Workflow for ZMYND19 Knockout Mouse Generation.

Experimental Protocols

Generation of ZMYND19 Knockout Mice using CRISPR-Cas9

This protocol outlines the steps for generating a ZMYND19 knockout mouse by introducing a deletion in exon 3.

Materials:

  • Cas9 mRNA

  • Synthetic guide RNAs (see Table 1)

  • C57BL/6NJ mouse zygotes

  • M2 and M16 media

  • Microinjection setup

  • Pseudopregnant recipient female mice

Procedure:

  • Guide RNA and Cas9 Preparation:

    • Synthesize or purchase high-quality Cas9 mRNA and the four guide RNAs targeting exon 3 of the mouse Zmynd19 gene (see Table 1).

    • Prepare a microinjection mix containing Cas9 mRNA and the pool of guide RNAs in an appropriate injection buffer.

  • Microinjection:

    • Harvest zygotes from superovulated C57BL/6NJ female mice.

    • Perform pronuclear microinjection of the Cas9/gRNA mix into the zygotes.

  • Embryo Transfer:

    • Culture the injected zygotes in M16 medium overnight to the 2-cell stage.

    • Transfer the viable 2-cell embryos into the oviducts of pseudopregnant recipient females.

  • Generation of Founder Animals:

    • Allow the pregnancies to proceed to term.

    • Collect tail biopsies from the resulting pups (F0 generation) for genotyping at approximately 10-14 days of age.

Genotyping of ZMYND19 Knockout Mice

This protocol details a TaqMan qPCR-based method for genotyping the ZMYND19 knockout allele.[2]

Materials:

  • Genomic DNA isolated from tail biopsies

  • TaqMan Genotyping Master Mix

  • Primers and probes (see Table 2)

  • Real-time PCR instrument

Procedure:

  • DNA Extraction:

    • Isolate genomic DNA from tail biopsies using a standard DNA extraction kit or protocol.

  • qPCR Reaction Setup:

    • Prepare a master mix containing TaqMan Genotyping Master Mix, the common forward primer (35386), the mutant reverse primer (35387), the wild-type reverse primer (35388), the mutant probe (35389), and the wild-type probe (35390).

    • Add the genomic DNA template to each reaction well.

  • Real-time PCR Cycling:

    • Perform the qPCR using the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Analyze the amplification plots for the two different fluorophores to determine the genotype of each sample (Wild Type, Heterozygous, or Homozygous Knockout).

Validation of ZMYND19 Knockout by Western Blot

This protocol is for confirming the absence of ZMYND19 protein in knockout mice.

Materials:

  • Protein lysates from various tissues (e.g., brain, testis, stomach) of wild-type, heterozygous, and knockout mice.

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ZMYND19

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tissues in RIPA buffer with protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ZMYND19 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Confirm the absence of the ZMYND19 protein band in the knockout samples. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

Phenotypic Analysis of ZMYND19 Knockout Mice

A comprehensive phenotypic analysis is recommended to elucidate the in vivo functions of ZMYND19.

a. Neurological and Behavioral Phenotyping:

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: To further evaluate anxiety levels.

  • Morris Water Maze or Barnes Maze: To assess spatial learning and memory.

  • Fear Conditioning: To evaluate associative learning and memory.

  • Rotarod Test: To assess motor coordination and balance.

b. Metabolic Phenotyping:

  • Body Weight and Composition Analysis: Monitor body weight regularly and perform DEXA or MRI scans to determine lean and fat mass.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis.

  • Metabolic Cages: To measure food and water intake, energy expenditure, and respiratory exchange ratio (RER).

  • Blood Chemistry: Analyze plasma levels of glucose, insulin, lipids, and other metabolites.

c. Histopathological Analysis:

  • Perform histological analysis of key tissues, including the brain, liver, and testes, to identify any morphological abnormalities.

This comprehensive approach to generating and characterizing a ZMYND19 knockout mouse model will provide valuable insights into its role in health and disease, paving the way for future therapeutic developments.

References

Application Notes and Protocols for ZMYND19 siRNA Knockdown Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ZMYND19

Zinc finger MYND-type containing 19 (ZMYND19) is a protein that has been identified as a negative regulator of the mTORC1 signaling pathway. It functions in concert with MKLN1 at the lysosomal membrane to inhibit mTORC1 activity. This pathway is crucial for cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The targeted knockdown of ZMYND19 using small interfering RNA (siRNA) is a valuable technique for studying its function and for identifying potential therapeutic interventions.

These application notes provide a comprehensive guide to optimizing siRNA-mediated knockdown of ZMYND19, including detailed experimental protocols and data interpretation.

ZMYND19 Signaling Pathway

ZMYND19, in a complex with MKLN1, acts as a brake on the mTORC1 signaling cascade at the lysosome. The following diagram illustrates the key components of this pathway and the inhibitory role of the ZMYND19-MKLN1 complex.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane cluster_cytosol Cytosol mTORC1 mTORC1 Rheb Rheb Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Proteasome Proteasome ZMYND19_MKLN1->Proteasome Degradation Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT PI3K_AKT->mTORC1 Activates CTLH_Complex CTLH E3 Ligase CTLH_Complex->ZMYND19_MKLN1 Ubiquitination

ZMYND19-mediated inhibition of the mTORC1 signaling pathway.

Optimization of ZMYND19 siRNA Knockdown

Effective siRNA-mediated gene silencing requires careful optimization of several experimental parameters. The following sections detail the key steps and considerations for achieving robust and reproducible knockdown of ZMYND19.

Experimental Workflow for Optimization

The general workflow for optimizing ZMYND19 siRNA knockdown is depicted below. This process involves a systematic approach to identify the ideal conditions for your specific cell line and experimental setup.

siRNA_Optimization_Workflow cluster_planning Phase 1: Planning & Setup cluster_optimization Phase 2: Optimization Matrix cluster_validation Phase 3: Validation cluster_analysis Phase 4: Analysis & Final Protocol A Select Cell Line (e.g., YCCEL1) B Design/Select ZMYND19 siRNAs (2-3 sequences) A->B C Select Transfection Reagent B->C D Titrate siRNA Concentration (e.g., 5-50 nM) C->D E Optimize Cell Density (e.g., 50-80% confluency) D->E F Determine Optimal Time Course (24, 48, 72h) E->F G Assess mRNA Knockdown (qPCR) F->G H Assess Protein Knockdown (Western Blot) G->H I Analyze Data & Determine Optimal Conditions H->I J Establish Final Protocol I->J

A systematic workflow for ZMYND19 siRNA knockdown optimization.
Data Presentation: Illustrative Optimization Results

The following tables present hypothetical data from a ZMYND19 siRNA knockdown optimization experiment in the YCCEL1 gastric cancer cell line. This data is for illustrative purposes to demonstrate how to structure and interpret optimization results.

Table 1: Optimization of siRNA Concentration - ZMYND19 mRNA Levels (48h post-transfection)

siRNA SequenceConcentration (nM)Relative ZMYND19 mRNA Expression (Normalized to Control)% Knockdown
ZMYND19 siRNA 1 50.4555%
100.2278%
200.1585%
500.1288%
ZMYND19 siRNA 2 50.5248%
100.3169%
200.2080%
500.1882%
Negative Control 201.000%

Table 2: Time Course of ZMYND19 mRNA and Protein Knockdown (20 nM siRNA 1)

Time Post-Transfection (hours)Relative ZMYND19 mRNA Expression% mRNA KnockdownRelative ZMYND19 Protein Expression% Protein Knockdown
24 0.3565%0.6040%
48 0.1585%0.2575%
72 0.2872%0.1882%
96 0.4060%0.2278%

Table 3: Effect of Cell Density on ZMYND19 Knockdown Efficiency (20 nM siRNA 1, 48h)

Cell Confluency at TransfectionRelative ZMYND19 mRNA Expression% KnockdownCell Viability (%)
30% 0.4060%95%
50% 0.2080%92%
70% 0.1882%88%
90% 0.3565%75%

Detailed Experimental Protocols

Protocol 1: Optimization of ZMYND19 siRNA Transfection

This protocol outlines the steps for optimizing siRNA concentration and cell density for the knockdown of ZMYND19 in a 24-well plate format.

Materials:

  • YCCEL1 cells (or other suitable cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent (or other suitable reagent)

  • ZMYND19 siRNA sequences (2-3 different validated sequences)

  • Negative control siRNA

  • Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

  • Nuclease-free water

  • 24-well tissue culture plates

  • Reagents for RNA extraction and qPCR analysis

Procedure:

  • Cell Seeding:

    • The day before transfection, seed YCCEL1 cells in a 24-well plate at varying densities to achieve 30%, 50%, and 70% confluency at the time of transfection.

  • siRNA Preparation:

    • On the day of transfection, prepare a stock solution of each siRNA in nuclease-free water (e.g., 20 µM).

    • In separate tubes, dilute the siRNAs (ZMYND19 siRNAs, negative control, positive control) to the desired final concentrations (e.g., 5, 10, 20, 50 nM) in Opti-MEM. For a final volume of 500 µL per well, prepare 50 µL of the diluted siRNA.

  • Transfection Reagent Preparation:

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions. A common starting point is 1 µL of reagent in 49 µL of Opti-MEM per well.

  • Complex Formation:

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with 400 µL of fresh, antibiotic-free complete growth medium.

    • Add the 100 µL of siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis:

    • Harvest the cells at the desired time points for RNA extraction and subsequent qPCR analysis to determine ZMYND19 mRNA levels.

Protocol 2: Validation of ZMYND19 Knockdown by qPCR

This protocol describes the quantification of ZMYND19 mRNA levels following siRNA transfection using quantitative real-time PCR (qPCR).

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

  • Primers for ZMYND19 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells from the 24-well plate and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers for ZMYND19 and the housekeeping gene, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. Include a no-template control for each primer set.

  • Data Analysis:

    • Calculate the relative expression of ZMYND19 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.

Protocol 3: Validation of ZMYND19 Knockdown by Western Blot

This protocol details the assessment of ZMYND19 protein levels after siRNA-mediated knockdown.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ZMYND19

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ZMYND19 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the relative protein levels, normalizing to the loading control.

Protocol 4: Determination of ZMYND19 Protein Half-Life via Cycloheximide Chase Assay

Understanding the stability of ZMYND19 is crucial for designing an effective knockdown experiment. This protocol describes how to determine the protein's half-life.

Materials:

  • YCCEL1 cells (or other suitable cell line)

  • Complete growth medium

  • Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

  • Reagents for Western blot analysis

Procedure:

  • Cell Culture:

    • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Cycloheximide Treatment:

    • Treat the cells with a final concentration of 100 µg/mL cycloheximide to inhibit protein synthesis.

  • Time Course Harvest:

    • Harvest the cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Western Blot Analysis:

    • Perform Western blotting for ZMYND19 and a loading control as described in Protocol 3.

  • Data Analysis:

    • Quantify the ZMYND19 band intensity at each time point and normalize to the loading control.

    • Plot the relative protein level against time and determine the time at which the protein level is reduced by 50% (the half-life).

Troubleshooting Common Issues in siRNA Knockdown

Troubleshooting_siRNA_Knockdown cluster_transfection Transfection Issues cluster_siRNA siRNA Issues cluster_analysis Analysis Issues Start Low Knockdown Efficiency A1 Suboptimal Transfection Reagent Start->A1 A2 Incorrect Reagent:siRNA Ratio Start->A2 A3 Low Cell Viability Start->A3 A4 Incorrect Cell Density Start->A4 B1 Ineffective siRNA Sequence Start->B1 B2 siRNA Degradation Start->B2 C1 Incorrect Timing of Analysis Start->C1 C2 Poor qPCR Primer Design Start->C2 C3 Ineffective Antibody for Western Start->C3 Sol_A1 Sol_A1 A1->Sol_A1 Solution: Test different reagents Sol_A2 Sol_A2 A2->Sol_A2 Solution: Titrate reagent volume Sol_A3 Sol_A3 A3->Sol_A3 Solution: Ensure healthy cells Sol_A4 Sol_A4 A4->Sol_A4 Solution: Optimize cell confluency Sol_B1 Sol_B1 B1->Sol_B1 Solution: Test multiple siRNAs Sol_B2 Sol_B2 B2->Sol_B2 Solution: Use nuclease-free reagents Sol_C1 Sol_C1 C1->Sol_C1 Solution: Perform a time-course Sol_C2 Sol_C2 C2->Sol_C2 Solution: Validate primer efficiency Sol_C3 Sol_C3 C3->Sol_C3 Solution: Validate antibody specificity

A troubleshooting guide for common siRNA knockdown issues.

By following these detailed application notes and protocols, researchers can effectively optimize the siRNA-mediated knockdown of ZMYND19, enabling further investigation into its role in cellular signaling and its potential as a therapeutic target.

Application Notes and Protocols for Immunofluorescence Staining of ZMYND19 in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein implicated in crucial cellular processes. Notably, it has been identified as a negative regulator of the mTORC1 signaling pathway, where it associates with MKLN1 at the lysosomal membrane to inhibit mTORC1 activity.[1][2][3] Additionally, ZMYND19 interacts with the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, suggesting its involvement in G protein-coupled receptor signaling and cytoskeletal dynamics.[4][5][6] Given its role in these fundamental pathways, understanding the subcellular localization of ZMYND19 is critical for elucidating its precise functions in both normal physiology and disease.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular distribution of proteins. This document provides detailed application notes and a comprehensive protocol for the immunofluorescent staining of ZMYND19 in cultured cells, enabling researchers to accurately determine its localization and co-localization with other proteins of interest. The Human Protein Atlas has validated the localization of ZMYND19 to the Golgi apparatus and vesicles in cell lines such as U2OS.[7]

Data Presentation

Table 1: Recommended Antibody for ZMYND19 Immunofluorescence
Antibody Name Host Species Type Supplier Catalog Number Recommended Concentration for IF
Anti-ZMYND19RabbitPolyclonalSigma-AldrichHPA0206420.25-2 µg/mL
Table 2: General Immunofluorescence Protocol Parameters
Step Reagent Concentration/Time Notes
Cell SeedingAdherent cells (e.g., U2OS)8,000-25,000 cells/wellGrow on coverslips or in imaging plates for 18-24 hours.[8]
Fixation4% Paraformaldehyde (PFA) in PBS15 minutes at room temperatureIce-cold methanol can be an alternative fixative.[9][10]
Permeabilization0.1% Triton X-100 in PBS3 x 5 minutesEssential for allowing antibodies to access intracellular antigens.
Blocking5% Normal Goat Serum in PBS with 0.3% Triton X-1001 hour at room temperatureReduces non-specific antibody binding.
Primary Antibody IncubationAnti-ZMYND19 (HPA020642)0.25-2 µg/mL in antibody dilution bufferOvernight at 4°C is recommended for optimal signal.[9][10]
Secondary Antibody IncubationFluorophore-conjugated anti-rabbit IgG1:500 - 1:1000 dilution1-2 hours at room temperature, protected from light.[11]
CounterstainingDAPI1 µg/mL5-10 minutes at room temperature to stain the nucleus.
MountingAntifade mounting medium-Preserves fluorescence and allows for imaging.

Experimental Protocols

This protocol is optimized for the immunofluorescent staining of ZMYND19 in cultured adherent cells, such as U2OS, grown on glass coverslips.

Materials
  • Cell Culture: U2OS cells (or other suitable cell line), complete culture medium, glass coverslips, 6-well plates.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking Buffer: 5% Normal Goat Serum, 0.3% Triton X-100 in PBS

    • Antibody Dilution Buffer: 1% BSA, 0.3% Triton X-100 in PBS

    • Primary Antibody: Anti-ZMYND19 (Sigma-Aldrich, HPA020642)

    • Secondary Antibody: Alexa Fluor 488 goat anti-rabbit IgG (or other suitable fluorophore)

    • DAPI (4',6-diamidino-2-phenylindole)

    • Antifade mounting medium

  • Equipment:

    • Incubator (37°C, 5% CO2)

    • Fluorescence microscope with appropriate filters

Procedure
  • Cell Culture:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed U2OS cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 2 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 2 mL of 0.1% Triton X-100 in PBS to each well.

    • Incubate for 5 minutes at room temperature.

    • Repeat the permeabilization step two more times for a total of three incubations.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-ZMYND19 primary antibody to a final concentration of 0.25-2 µg/mL in Antibody Dilution Buffer. The optimal concentration should be determined empirically. The Human Protein Atlas uses a concentration of 2 µg/ml.[8]

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions (typically 1:500 to 1:1000).

    • Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5-10 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).

    • Acquire images for analysis of ZMYND19 subcellular localization.

Visualization of Pathways and Workflows

Immunofluorescence_Workflow Immunofluorescence Staining Workflow for ZMYND19 cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_final Final Steps cell_seeding Seed Cells on Coverslips incubation Incubate 18-24h cell_seeding->incubation fixation Fixation (4% PFA, 15 min) incubation->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1h) permeabilization->blocking primary_ab Primary Antibody (anti-ZMYND19, 4°C O/N) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated, 1-2h RT) primary_ab->secondary_ab counterstain Counterstain (DAPI, 10 min) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for ZMYND19 immunofluorescence staining.

ZMYND19_Signaling_Pathways Signaling Pathways Involving ZMYND19 cluster_mTORC1 mTORC1 Regulation cluster_MCHR1 MCHR1 Signaling ZMYND19_mTORC1 ZMYND19 mTORC1 mTORC1 ZMYND19_mTORC1->mTORC1 inhibition MKLN1 MKLN1 MKLN1->mTORC1 inhibition Lysosome Lysosomal Membrane mTORC1->Lysosome localizes to MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds ZMYND19_MCHR1 ZMYND19 MCHR1->ZMYND19_MCHR1 interacts with G_protein Gi / Gq MCHR1->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits (Gi) PLC Phospholipase C G_protein->PLC activates (Gq) cAMP cAMP AC->cAMP produces Ca2 Intracellular Ca2+ PLC->Ca2 increases

References

Application Notes and Protocols for ZMYND19 Antibody Selection and Validation in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ZMYND19

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein that has been identified as a negative regulator of the mTORC1 signaling pathway. It is understood to associate with MKLN1 on the outer lysosomal membranes to inhibit mTORC1.[1] ZMYND19 has a reported molecular weight of approximately 26.4 kDa.[2] Subcellularly, it has been localized to the Golgi apparatus and vesicles.[3][4] Immunohistochemical studies have shown general cytoplasmic and membranous expression in various tissues.[3][5] Given its role in the crucial mTORC1 pathway, which is often dysregulated in cancer and other diseases, ZMYND19 is a protein of significant interest for research and therapeutic development.

Accurate detection of ZMYND19 in tissues using immunohistochemistry (IHC) is critical for these studies. This document provides a comprehensive guide to selecting and validating ZMYND19 antibodies for IHC applications, ensuring reliable and reproducible results.

ZMYND19 in the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[6][7][8][9][10] It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and other anabolic processes. ZMYND19, in concert with MKLN1, acts as a brake on this pathway at the lysosomal surface, representing a key regulatory node.

mTORC1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Membrane cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., S6K, 4E-BP1) mTORC1->Protein_Synthesis ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Antibody_Validation_Workflow A 1. Antibody Selection (Review Datasheets) B 2. Western Blot (Confirm Specificity & MW) A->B C 3. Cell Line Screening (ICC) (Positive & Negative Controls) B->C D 4. IHC Protocol Optimization (Antigen Retrieval, Titer) C->D E 5. Tissue Cross-Reactivity (Multi-tissue Array) D->E F 6. Final Validation (Target Tissue) E->F G Validated Antibody for IHC F->G

References

Application Notes and Protocols for ZMYND19 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant human ZMYND19 protein from Escherichia coli. The methodologies described herein are designed to yield high-purity protein suitable for a variety of downstream applications, including structural biology, functional assays, and drug discovery.

Introduction to ZMYND19

Zinc Finger MYND-Type Containing 19 (ZMYND19) is a protein that plays a crucial role in the regulation of the mTORC1 signaling pathway. It forms a complex with MKLN1 to inhibit mTORC1 activity at the lysosomal membrane.[1][2][3][4][5] Understanding the function and regulation of ZMYND19 is of significant interest for research in cellular metabolism, growth, and associated diseases. Access to highly purified ZMYND19 is essential for these studies.

Expression System

Recombinant human ZMYND19 (Met1-Arg227) is commonly expressed in E. coli with an N-terminal hexa-histidine (6xHis) tag to facilitate purification. This system allows for high-yield production of the protein.

Multi-Step Purification Strategy

A multi-step purification strategy is recommended to achieve a final purity of >95%. This typically involves:

  • Cell Lysis: Efficient disruption of E. coli cells to release the recombinant protein.

  • Immobilized Metal Affinity Chromatography (IMAC): Capture of the His-tagged ZMYND19 protein.

  • Ion Exchange Chromatography (IEX): Polishing step to remove remaining protein and nucleic acid contaminants based on charge.

  • Size Exclusion Chromatography (SEC): Final polishing and buffer exchange step to separate ZMYND19 from any remaining contaminants and protein aggregates based on size.

Experimental Protocols

Protocol 1: E. coli Cell Lysis

This protocol describes the lysis of E. coli cells expressing N-terminally 6xHis-tagged ZMYND19.

Materials:

  • Frozen or fresh E. coli cell pellet

  • Lysis Buffer (see Table 2 for composition)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail (EDTA-free)

  • High-pressure homogenizer or sonicator

  • Centrifuge

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL of buffer per gram of wet cell paste.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.

  • Incubate the suspension on ice for 30 minutes with gentle agitation.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells using either a high-pressure homogenizer (2 passes at 15,000 psi) or sonication (6 cycles of 30 seconds on, 30 seconds off at 70% amplitude). Keep the sample on ice throughout the process.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble His-tagged ZMYND19 protein. Filter the supernatant through a 0.45 µm filter before proceeding to the next step.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC)

This protocol details the capture of His-tagged ZMYND19 using a Ni-NTA (Nickel-Nitrilotriacetic Acid) resin.

Materials:

  • Clarified cell lysate

  • IMAC Binding Buffer (see Table 2 for composition)

  • IMAC Wash Buffer (see Table 2 for composition)

  • IMAC Elution Buffer (see Table 2 for composition)

  • Ni-NTA agarose resin

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of IMAC Binding Buffer.

  • Load the clarified lysate onto the column at a flow rate of 1-2 mL/min. Collect the flow-through for analysis.

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound ZMYND19 protein with 5 CV of IMAC Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Pool the fractions containing ZMYND19.

Protocol 3: Ion Exchange Chromatography (IEX)

This protocol describes a polishing step using anion exchange chromatography. The predicted isoelectric point (pI) of human ZMYND19 is approximately 8.5. Therefore, at a pH below 8.5, the protein will be positively charged and can be purified using cation exchange chromatography. Conversely, at a pH above 8.5, it will be negatively charged and suitable for anion exchange. Here, we will proceed with cation exchange as an example.

Materials:

  • IMAC-purified ZMYND19 sample

  • IEX Buffer A (see Table 2 for composition)

  • IEX Buffer B (see Table 2 for composition)

  • Cation exchange column (e.g., HiTrap SP HP)

Procedure:

  • Perform a buffer exchange on the pooled IMAC fractions into IEX Buffer A using a desalting column or dialysis.

  • Equilibrate the cation exchange column with 5-10 CV of IEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5 CV of IEX Buffer A.

  • Elute the ZMYND19 protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure ZMYND19.

Protocol 4: Size Exclusion Chromatography (SEC)

This final polishing step removes any remaining contaminants and protein aggregates.

Materials:

  • IEX-purified ZMYND19 sample

  • SEC Buffer (see Table 2 for composition)

  • Size exclusion chromatography column (e.g., Superdex 75 or 200)

Procedure:

  • Concentrate the pooled IEX fractions to a volume of 0.5-2.0 mL using a centrifugal concentrator.

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load the concentrated sample onto the column.

  • Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure, monomeric ZMYND19.

  • Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Data Presentation

Table 1: Representative Multi-Step Purification of Recombinant Human ZMYND19 from 1L E. coli Culture
Purification StepTotal Protein (mg)ZMYND19 (mg)Purity (%)Yield (%)
Clarified Lysate150050~3.3100
IMAC (Ni-NTA)6045~7590
IEX (Cation Exchange)3533~9466
SEC (Gel Filtration)2827>9554

Note: The values in this table are representative and may vary depending on expression levels and specific experimental conditions.

Table 2: Buffer Compositions for ZMYND19 Purification
Buffer NameComposition
Lysis Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM TCEP
IMAC Binding Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM TCEP
IMAC Wash Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol, 1 mM TCEP
IMAC Elution Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol, 1 mM TCEP
IEX Buffer A20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT
IEX Buffer B20 mM HEPES pH 7.5, 1 M NaCl, 1 mM DTT
SEC Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

Visualizations

ZMYND19 Purification Workflow

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Final Product Expression E. coli Expression of 6xHis-ZMYND19 Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC Capture IEX Ion Exchange Chromatography IMAC->IEX Intermediate Purification SEC Size Exclusion Chromatography IEX->SEC Polishing PureProtein >95% Pure ZMYND19 SEC->PureProtein

Caption: Overview of the multi-step purification process for recombinant ZMYND19.

ZMYND19-MKLN1 Regulation of mTORC1 Signaling

mTORC1_Regulation cluster_lysosome Lysosomal Membrane cluster_cytosol mTORC1 mTORC1 Raptor Raptor Rheb Rheb Rag RagA/C-Ragulator S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition Proteasome Proteasome ZMYND19_MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Ubiquitination & Degradation Anabolism Anabolic Processes (e.g., Protein Synthesis) S6K->Anabolism FourEBP1->Anabolism Inhibition (relieved by P)

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.

References

Application Notes and Protocols for Studying ZMYND19 Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein implicated in the regulation of crucial cellular signaling pathways. Recent studies have identified ZMYND19 as a key negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][2] This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the function of ZMYND19, with a focus on its role in mTORC1 regulation.

ZMYND19, in concert with Muskelin 1 (MKLN1), acts as a substrate for the CTLH E3 ubiquitin ligase complex.[1][2] In its active state, the ZMYND19/MKLN1 complex localizes to the lysosomal membrane, where it inhibits mTORC1 activity. This inhibition is achieved by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1.[1][2] Given the central role of mTORC1 in various diseases, including cancer, understanding the regulatory mechanisms involving ZMYND19 is of significant interest for therapeutic development.

These application notes provide detailed protocols for the CRISPR-Cas9-mediated knockout of ZMYND19 in mammalian cells, subsequent validation of the knockout, and a suite of assays to characterize the functional consequences on the mTORC1 pathway and cellular phenotypes.

Signaling Pathway and Experimental Workflow

To elucidate the function of ZMYND19, a systematic approach involving gene knockout and subsequent molecular and cellular analysis is proposed. The following diagrams illustrate the known signaling pathway involving ZMYND19 and the experimental workflow for its investigation.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates Rheb Rheb-GTP Rheb->mTORC1 Activates ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibits Proteasome Proteasome ZMYND19_MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Ubiquitinates for Degradation CellGrowth Cell Growth & Proliferation S6K_4EBP1->CellGrowth

Figure 1. ZMYND19 in the mTORC1 Signaling Pathway.

CRISPR_Workflow cluster_setup I. CRISPR-Cas9 Knockout cluster_validation II. Knockout Validation cluster_functional III. Functional Analysis sgRNA_design 1. sgRNA Design & Vector Construction transfection 2. Lentiviral Transduction of Cas9-expressing cells sgRNA_design->transfection selection 3. Puromycin Selection & Single-Cell Cloning transfection->selection sanger 4. Genomic DNA Extraction & Sanger Sequencing selection->sanger western_ko 5. Western Blot for ZMYND19 Expression selection->western_ko co_ip 6. Co-Immunoprecipitation (ZMYND19/MKLN1/Raptor) western_ko->co_ip mTOR_assay 7. mTORC1 Activity Assay (p-S6K, p-4E-BP1) western_ko->mTOR_assay proliferation 8. Cell Proliferation Assay western_ko->proliferation

Figure 2. Experimental Workflow for ZMYND19 Functional Analysis.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols, based on existing literature.

Table 1: Validation of ZMYND19 Knockout

Cell LineMethodTargetResultReference
Gastric Carcinoma Cells (e.g., YCCEL1)Western BlotZMYND19>90% reduction in protein expression[1][2]
HEK293TWestern BlotZMYND19>90% reduction in protein expression[1][2]
Gastric Carcinoma Cells (e.g., YCCEL1)Sanger SequencingZMYND19 locusFrameshift-inducing indels[1][2]

Table 2: Functional Consequences of ZMYND19 Knockout on mTORC1 Signaling

Cell LineAssayReadoutExpected Outcome in ZMYND19 KOReference
Gastric Carcinoma CellsWestern Blotp-S6K (Thr389) / Total S6KIncreased ratio[1][2]
Gastric Carcinoma CellsWestern Blotp-4E-BP1 (Thr37/46) / Total 4E-BP1Increased ratio[1][2]
HEK293TCo-ImmunoprecipitationMKLN1 pulldown, blot for RaptorDecreased interaction[1][2]

Table 3: Phenotypic Effects of ZMYND19 Knockout

Cell LineAssayConditionExpected Outcome in ZMYND19 KOReference
Gastric Carcinoma CellsCell ProliferationStandard CultureIncreased proliferation[1][2]
Gastric Carcinoma CellsCell ViabilityPI3K inhibitor (Alpelisib)Partial rescue of viability[1][2]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ZMYND19

This protocol describes the generation of ZMYND19 knockout cell lines using a lentiviral-based CRISPR-Cas9 system.

1.1. sgRNA Design and Cloning:

  • sgRNA Design: Utilize a validated sgRNA sequence targeting an early exon of human ZMYND19 to maximize the probability of generating a loss-of-function frameshift mutation. The following sequences have been previously validated:

    • ZMYND19 sgRNA: 5'-ACATCTCGAGCAGCACATGG-3'

    • MKLN1 sgRNA (for double knockout studies): 5'-GCTGGAGCTGAAGGAGAAGG-3'

  • Vector Selection: Clone the sgRNA sequence into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., lentiCRISPRv2, Addgene #52961).

1.2. Lentivirus Production:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.

  • Co-transfect the cells with the lentiCRISPRv2-ZMYND19_sgRNA plasmid (10 µg), a packaging plasmid (e.g., psPAX2, 7.5 µg), and an envelope plasmid (e.g., pMD2.G, 2.5 µg) using a suitable transfection reagent.

  • Change the medium 12-16 hours post-transfection.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • (Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.

1.3. Transduction and Selection:

  • Seed the target cells (e.g., gastric carcinoma cell line, HEK293T) at 30-50% confluency.

  • Transduce the cells with the lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).

  • After 24 hours, replace the virus-containing medium with fresh complete medium.

  • After 48 hours, begin selection with puromycin at a pre-determined optimal concentration.

  • Maintain the cells under selection until a stable polyclonal population is established.

1.4. Single-Cell Cloning:

  • Serially dilute the stable polyclonal population into 96-well plates to achieve a density of approximately 0.5 cells per well.

  • Allow single colonies to grow for 2-3 weeks.

  • Expand the clonal populations for further validation.

Protocol 2: Validation of ZMYND19 Knockout

2.1. Western Blot Analysis:

  • Lyse wild-type (WT) and ZMYND19 knockout (KO) clonal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ZMYND19 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

2.2. Sanger Sequencing:

  • Isolate genomic DNA from WT and ZMYND19 KO clonal cells.

  • Amplify the genomic region surrounding the sgRNA target site using PCR.

  • Purify the PCR product and submit for Sanger sequencing.

  • Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) in the KO clones compared to the WT sequence.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is for assessing the interaction between ZMYND19, MKLN1, and components of the mTORC1 complex.

  • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with Protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., MKLN1 or Raptor) or an isotype control IgG overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads extensively with Co-IP lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot for the presence of interacting partners.

Protocol 4: mTORC1 Activity Assay

This protocol measures the phosphorylation status of mTORC1 substrates as a readout of its activity.

  • Culture WT and ZMYND19 KO cells under desired conditions (e.g., nutrient-rich or starved).

  • Lyse the cells and perform Western blot analysis as described in Protocol 2.1.

  • Probe the membranes with primary antibodies against the phosphorylated and total forms of S6K and 4E-BP1.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each substrate.

Protocol 5: Cell Proliferation Assay (MTT Assay)
  • Seed WT and ZMYND19 KO cells in a 96-well plate at a low density.

  • At various time points (e.g., 24, 48, 72, 96 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance values over time to generate a cell growth curve.

Reagents and Materials

Table 4: Recommended Antibodies for Western Blotting and Co-IP

Target ProteinApplicationRecommended DilutionSupplier (Cat. No.)
ZMYND19WB1:1000(Not widely available, custom or specific validated antibody required)
MKLN1WB1:500 - 1:1000Novus Biologicals (NBP2-85293)
RaptorWB, IP1:1000 (WB), 4µg/IPProteintech (20984-1-AP)
RagAWB1:1000Cell Signaling Technology (#4357)
RagCWB, IP1:1000 (WB), 1:50 (IP)Cell Signaling Technology (#3360)
RhebWB1:1000Cell Signaling Technology (#13879)
p-S6K (Thr389)WB1:1000Cell Signaling Technology (#9205)
Total S6KWB1:1000Cell Signaling Technology (#2708)
p-4E-BP1 (Thr37/46)WB1:1000Cell Signaling Technology (#2855)
Total 4E-BP1WB1:1000Cell Signaling Technology (#9644)
GAPDHWB1:10000Proteintech (60004-1-Ig)
β-actinWB1:5000Cell Signaling Technology (#4970)

Note: The availability and performance of antibodies can vary. It is crucial to validate each antibody for the specific application and cell type used. ZMYND19 antibodies are not yet widely commercially available, and custom antibody production or sourcing from collaborating labs may be necessary.

References

Proximity Ligation Assay for ZMYND19 Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zinc Finger MYND-Type Containing 19 (ZMYND19) protein is an emerging regulator in significant cellular signaling pathways, notably in the negative regulation of the mTORC1 pathway. Understanding the protein-protein interactions of ZMYND19 is crucial for elucidating its biological functions and for the development of novel therapeutic strategies. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique for the in situ detection, visualization, and quantification of protein-protein interactions. This document provides detailed application notes and protocols for utilizing PLA to investigate the interactions of ZMYND19 with its binding partners.

The core principle of PLA involves the use of antibodies to target two proteins of interest. If these proteins are in close proximity (typically less than 40 nm), attached DNA oligonucleotides can be ligated to form a circular DNA template.[1] This template is then amplified via rolling circle amplification, and the product is detected using fluorescent probes, appearing as distinct fluorescent spots. Each spot represents a single protein-protein interaction event. This method offers single-molecule resolution and allows for the study of interactions at endogenous protein levels within the cellular environment.[1]

Recent studies have identified that ZMYND19 and Muskelin 1 (MKLN1) act as substrates for the CTLH E3 ubiquitin ligase complex and play a role in inhibiting mTORC1 signaling at the lysosomal membrane.[2][3] Specifically, ZMYND19 and MKLN1 have been shown to associate with each other and with key components of the mTORC1 pathway, including Raptor and RagA/C.[4][5] These interactions prevent the full activation of mTORC1.[2][3]

These application notes will focus on the PLA-based detection of the interaction between ZMYND19 and key proteins in the mTORC1 pathway, such as MKLN1 and Raptor.

Data Presentation

While specific quantitative data from PLA studies on ZMYND19 interactions are not yet widely published, the expected outcomes can be inferred from co-immunoprecipitation (co-IP) and other protein interaction studies. The following table summarizes the qualitative interaction data that can be translated into expected PLA results. A successful PLA experiment would be expected to show a significant increase in PLA signals per cell for interacting pairs compared to negative controls.

Protein Pair Interaction Evidence Cellular Localization of Interaction Expected PLA Result Reference
ZMYND19 - MKLN1Co-immunoprecipitationCytoplasm, Lysosomal MembraneHigh number of PLA signals[4][6]
ZMYND19 - RaptorCo-immunoprecipitationCytoplasm, Lysosomal MembraneModerate to high number of PLA signals[4][7]
ZMYND19 - RagA/CCo-immunoprecipitationCytoplasm, Lysosomal MembraneModerate number of PLA signals[4][5]
ZMYND19 - GFPNegative ControlN/AMinimal to no PLA signals[7]
MKLN1 - GFPNegative ControlN/AMinimal to no PLA signals[7]

Experimental Protocols

This section provides a detailed protocol for performing a proximity ligation assay to detect the interaction between ZMYND19 and a protein of interest (e.g., MKLN1 or Raptor) in cultured cells. This protocol is adapted from standard Duolink® PLA protocols.

Materials and Reagents
  • Cells: Human cell line expressing endogenous or overexpressed ZMYND19 and the interacting partner of interest (e.g., HEK293T, YCCEL1).

  • Primary Antibodies:

    • Rabbit anti-ZMYND19 antibody

    • Mouse anti-MKLN1 antibody or Mouse anti-Raptor antibody

    • Appropriate negative control antibodies (e.g., Rabbit IgG, Mouse IgG)

  • Duolink® In Situ PLA Kit (Sigma-Aldrich/Merck):

    • Duolink® PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)

    • Duolink® In Situ Detection Reagents (e.g., Red, Green, or FarRed)

    • Duolink® In Situ Wash Buffers (A and B)

    • Duolink® In Situ Blocking Solution

    • Duolink® In Situ Antibody Diluent

  • General Reagents:

    • Phosphate-buffered saline (PBS)

    • Formaldehyde (or other suitable fixative)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • Mounting medium

  • Equipment:

    • Glass coverslips or chamber slides

    • Humidity chamber

    • Incubator (37°C)

    • Fluorescence microscope with appropriate filters

Protocol
  • Cell Culture and Preparation:

    • Seed cells on glass coverslips or in chamber slides to achieve 60-70% confluency on the day of the experiment.

    • Wash cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Add Duolink® Blocking Solution to cover the cells on the coverslip.

    • Incubate in a humidity chamber for 60 minutes at 37°C.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-ZMYND19 and mouse anti-MKLN1) in Duolink® Antibody Diluent to their optimal concentrations (determined by titration).

    • Tap off the blocking solution from the coverslips.

    • Add the primary antibody solution to the cells.

    • Incubate in a humidity chamber overnight at 4°C.[8]

  • PLA Probe Incubation:

    • Wash the coverslips twice for 5 minutes each with 1x Wash Buffer A.

    • Dilute the Duolink® PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in Duolink® Antibody Diluent.

    • Add the PLA probe solution to the cells.

    • Incubate in a humidity chamber for 1 hour at 37°C.

  • Ligation:

    • Wash the coverslips twice for 5 minutes each with 1x Wash Buffer A.

    • Prepare the ligation solution by diluting the Ligation stock 1:5 in high-purity water and then adding Ligase to a 1:40 dilution.

    • Add the ligation solution to the cells.

    • Incubate in a humidity chamber for 30 minutes at 37°C.[9]

  • Amplification:

    • Wash the coverslips twice for 2 minutes each with 1x Wash Buffer A.

    • Prepare the amplification solution by diluting the Amplification stock 1:5 in high-purity water and then adding Polymerase to a 1:80 dilution.

    • Add the amplification solution to the cells.

    • Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.

  • Final Washes and Mounting:

    • Wash the coverslips twice for 10 minutes each with 1x Wash Buffer B.

    • Wash once for 1 minute with 0.01x Wash Buffer B.

    • Mount the coverslips on glass slides using a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction.

    • Capture images using appropriate filters for the chosen fluorophore and DAPI. It may be necessary to acquire a Z-stack of images to capture all signals within a cell.

    • Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin).

    • Normalize the results by the number of cells (nuclei) in each field of view.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_pla PLA Protocol cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & Seeding fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab pla_probes PLA Probe Incubation primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification washing Final Washes amplification->washing mounting Mounting with DAPI washing->mounting microscopy Fluorescence Microscopy mounting->microscopy quantification Image Quantification microscopy->quantification

Caption: Proximity Ligation Assay Experimental Workflow.

ZMYND19_mTORC1_pathway cluster_lysosome Lysosomal Membrane cluster_cytoplasm mTORC1 mTORC1 Rheb Rheb Rheb->mTORC1 Activates Ragulator Ragulator RagAC RagA/C Ragulator->RagAC Recruits RagAC->mTORC1 Recruits ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibits MKLN1 MKLN1 ZMYND19->MKLN1 Forms Complex MKLN1->mTORC1 Inhibits CTLH CTLH E3 Ligase CTLH->ZMYND19 Ub Degradation CTLH->MKLN1 Ub Degradation

Caption: ZMYND19 in the mTORC1 Signaling Pathway.

References

Application Notes and Protocols for Mass Spectrometry Analysis of the ZMYND19 Interactome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the protein-protein interactions of Zinc Finger MYND-Type Containing 19 (ZMYND19) using mass spectrometry. The protocols detailed below are designed to facilitate the identification and quantification of ZMYND19-interacting proteins, offering insights into its role in cellular signaling and its potential as a therapeutic target.

Introduction to ZMYND19 and its Interactome

ZMYND19, also known as MIZIP, is a protein characterized by a MYND-type zinc finger domain. Emerging research has identified ZMYND19 as a key regulator in fundamental cellular processes. Notably, ZMYND19 and its interacting partner, Muskelin 1 (MKLN1), are substrates of the Carboxy-Terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3][4] This complex targets ZMYND19 and MKLN1 for proteasomal degradation. Upon inhibition or loss of CTLH activity, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane, where they act as negative regulators of the mTORC1 signaling pathway.[1][2][3][4] This regulation is achieved by preventing the interaction of mTORC1 with its activator Rheb and its downstream substrates, S6K and 4E-BP1.[3][5]

Understanding the dynamic interactions of ZMYND19 is crucial for elucidating its function in both normal physiology and disease states, such as cancer.[6] The following protocols describe the use of affinity purification and co-immunoprecipitation coupled with mass spectrometry to comprehensively map the ZMYND19 interactome.

Quantitative Data Summary

The following table summarizes representative quantitative proteomics data demonstrating the change in abundance of ZMYND19 and its key interactor, MKLN1, upon disruption of the CTLH E3 ligase complex. This type of quantitative analysis is crucial for identifying proteins whose interaction with ZMYND19 is regulated by post-translational modifications like ubiquitination.

ProteinGeneFunctionFold Change (CTLH Inactive / WT)p-value
ZMYND19ZMYND19mTORC1 Signaling RegulatorIncreased< 0.05
MKLN1MKLN1mTORC1 Signaling RegulatorIncreased< 0.05
MAEAMAEACTLH E3 Ligase SubunitDecreased< 0.05
RaptorRPTORmTORC1 SubunitNo Significant Change> 0.05
RhebRHEBmTORC1 ActivatorNo Significant Change> 0.05

Note: This table is a representative summary based on published findings. Actual fold changes and p-values will vary depending on the specific experimental system and quantitative proteomics methodology used.

Experimental Workflows and Signaling Pathways

ZMYND19 Interactome Analysis Workflow

The following diagram illustrates a typical workflow for the identification of ZMYND19 interacting proteins using affinity purification-mass spectrometry (AP-MS).

ZMYND19_Interactome_Workflow cluster_sample_prep Sample Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cell_culture Cell Culture (e.g., HEK293T) transfection Transfection with FLAG-ZMYND19 cell_culture->transfection cell_lysis Cell Lysis transfection->cell_lysis incubation Incubation with anti-FLAG beads cell_lysis->incubation washing Washing Steps incubation->washing elution Elution of Protein Complexes washing->elution digestion In-solution or In-gel Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Protein Identification lc_ms->data_analysis

Affinity purification-mass spectrometry workflow for ZMYND19.
ZMYND19-Mediated mTORC1 Signaling Pathway

This diagram illustrates the role of ZMYND19 in the regulation of the mTORC1 signaling pathway.

ZMYND19_mTORC1_Pathway cluster_ctlh CTLH E3 Ligase Complex cluster_lysosome Lysosomal Membrane cluster_inhibition Inhibition of mTORC1 CTLH CTLH Complex (MAEA, RMND5A, etc.) ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitination MKLN1 MKLN1 CTLH->MKLN1 Ubiquitination mTORC1 mTORC1 (mTOR, Raptor, etc.) Downstream Downstream Targets (S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Rheb Rheb-GTP Rheb->mTORC1 Activation ZMYND19->MKLN1 Association Proteasome Proteasome ZMYND19->Proteasome Degradation MKLN1->Proteasome Degradation ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibits association with Rheb

ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.

Detailed Experimental Protocols

The following are detailed protocols for the analysis of the ZMYND19 interactome. It is recommended to perform these experiments with appropriate negative controls, such as immunoprecipitation with a non-specific IgG antibody or using cells transfected with an empty vector.

Protocol 1: Co-Immunoprecipitation of Endogenous ZMYND19 and Mass Spectrometry Analysis

This protocol is suitable for identifying interacting partners of endogenous ZMYND19.

Materials:

  • Cell line expressing ZMYND19 (e.g., HEK293T, HeLa)

  • Cell culture reagents

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Anti-ZMYND19 antibody (validated for immunoprecipitation)

  • Control IgG antibody (from the same species as the anti-ZMYND19 antibody)

  • Protein A/G magnetic beads

  • Reagents for SDS-PAGE and in-gel tryptic digestion

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of anti-ZMYND19 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

    • Elute the protein complexes by incubating the beads with Elution Buffer for 5-10 minutes at room temperature.

    • Neutralize the eluate with Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible silver or Coomassie stain.

    • Excise the entire gel lane and cut it into smaller pieces.

    • Perform in-gel tryptic digestion.

    • Extract the peptides for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the extracted peptides using a high-resolution mass spectrometer.

    • Identify proteins using a database search algorithm (e.g., Sequest, Mascot) against a human protein database.

    • Filter the results to remove common contaminants and non-specific binders identified in the control IgG immunoprecipitation.

    • Perform quantitative analysis (e.g., label-free quantification) to identify proteins significantly enriched in the ZMYND19 immunoprecipitation.

Protocol 2: Affinity Purification of Tagged-ZMYND19 and Quantitative Interactomics

This protocol is ideal for quantitative comparisons of the ZMYND19 interactome under different conditions (e.g., with and without a drug treatment).

Materials:

  • Expression vector for tagged ZMYND19 (e.g., pCMV-FLAG-ZMYND19)

  • Cell line for transfection (e.g., HEK293T)

  • Transfection reagent

  • Lysis, Wash, and Elution buffers (as in Protocol 1)

  • Anti-FLAG magnetic beads

  • Reagents for in-solution tryptic digestion

  • TMT (Tandem Mass Tag) labeling reagents (optional, for quantitative analysis)

  • Mass spectrometer and data analysis software

Procedure:

  • Transfection and Cell Culture:

    • Transfect cells with the FLAG-ZMYND19 expression vector or an empty vector control.

    • If comparing different conditions, treat the cells accordingly (e.g., with a drug or vehicle control).

    • Harvest and lyse the cells as described in Protocol 1.

  • Affinity Purification:

    • Incubate the cell lysate with anti-FLAG magnetic beads for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads extensively with Wash Buffer.

    • Elute the protein complexes using a competitive elution with 3xFLAG peptide or a denaturing elution buffer compatible with mass spectrometry.

  • Quantitative Mass Spectrometry:

    • Perform in-solution tryptic digestion of the eluted protein complexes.

    • For quantitative analysis, label the peptides from different conditions with TMT reagents according to the manufacturer's protocol.

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Calculate the relative abundance of proteins between different conditions.

    • Identify proteins that show a significant change in their interaction with ZMYND19 upon treatment.

By following these protocols, researchers can gain valuable insights into the composition and dynamics of the ZMYND19 interactome, paving the way for a better understanding of its biological functions and its potential as a target for therapeutic intervention.

References

Troubleshooting & Optimization

ZMYND19 Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZMYND19 immunoprecipitation (IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing ZMYND19 IP experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of ZMYND19?

A1: The canonical ZMYND19 protein has a predicted molecular weight of approximately 26.4 kDa.[1] However, post-translational modifications could potentially cause it to migrate slightly differently on a Western blot.

Q2: What is the subcellular localization of ZMYND19?

A2: There is evidence suggesting that ZMYND19 is localized to the outer membrane of lysosomes, where it is involved in the regulation of the mTORC1 signaling pathway.[2][3][4] Some commercial antibody datasheets may also indicate cytoplasmic and cell membrane localization.[1] The choice of lysis buffer should be made with its lysosomal association in mind.

Q3: Which type of lysis buffer is recommended for ZMYND19 IP?

A3: For co-immunoprecipitation experiments involving ZMYND19 and its interaction partners, a lysis buffer that preserves protein-protein interactions is crucial. A recommended starting point is a non-denaturing lysis buffer, such as one containing Tris-HCl, NaCl, and a mild detergent like Triton X-100 or NP-40.[5][6][7] For example, a published study successfully used the ice-cold IP lysis buffer from ThermoFisher (#87788) for ZMYND19 co-immunoprecipitation.[2][4] It is also advisable to include protease and phosphatase inhibitors in the lysis buffer to maintain protein integrity.[8]

Q4: How can I validate that my ZMYND19 antibody is suitable for immunoprecipitation?

A4: Antibody validation is critical for successful IP.[9][10] First, check the manufacturer's datasheet to see if the antibody has been validated for IP applications.[1][11] To experimentally validate the antibody, you can perform a Western blot on whole-cell lysate to ensure it detects a band at the correct molecular weight for ZMYND19. For IP validation, a positive control, such as a cell line known to express ZMYND19 or cells overexpressing tagged ZMYND19, can be used. A negative control, such as an isotype control antibody, should be run in parallel to assess non-specific binding.[12]

Q5: Should I pre-clear my lysate before immunoprecipitation?

A5: Pre-clearing the cell lysate is a highly recommended step to reduce non-specific binding of proteins to the IP beads.[6][12] This is particularly important when working with nuclear or lysosomal proteins, as these preparations can have higher background.[4] The process typically involves incubating the lysate with the beads (without the primary antibody) for a period, then removing the beads before proceeding with the IP.

Troubleshooting Guide

Problem 1: Low or No ZMYND19 Signal After IP
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete lysis of the lysosomal membrane to release ZMYND19. Consider using a lysis buffer with a mild non-ionic detergent (e.g., 1% Triton X-100) and mechanical disruption such as sonication on ice.[6][12]
Low ZMYND19 Expression ZMYND19 expression levels may be low in your cell type. Increase the amount of starting cell lysate (e.g., 1-2 mg of total protein).[5] If possible, use a positive control cell line with known ZMYND19 expression.
Poor Antibody-Antigen Binding The antibody may not be suitable for IP, or the epitope may be masked. Use an antibody specifically validated for IP.[1][11] Ensure the antibody is from a species compatible with your Protein A/G beads. Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more effective for IP.
Protein Degradation Add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the procedure.[8]
Over-washing of Beads Harsh or excessive washing steps can disrupt the antibody-antigen interaction. Reduce the number of washes or the stringency of the wash buffer (e.g., lower salt or detergent concentration).[13]
Problem 2: High Background or Non-Specific Bands in the Eluate
Possible Cause Recommended Solution
Non-specific Binding to Beads Pre-clear the lysate by incubating it with Protein A/G beads alone before adding the primary antibody.[6][12] You can also block the beads with BSA before use.[12]
Insufficient Washing Increase the number of wash steps (e.g., 3-5 times) after incubating the lysate with the antibody-bead complex. Ensure the wash buffer has an appropriate salt and detergent concentration to minimize non-specific interactions.[14]
Too Much Primary Antibody Using an excessive amount of primary antibody can lead to non-specific binding. Perform an antibody titration experiment to determine the optimal concentration for your IP.[14]
Antibody Heavy and Light Chains Obscuring ZMYND19 Band The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be eluted with the target protein and may obscure the ZMYND19 band, which is close to the light chain. To avoid this, you can crosslink the antibody to the beads or use a light-chain specific secondary antibody for the subsequent Western blot.[13]
Contamination Ensure all buffers and tubes are clean and free of contaminants. Handle the membrane with forceps to avoid introducing keratins.[15]

Experimental Protocols

Detailed Protocol for ZMYND19 Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific cell type and antibody.

1. Cell Lysis a. Start with an appropriate number of cells, typically 1-10 million cells per IP reaction. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in 0.5-1.0 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors).[6] A commercially available lysis buffer such as ThermoFisher #87788 can also be used.[2][4] d. Incubate on ice for 30 minutes with occasional vortexing. e. Sonicate the lysate on ice to ensure complete lysis, particularly of lysosomal membranes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate. Determine the protein concentration using a BCA or Bradford assay.

2. Pre-Clearing the Lysate a. To approximately 1 mg of total protein in 500 µL of IP Lysis Buffer, add 20-30 µL of a 50% slurry of Protein A/G magnetic beads. b. Incubate on a rotator for 1 hour at 4°C. c. Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

3. Immunoprecipitation a. Add the appropriate amount of ZMYND19 primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined by titration, but a starting point is typically 1-5 µg per 1 mg of lysate.[7] b. As a negative control, use a corresponding amount of isotype control IgG. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-40 µL of a 50% slurry of Protein A/G magnetic beads to each reaction. e. Incubate on a rotator for 1-2 hours at 4°C.

4. Washing a. Place the tubes on a magnetic rack to collect the beads. Carefully aspirate and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer or a designated Wash Buffer. For each wash, resuspend the beads, incubate briefly, and then collect the beads on the magnetic rack.

5. Elution a. After the final wash, remove all residual buffer. b. Elute the protein from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. c. Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins. d. The samples are now ready for analysis by Western blotting.

Data Presentation

Table 1: Quantitative Parameters for ZMYND19 Immunoprecipitation

ParameterRecommended RangeNotes
Starting Cell Number 1 x 10^6 - 1 x 10^7 cellsDependent on ZMYND19 expression level in the cell type.
Total Protein Lysate 0.5 - 2.0 mgA higher concentration may be needed for low-abundance proteins.[5]
Primary Antibody 1 - 5 µg per IPThis should be optimized by titration.[7]
Isotype Control IgG Match concentration of primary AbCrucial for assessing non-specific binding.
Protein A/G Beads 20 - 40 µL of 50% slurryThe type of bead (Protein A, G, or A/G) should be matched to the antibody isotype.
IP Lysis Buffer Volume 0.5 - 1.0 mLEnsure sufficient volume to solubilize proteins effectively.
Elution Buffer Volume 30 - 50 µLA smaller volume can result in a more concentrated sample.

Visualizations

Immunoprecipitation_Workflow start Start with Cell Pellet lysis Cell Lysis (e.g., Triton X-100 based buffer + protease inhibitors) start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Add anti-ZMYND19 Ab) preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads (3-5 times with cold buffer) capture->wash elute Elute ZMYND19 (with SDS sample buffer) wash->elute analysis Analyze by Western Blot elute->analysis

Caption: A general workflow for ZMYND19 immunoprecipitation.

Troubleshooting_High_Background problem High Background/ Non-Specific Bands cause1 Non-specific binding to beads problem->cause1 cause2 Insufficient washing problem->cause2 cause3 Antibody concentration too high problem->cause3 cause4 Antibody chains obscuring signal problem->cause4 solution1 Pre-clear lysate with beads cause1->solution1 solution2 Increase number and stringency of washes cause2->solution2 solution3 Titrate antibody to find optimal concentration cause3->solution3 solution4 Use light-chain specific secondary antibody or crosslink primary Ab cause4->solution4

Caption: Troubleshooting logic for high background in ZMYND19 IP.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Rheb Rheb mTORC1->Rheb Activation mTORC1_substrates Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->mTORC1_substrates Phosphorylation ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibition MKLN1 MKLN1 ZMYND19->MKLN1 Forms Complex Proteasome Proteasome ZMYND19->Proteasome Degradation CTLH CTLH E3 Ligase CTLH->ZMYND19 Ubiquitination

Caption: ZMYND19's role in the mTORC1 signaling pathway.

References

Technical Support Center: Optimizing ZMYND19 ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their ZMYND19 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZMYND19 and why is performing ChIP-seq on it challenging?

A1: ZMYND19 (Zinc Finger MYND-Type Containing 19) is a protein that may act as a regulatory molecule in GPR24/MCH-R1 signaling.[1] Challenges in ZMYND19 ChIP-seq can arise from several factors, including low protein abundance, transient or weak chromatin interactions, and the lack of commercially available, highly validated ChIP-seq grade antibodies. These factors can contribute to a low signal-to-noise ratio, making it difficult to distinguish true binding events from background noise.

Q2: How do I select a suitable antibody for ZMYND19 ChIP-seq?

A2: Antibody selection is critical for a successful ChIP-seq experiment. Since there is a lack of widely validated ZMYND19 antibodies for ChIP-seq, thorough in-house validation is essential. Look for antibodies raised against a specific, unique epitope of ZMYND19. It is recommended to test multiple antibodies from different vendors.

Antibody Validation Checklist:

  • Western Blot: Confirm the antibody detects a single band of the correct molecular weight for ZMYND19 (approximately 26.4 kDa) in your cell lysate.

  • Immunoprecipitation (IP): Verify that the antibody can pull down endogenous ZMYND19 from your cell lysate, followed by Western blot detection.

  • Peptide Competition: Pre-incubate the antibody with the immunizing peptide to ensure the signal is specific.

  • Knockdown/Knockout Validation: The gold standard is to perform ChIP-qPCR in cells where ZMYND19 has been knocked down or knocked out to demonstrate loss of signal at target loci.

Q3: What are the most critical steps for optimizing the signal-to-noise ratio in a ZMYND19 ChIP-seq experiment?

A3: The most critical steps for optimization include:

  • Cross-linking: Over-fixation can mask epitopes, while under-fixation will not efficiently capture protein-DNA interactions. An optimization of fixation time (e.g., 5-15 minutes with 1% formaldehyde) is recommended.

  • Chromatin Shearing: Proper fragmentation of chromatin is crucial. Aim for fragments between 200-500 bp for high-resolution mapping. Sonication parameters (power, duration, cycles) need to be optimized for your specific cell type and equipment.

  • Immunoprecipitation: The amount of antibody and chromatin should be optimized. A titration experiment is recommended to determine the optimal antibody concentration.

  • Washing Steps: Stringent washes are necessary to reduce non-specific binding, but overly harsh conditions can elute your protein of interest. Optimizing the salt concentration and number of washes is key.

Q4: What are appropriate controls for a ZMYND19 ChIP-seq experiment?

A4: Several controls are essential for a reliable ChIP-seq experiment:

  • Input DNA: This is a sample of the sheared chromatin that has not been subjected to immunoprecipitation. It is used to normalize the ChIP signal and control for biases in chromatin shearing and sequencing.

  • IgG Control: A non-specific IgG antibody from the same species as your ZMYND19 antibody should be used for a parallel immunoprecipitation. This control helps to identify non-specific binding of antibodies and beads.

  • Positive and Negative Locus qPCR: Before sequencing, perform qPCR on your ChIP and input DNA for a known target and a known non-target locus of ZMYND19 (if known). This will give you an initial indication of the enrichment efficiency.

Troubleshooting Guide

Low Signal
Potential Cause Recommended Solution
Inefficient Cell Lysis Optimize lysis conditions to ensure efficient release of nuclei. Mechanical disruption (e.g., Dounce homogenization) may be necessary for some cell types.
Insufficient Starting Material For low-abundance proteins like ZMYND19, a higher amount of starting material is often required. Start with at least 10-25 µg of chromatin per immunoprecipitation.
Suboptimal Cross-linking Reduce fixation time or formaldehyde concentration to avoid masking the epitope. Quenching with glycine is also critical.
Over-sonication Excessive sonication can destroy the epitope. Optimize sonication to achieve the target fragment size with the minimum necessary energy.
Inefficient Immunoprecipitation Perform an antibody titration to find the optimal concentration. Ensure the antibody is validated for IP.
Harsh Wash Conditions Reduce the salt concentration or the number of washes to avoid eluting the ZMYND19-DNA complexes.
High Background
Potential Cause Recommended Solution
Insufficient Blocking Pre-clear the chromatin with protein A/G beads before adding the specific antibody to reduce non-specific binding. Also, ensure beads are properly blocked with BSA or salmon sperm DNA.
Contaminated Reagents Use freshly prepared, sterile buffers to avoid contamination that can increase background.
Too Much Antibody Using an excessive amount of antibody can lead to non-specific binding. Perform a titration to determine the optimal amount.
Ineffective Washing Increase the number of washes or the stringency of the wash buffers (e.g., increase salt concentration) to remove non-specifically bound chromatin.
Dead Cells in Starting Material Ensure a high viability of your cell culture, as dead cells can release sticky chromatin that contributes to background.

Experimental Protocols

Recommended Starting Protocol for ZMYND19 ChIP-seq

This protocol is a recommended starting point and should be optimized for your specific cell line and experimental conditions.

1. Cell Fixation and Chromatin Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Cross-link with 1% formaldehyde in PBS for 10 minutes at room temperature with gentle rotation.

  • Quench the reaction with 125 mM glycine for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells with a suitable lysis buffer containing protease inhibitors.

  • Isolate nuclei and resuspend in a shearing buffer.

2. Chromatin Shearing (Sonication)

  • Sonicate the nuclear lysate to achieve chromatin fragments of 200-500 bp.

  • Optimization is critical: Perform a time course of sonication and analyze the fragment size on an agarose gel.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Quantify the chromatin concentration. Use 10-25 µg of chromatin per IP.

  • Pre-clear the chromatin with protein A/G magnetic beads for 1 hour at 4°C.

  • Set aside a small aliquot of the pre-cleared chromatin as the "input" control.

  • Add the validated ZMYND19 antibody (or IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.

  • Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

4. Washing and Elution

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).

5. Reverse Cross-linking and DNA Purification

  • Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

6. Library Preparation and Sequencing

  • Quantify the purified DNA.

  • Prepare a sequencing library from the ChIP and input DNA according to the manufacturer's instructions for your chosen sequencing platform.

  • Perform high-throughput sequencing.

Visualizations

ZMYND19_ChIP_Seq_Workflow cluster_prep Cell & Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification cluster_analysis Downstream Analysis A 1. Cell Culture B 2. Cross-linking (1% Formaldehyde) A->B C 3. Cell Lysis & Nuclei Isolation B->C D 4. Chromatin Shearing (Sonication) C->D E 5. Pre-clearing with Beads D->E F Input Control E->F G 6. Antibody Incubation (Anti-ZMYND19 or IgG) E->G H 7. Bead Capture G->H I 8. Washes H->I J 9. Elution I->J K 10. Reverse Cross-links J->K L 11. DNA Purification K->L M 12. Library Preparation L->M N 13. Sequencing M->N O 14. Data Analysis (Peak Calling, etc.) N->O

Caption: ZMYND19 ChIP-seq Experimental Workflow.

ZMYND19_Pathway cluster_substrates CTLH Substrates mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes ZMYND19 ZMYND19 ZMYND19->mTORC1 inhibits Proteasome Proteasome ZMYND19->Proteasome MKLN1 MKLN1 MKLN1->mTORC1 inhibits MKLN1->Proteasome CTLH_complex CTLH E3 Ligase Complex CTLH_complex->ZMYND19 targets for degradation CTLH_complex->MKLN1 targets for degradation

Caption: ZMYND19 in the CTLH-mTORC1 Signaling Pathway.

References

Technical Support Center: ZMYND19 Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ZMYND19 protein degradation in cell lysates.

Frequently Asked Questions (FAQs)

Q1: My ZMYND19 protein levels are very low or undetectable in my cell lysates. What are the potential causes?

Low or absent ZMYND19 signal can be due to several factors:

  • Rapid Protein Degradation: ZMYND19 is a substrate of the CTLH E3 ubiquitin ligase complex and is targeted for proteasomal degradation.[1][2][3][4][5][6] Lysis conditions may not adequately inhibit this process.

  • Low Endogenous Expression: The cell line you are using may have low endogenous expression of ZMYND19.

  • Inefficient Lysis: The lysis buffer and method may not be optimal for extracting ZMYND19, which has been reported to associate with the lysosomal membrane.[1][2][3][4][5][6]

  • Poor Antibody Performance: The primary antibody may have low affinity or may not be recognizing the protein.

Q2: I see multiple bands when I probe for ZMYND19. What could be the reason?

Multiple bands can be indicative of:

  • Protein Degradation: The lower molecular weight bands could be degradation products of ZMYND19.[7][8][9][10]

  • Post-Translational Modifications: ZMYND19 may undergo post-translational modifications that alter its molecular weight.

  • Splice Variants: Different isoforms of ZMYND19 may exist in your cell type.

  • Nonspecific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[7][10]

Q3: What is the known half-life of ZMYND19?

In one study, the half-life of ZMYND19 was determined to be approximately 1.9 hours in control cells.[1][3] This relatively short half-life highlights its tight regulation by the ubiquitin-proteasome system.

Q4: How can I inhibit the degradation of ZMYND19 during cell lysis and sample preparation?

To prevent ZMYND19 degradation, it is crucial to inhibit proteasome activity and other proteases.

  • Use a Proteasome Inhibitor: Add a proteasome inhibitor, such as MG132 or bortezomib, to your lysis buffer.[1]

  • Include a Protease Inhibitor Cocktail: A broad-spectrum protease inhibitor cocktail should be added to the lysis buffer to inhibit various proteases released during cell lysis.[8][11][12][13][14][15][16][17][18][19][20][21]

  • Work Quickly and at Low Temperatures: Perform all cell lysis and lysate handling steps on ice or at 4°C to minimize enzymatic activity.[11][13][14][17][22][23][24]

Troubleshooting Guide

Issue 1: Low or No ZMYND19 Signal on Western Blot

Possible Causes and Solutions

Possible Cause Recommended Solution
Rapid protein degradation Supplement lysis buffer with a proteasome inhibitor (e.g., 10-20 µM MG132) and a broad-spectrum protease inhibitor cocktail.[1][8][19][21] Keep samples on ice at all times.[13][14][23]
Low protein expression Use a positive control cell line known to express ZMYND19. Consider transiently overexpressing tagged ZMYND19 to confirm antibody reactivity and optimize detection conditions. Increase the amount of total protein loaded onto the gel (up to 50-100 µg).[8][9]
Inefficient protein extraction Use a robust lysis buffer such as RIPA buffer, which is effective for extracting membrane-associated proteins.[1][11][12] Sonication of the lysate can help release proteins from subcellular compartments.[11][14][23]
Suboptimal antibody concentration Titrate the primary antibody concentration to find the optimal dilution. Perform a dot blot to confirm antibody activity.[7]
Inefficient transfer Optimize transfer conditions (time, voltage) for a protein of the size of ZMYND19. Use a PVDF membrane, which is generally better for protein retention.[7]
Issue 2: Multiple Bands or Smearing on Western Blot

Possible Causes and Solutions

Possible Cause Recommended Solution
Protein degradation The presence of lower molecular weight bands is a strong indicator of degradation.[8][9][10] Ensure the addition of fresh protease and proteasome inhibitors to your lysis buffer.[1][18][19] Prepare fresh lysates and avoid repeated freeze-thaw cycles.[8][23]
Antibody non-specificity Reduce the primary antibody concentration and/or incubation time.[7] Increase the stringency of the washing steps. Try a different blocking buffer (e.g., 5% BSA instead of milk).[7][10] Run a negative control (e.g., lysate from ZMYND19 knockout cells if available).
Sample overloading Reduce the amount of protein loaded per lane.[7][8] High protein concentration can lead to aggregation and non-specific antibody binding.

Experimental Protocols

Protocol: Western Blot Analysis of ZMYND19

This protocol is designed to maximize the detection of ZMYND19 and minimize its degradation.

1. Cell Lysis a. Prepare fresh lysis buffer on ice: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0). b. Immediately before use, supplement the lysis buffer with:

  • 1x Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific).[19][20]
  • 1x Phosphatase Inhibitor Cocktail (if studying phosphorylation).
  • 10 µM MG132 (proteasome inhibitor).

Protease and Proteasome Inhibitor Recommendations

Inhibitor Target Recommended Concentration
Protease Inhibitor CocktailSerine, Cysteine, Aspartic Proteases1x
PMSFSerine Proteases1 mM
LeupeptinSerine and Cysteine Proteases10 µg/mL
MG132Proteasome10-20 µM
BortezomibProteasome10-100 nM

c. Wash cell monolayer with ice-cold PBS. d. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing.[11] f. Centrifuge at 14,000 x g for 15 minutes at 4°C.[11] g. Transfer the supernatant to a new pre-chilled tube. h. Determine protein concentration using a BCA assay.

2. Sample Preparation and SDS-PAGE a. Mix the desired amount of protein (20-50 µg) with 4x Laemmli sample buffer. b. Heat the samples at 95-100°C for 5 minutes. c. Load samples onto a polyacrylamide gel and perform electrophoresis.

3. Protein Transfer a. Transfer proteins to a PVDF membrane. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[7]

4. Antibody Incubation a. Incubate the membrane with the primary antibody against ZMYND19 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.

5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

Visualizations

ZMYND19_Degradation_Pathway cluster_CTLH CTLH E3 Ubiquitin Ligase Complex cluster_ZMYND19 cluster_Proteasome cluster_mTORC1 mTORC1 Signaling MAEA MAEA (Catalytic Subunit) MKLN1 MKLN1 ZMYND19 ZMYND19 MAEA->ZMYND19 Ubiquitination other_subunits Other Subunits Proteasome 26S Proteasome ZMYND19->Proteasome Degradation mTORC1 mTORC1 ZMYND19->mTORC1 Inhibits Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->Downstream

Caption: ZMYND19 is ubiquitinated by the CTLH complex, leading to its proteasomal degradation and subsequent activation of mTORC1 signaling.

Troubleshooting_Workflow Start Start: Low/No ZMYND19 Signal Check_Degradation Issue: Protein Degradation? Start->Check_Degradation Add_Inhibitors Action: Add Proteasome & Protease Inhibitors Check_Degradation->Add_Inhibitors Yes Check_Expression Issue: Low Expression? Check_Degradation->Check_Expression No Add_Inhibitors->Check_Expression Increase_Load Action: Increase Protein Load & Use Positive Control Check_Expression->Increase_Load Yes Check_Lysis Issue: Inefficient Lysis? Check_Expression->Check_Lysis No Increase_Load->Check_Lysis Optimize_Lysis Action: Use RIPA Buffer & Sonicate Check_Lysis->Optimize_Lysis Yes Check_Antibody Issue: Antibody Problem? Check_Lysis->Check_Antibody No Optimize_Lysis->Check_Antibody Optimize_Ab Action: Titrate Antibody Check_Antibody->Optimize_Ab Yes Fail Further Troubleshooting Needed Check_Antibody->Fail No Success Success: ZMYND19 Detected Optimize_Ab->Success

Caption: A workflow for troubleshooting low or no ZMYND19 signal in Western blot experiments.

Logical_Relationships Cause1 Inadequate Protease Inhibition Effect1 ZMYND19 Degradation Cause1->Effect1 Cause2 Active Proteasome Cause2->Effect1 Cause3 Suboptimal Lysis Buffer Effect2 Low Protein Yield Cause3->Effect2 Cause4 Low Endogenous Expression Cause4->Effect2 Effect1->Effect2 Solution1 Add Protease Inhibitor Cocktail Solution1->Cause1 Solution2 Add Proteasome Inhibitor (e.g., MG132) Solution2->Cause2 Solution3 Use Stronger Lysis Buffer (e.g., RIPA) Solution3->Cause3 Solution4 Increase Sample Load/ Use Positive Control Solution4->Cause4

References

troubleshooting low yield in ZMYND19 protein purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZMYND19 protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low protein yield.

Frequently Asked Questions (FAQs)

Q1: My ZMYND19 expression levels are very low in E. coli. What are the potential causes and how can I improve them?

Low expression of recombinant proteins in E. coli is a common issue that can stem from several factors, including plasmid instability, codon bias, or toxicity of the expressed protein to the host cells.[1][2][3]

Troubleshooting Strategies:

  • Codon Optimization: The codon usage of the ZMYND19 gene might not be optimal for E. coli. Synthesizing a codon-optimized version of the gene can significantly enhance expression levels.[1]

  • Promoter and Vector Choice: If protein toxicity is suspected, switch to a vector with tighter regulation of expression (e.g., pLysS/pLysE systems) or a lower copy number plasmid.[1][4]

  • Induction Conditions: Optimizing induction conditions can have a substantial impact on protein expression.

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level.[4]

    • Induction Temperature and Time: Lowering the induction temperature (e.g., to 16-25°C) and extending the induction time can slow down protein synthesis, which can improve proper folding and reduce toxicity.[1][3][4]

  • Host Strain Selection: Utilize E. coli strains specifically designed for expressing toxic proteins (e.g., C41 or C43) or those that can compensate for rare codons (e.g., Rosetta™ strains).[1]

  • Media Composition: Supplementing the growth media with 1% glucose can help repress basal expression from lac-based promoters before induction.[1][4] If ZMYND19 requires cofactors, such as zinc, adding the cofactor to the medium may be beneficial.[4]

Q2: I observe a significant amount of ZMYND19 in the insoluble fraction (inclusion bodies). How can I increase its solubility?

The formation of inclusion bodies is often due to the incorrect folding and aggregation of the recombinant protein.[1][3] This is a particular challenge for proteins like ZMYND19 which contain zinc-finger domains that require proper coordination with zinc ions for their structural integrity.[5][6]

Troubleshooting Strategies:

  • Optimize Expression Conditions: As with low expression, lowering the induction temperature is a primary strategy to enhance soluble expression.[4]

  • Choice of Expression Tag: Fusion partners such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can enhance the solubility of the target protein.[7]

  • Buffer Composition during Lysis:

    • Addition of Zinc: Since ZMYND19 is a zinc-finger protein, the presence of zinc in the lysis and purification buffers is crucial for its stability and proper folding.[6][8] A concentration of 10-100 µM ZnCl₂ is often recommended.[7][8]

    • Reducing Agents: The presence of cysteine residues in zinc finger domains makes them susceptible to oxidation and disulfide bond formation, which can lead to aggregation.[6] Including reducing agents like DTT or TCEP in the lysis buffer can help maintain a reducing environment.[9]

    • Additives: The addition of non-denaturing detergents (e.g., Triton X-100, Tween-20), glycerol, or specific salts can help to improve protein solubility.[9][10]

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of ZMYND19 and prevent its aggregation.[3]

Q3: My ZMYND19 protein is degrading during purification. What steps can I take to minimize this?

Protein degradation is typically caused by proteases released during cell lysis.

Troubleshooting Strategies:

  • Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.[4][9] If using IMAC for purification, ensure the cocktail is EDTA-free.[9]

  • Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[10]

  • Work Quickly: Streamlining the purification protocol can reduce the time the protein is exposed to proteases.[6]

Q4: The yield of purified ZMYND19 is low after affinity chromatography (e.g., Ni-NTA). What could be the problem?

Low yield after affinity chromatography can be due to inefficient binding to the resin, loss of protein during wash steps, or problems with elution.[11][12]

Troubleshooting Strategies:

  • Ensure Tag Accessibility: The affinity tag (e.g., His-tag) might be buried within the folded protein. Consider moving the tag to the other terminus or introducing a linker sequence between the tag and the protein.

  • Optimize Binding Conditions:

    • pH: Ensure the pH of your lysis and binding buffers is optimal for the affinity resin. For Ni-NTA, a pH of around 8.0 is common.

    • Imidazole Concentration: If using a His-tag, a low concentration of imidazole in the lysis and wash buffers can reduce non-specific binding of contaminating proteins.

  • Check for Zinc Precipitation: Zinc ions can precipitate with certain buffer components, especially at neutral to alkaline pH.[6] Ensure your buffers are prepared correctly and that no precipitation is observed.

  • Elution Optimization: If the protein is not eluting efficiently, you may need to increase the concentration of the eluting agent (e.g., imidazole) or change the pH of the elution buffer. A gradient elution can sometimes improve yield and purity.[12]

Q5: Should I consider an expression system other than E. coli for ZMYND19?

If optimizing expression in E. coli fails to yield sufficient quantities of soluble protein, using a eukaryotic expression system like the baculovirus expression vector system (BEVS) in insect cells is a strong alternative.[13]

Advantages of Insect Cell Expression:

  • Improved Folding and Post-Translational Modifications: Insect cells can perform many of the post-translational modifications found in mammalian cells, which can be crucial for the proper folding and function of eukaryotic proteins.[14]

  • Higher Solubility: Eukaryotic proteins expressed in insect cells often exhibit higher solubility compared to those expressed in E. coli.[13]

  • High Yields: The BEVS can lead to high levels of protein expression.[13]

Considerations:

  • Cost and Time: Insect cell culture is generally more expensive and time-consuming than E. coli expression.

  • IMAC Compatibility: Some insect cell culture media components can interfere with Immobilized Metal Affinity Chromatography (IMAC).[13] Buffer exchange may be necessary before loading the lysate onto the column.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in ZMYND19 protein purification.

troubleshooting_workflow start Low ZMYND19 Yield check_expression Check Expression Levels (SDS-PAGE / Western Blot) start->check_expression low_expression Low or No Expression check_expression->low_expression optimize_expression Optimize Expression: - Codon Usage - Vector/Host - Induction Conditions low_expression->optimize_expression Yes good_expression Good Expression low_expression->good_expression No optimize_expression->check_expression check_solubility Check Solubility (Soluble vs. Insoluble Fraction) good_expression->check_solubility insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble improve_solubility Improve Solubility: - Lower Temperature - Add ZnCl2 to Buffers - Use Solubility Tags - Add Detergents/Glycerol insoluble->improve_solubility Yes soluble Mainly Soluble insoluble->soluble No improve_solubility->check_solubility purification_issues Check for Purification Issues soluble->purification_issues degradation Degradation Observed? purification_issues->degradation add_protease_inhibitors Add Protease Inhibitors Work at 4°C degradation->add_protease_inhibitors Yes low_binding Low Binding/Elution? degradation->low_binding No add_protease_inhibitors->purification_issues optimize_purification Optimize Purification: - Check Tag Accessibility - Optimize Buffers (pH, Imidazole) - Gradient Elution low_binding->optimize_purification Yes consider_alternative Consider Alternative System (e.g., Insect Cells) low_binding->consider_alternative No, still low yield end Successful Purification optimize_purification->end consider_alternative->end

Caption: A step-by-step guide to troubleshooting low ZMYND19 protein yield.

Quantitative Data Summary

The following table summarizes expected outcomes from various troubleshooting strategies. The values are representative and may vary depending on the specific experimental conditions.

StrategyConditionExpected Soluble ZMYND19 Yield (mg/L of culture)Purity (%)
Baseline 37°C induction, standard lysis buffer0.5 - 2~70
Temperature Optimization 18°C induction, standard lysis buffer2 - 5~75
Buffer Optimization 18°C induction, lysis buffer + 100 µM ZnCl₂ + 5 mM DTT5 - 10~85
Solubility Tag 18°C induction, MBP-fusion, lysis buffer + 100 µM ZnCl₂10 - 20>90 (after tag cleavage and further purification)
Alternative Host Insect cells (BEVS), standard conditions5 - 15>90

Key Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Test in E. coli

This protocol is designed to quickly assess the expression levels and solubility of ZMYND19 under different conditions.

  • Transformation: Transform the ZMYND19 expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of LB medium with the starter culture to an initial OD₆₀₀ of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Take a 1 mL pre-induction sample. Induce the remaining culture with the desired concentration of IPTG (e.g., 0.5 mM).

  • Growth Post-Induction: Grow the culture for the desired time and at the desired temperature (e.g., 4 hours at 30°C or overnight at 18°C).

  • Cell Harvest: Harvest 1 mL of the culture by centrifugation at 12,000 x g for 1 minute.

  • Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 100 µM ZnCl₂, 1 mM DTT, 1x protease inhibitor cocktail). Lyse the cells by sonication.

  • Fractionation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. The supernatant is the soluble fraction. Resuspend the pellet in 100 µL of lysis buffer; this is the insoluble fraction.

  • Analysis: Analyze all samples (pre-induction, total cell lysate, soluble fraction, insoluble fraction) by SDS-PAGE and Western blot to determine expression levels and solubility.

Protocol 2: Purification of His-tagged ZMYND19 using IMAC

This protocol describes a general method for purifying His-tagged ZMYND19 from the soluble fraction.

  • Cell Lysis: Resuspend the cell pellet from a larger culture (e.g., 1 L) in 30 mL of Lysis Buffer (see above). Lyse the cells using a sonicator or French press.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Resin Equilibration: Equilibrate a Ni-NTA column with 5-10 column volumes (CVs) of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column.

  • Wash: Wash the column with 10-20 CVs of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 100 µM ZnCl₂, 1 mM DTT).

  • Elution: Elute the bound protein with 5-10 CVs of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 100 µM ZnCl₂, 1 mM DTT). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the purest fractions.

  • Buffer Exchange/Storage: If necessary, remove the imidazole by dialysis or buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 100 µM ZnCl₂, 1 mM TCEP, 10% glycerol). Store aliquots at -80°C.[10]

ZMYND19 Signaling Pathway Interaction

While not directly a purification troubleshooting step, understanding the protein's interactions can inform about its stability and potential for forming complexes, which might affect purification. ZMYND19 is known to interact with tubulin and the melanin-concentrating hormone receptor 1 (MCHR1).[15][16]

zmynd19_interaction ZMYND19 ZMYND19 MCHR1 MCHR1 (Melanin-Concentrating Hormone Receptor 1) ZMYND19->MCHR1 interacts with C-terminus Tubulin α/β-Tubulin ZMYND19->Tubulin binds to N-termini Signaling Downstream Signaling MCHR1->Signaling Cytoskeleton Cytoskeletal Dynamics Tubulin->Cytoskeleton

Caption: Interactions of ZMYND19 with MCHR1 and tubulin.

References

Optimizing ZMYND19 Knockdown Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the knockdown of Zinc Finger MYND-Type Containing 19 (ZMYND19) using short hairpin RNA (shRNA). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to navigate the challenges of shRNA-mediated gene silencing.

Frequently Asked Questions (FAQs)

Q1: What is the function of ZMYND19?

ZMYND19, also known as MIZIP, is a protein that contains a MYND-type zinc finger domain. Recent studies have identified it as a substrate of the CTLH E3 ubiquitin ligase complex and a negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5] By associating with components of the mTORC1 complex, ZMYND19 can inhibit its activity.[1][2][4][5] It has also been reported to interact with tubulin, suggesting a role in microtubule dynamics.

Q2: I am not seeing efficient knockdown of ZMYND19. What are the common causes?

Q3: How can I improve the efficiency of my lentiviral transduction for ZMYND19 knockdown?

Q4: My qPCR results show good ZMYND19 mRNA knockdown, but the protein level is unchanged on my Western blot. What should I do?

Q5: Are there any known off-target effects associated with shRNA-mediated knockdown of ZMYND19?

While specific off-target effects for ZMYND19 shRNAs are not widely reported, off-target effects are a general concern with any RNAi experiment.[14] These can arise from the shRNA sequence having partial complementarity to other mRNAs, leading to their unintended silencing. To mitigate this, it is recommended to test multiple shRNA sequences targeting different regions of the ZMYND19 mRNA.[14] Performing rescue experiments by re-expressing a codon-modified, shRNA-resistant version of ZMYND19 can also help confirm that the observed phenotype is due to the specific knockdown of your target.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Knockdown Efficiency (mRNA Level) Suboptimal shRNA sequence design.Design and test at least 3-4 different shRNA sequences targeting different regions of the ZMYND19 transcript. Utilize online design tools that predict shRNA efficacy.
Low viral titer or poor virus quality.Determine the viral titer using a functional assay (e.g., antibiotic selection or fluorescent reporter). If the titer is low, optimize the lentiviral packaging protocol.
Inefficient transduction of target cells.Optimize the MOI for your specific cell line. Use transduction enhancers like Polybrene (test for toxicity first). Ensure cells are healthy and at an appropriate confluency.
Incorrect qPCR primer design or assay setup.Design qPCR primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency and specificity. Ensure high-quality RNA extraction.[15]
Good mRNA Knockdown, No Protein Knockdown Long half-life of ZMYND19 protein.Increase the duration of the experiment. Harvest cells at later time points (e.g., 72-120 hours post-transduction) for Western blot analysis.[8]
Inefficient shRNA processing.Consider using shRNA scaffolds that mimic endogenous microRNAs, which can enhance processing and potency.
Antibody issues for Western blotting.Validate the specificity of your primary antibody for ZMYND19. Use appropriate positive and negative controls for your Western blot.[7]
High Cell Death After Transduction Lentiviral toxicity.Reduce the MOI. Decrease the incubation time with the virus. Ensure the viral preparation is free of contaminants.
Toxicity of transduction reagent (e.g., Polybrene).Perform a dose-response curve to determine the optimal, non-toxic concentration of the transduction reagent for your cells.
On-target toxicity due to ZMYND19 function.If ZMYND19 is essential for your cells, consider using an inducible shRNA system to control the timing and level of knockdown.
Inconsistent Knockdown Results Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency, and media conditions for all experiments.
Inconsistent viral transduction.Prepare a large, single batch of lentivirus to use across multiple experiments to reduce variability.
Cell line instability.If using a mixed population of transduced cells, consider single-cell cloning to establish a stable knockdown cell line with consistent ZMYND19 expression.

Data Presentation

ZMYND19 Knockdown Efficiency with Different shRNA Constructs

Note: The following data is illustrative. Researchers should generate their own data for their specific cell lines and experimental conditions.

shRNA IDTarget Sequence (5'-3')Vector BackboneCell LineTransduction MethodMOImRNA Knockdown (%)Protein Knockdown (%)
shZMYND19-1GCAATCTGTGAAGAGCAATTApLKO.1-puroHEK-293TLentivirus585 ± 578 ± 7
shZMYND19-2CCTGTGAAGATTAACCGGATTpLKO.1-puroYCCEL1Lentivirus1072 ± 865 ± 10
shZMYND19-3GTGAACTTCCAGAAGGACATApLKO.1-puroSNU-719Lentivirus1092 ± 488 ± 6
Scrambled CtrlCCTAAGGTTAAGTCGCCCTCGpLKO.1-puroHEK-293TLentivirus50 ± 20 ± 3

Experimental Protocols

Lentiviral shRNA Production

This protocol outlines the generation of lentiviral particles for ZMYND19 knockdown in HEK-293T cells.

Materials:

  • pLKO.1-puro vector containing ZMYND19 shRNA or scrambled control

  • psPAX2 (packaging plasmid)

  • pMD2.G (envelope plasmid)

  • HEK-293T cells

  • DMEM with 10% FBS

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Seed HEK-293T cells. Plate 2.5 x 10^6 HEK-293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection.

    • In a sterile tube, mix 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.

    • In a separate tube, add 30 µL of transfection reagent to 1.5 mL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK-293T cells.

  • Day 3: Change media. 16-24 hours post-transfection, carefully remove the media and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Harvest virus.

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

    • Aliquot the viral supernatant and store at -80°C. A second harvest can be performed at 72 hours.

Cell Transduction and Knockdown Validation

This protocol describes the transduction of a target cell line (e.g., YCCEL1 gastric cancer cells) with ZMYND19 shRNA lentivirus and subsequent validation of knockdown.

Materials:

  • Target cells (e.g., YCCEL1)

  • Lentiviral supernatant (from the previous protocol)

  • Polybrene (8 mg/mL stock)

  • Puromycin (for selection)

  • Reagents for RNA extraction and qPCR

  • Reagents for protein lysis and Western blotting

Procedure:

  • Day 1: Seed target cells. Plate cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Day 2: Transduction.

    • Thaw the lentiviral aliquots on ice.

    • Prepare transduction media by adding Polybrene to the cell culture media to a final concentration of 8 µg/mL.

    • Remove the old media from the cells and add the transduction media.

    • Add the desired volume of lentiviral supernatant to the cells to achieve the target MOI.

    • Incubate overnight.

  • Day 3: Media change. Remove the virus-containing media and replace it with fresh culture media.

  • Day 4 onwards: Selection and validation.

    • 48 hours post-transduction, begin selection by adding puromycin to the media at a pre-determined optimal concentration.

    • Replace the media with fresh puromycin-containing media every 2-3 days.

    • After 3-5 days of selection, expand the surviving cells.

    • For qPCR validation: Harvest a portion of the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for ZMYND19 and a housekeeping gene.

    • For Western blot validation: Harvest the remaining cells, lyse them in RIPA buffer, and perform Western blot analysis using an antibody specific for ZMYND19 and a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Workflows

ZMYND19 in the mTORC1 Signaling Pathway

ZMYND19 has been identified as a negative regulator of the mTORC1 signaling pathway. The following diagram illustrates the proposed mechanism where the CTLH E3 ubiquitin ligase targets ZMYND19 for degradation, thereby relieving its inhibition of mTORC1.

ZMYND19_mTORC1_Pathway cluster_CTLH CTLH E3 Ubiquitin Ligase cluster_ZMYND19 ZMYND19 Regulation cluster_mTORC1 mTORC1 Signaling CTLH CTLH Complex ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitination Proteasome Proteasome ZMYND19->Proteasome Degradation mTORC1 mTORC1 ZMYND19->mTORC1 Inhibition Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation CellGrowth Cell Growth & Proliferation Downstream->CellGrowth shRNA_Workflow shRNA_Design 1. shRNA Design & Cloning Lentivirus_Production 2. Lentivirus Production shRNA_Design->Lentivirus_Production Cell_Transduction 3. Target Cell Transduction Lentivirus_Production->Cell_Transduction Selection 4. Antibiotic Selection Cell_Transduction->Selection Knockdown_Validation 5. Knockdown Validation Selection->Knockdown_Validation qPCR qPCR (mRNA) Knockdown_Validation->qPCR Western_Blot Western Blot (Protein) Knockdown_Validation->Western_Blot Functional_Assay 6. Functional Assays Knockdown_Validation->Functional_Assay Phenotype_Analysis Phenotypic Analysis Functional_Assay->Phenotype_Analysis

References

Technical Support Center: ZMYND19 Knockout Mouse Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the generation of ZMYND19 knockout mice.

Frequently Asked Questions (FAQs)

Q1: What is the function of ZMYND19?

ZMYND19, also known as MIZIP, is a protein that negatively regulates the mTORC1 signaling pathway. It associates with MKLN1 and lysosomes to inhibit mTORC1 activity. The MYND zinc finger domain of ZMYND19 is crucial for its interaction with MKLN1.[1][2]

Q2: Why is generating a ZMYND19 knockout mouse challenging?

While specific challenges for ZMYND19 knockout generation are not widely documented, potential difficulties can be inferred from its function. As ZMYND19 is a negative regulator of the mTORC1 pathway, its complete knockout could lead to hyperactivation of mTORC1 signaling. The mTOR pathway is critical for embryonic development, and its dysregulation can result in embryonic lethality.[3][4][5] Therefore, researchers may encounter difficulties obtaining viable homozygous knockout mice.

Q3: What are the general challenges associated with CRISPR/Cas9-mediated knockout mouse generation?

Common challenges include:

  • Low Knockout Efficiency: Suboptimal sgRNA design, low transfection efficiency, or cell-line specific factors can lead to a low percentage of cells with the desired gene disruption.[6][7]

  • Off-Target Effects: The Cas9 enzyme can cut at unintended genomic locations, leading to unwanted mutations.[7][8][9]

  • Mosaicism: Incomplete editing in the early embryo can result in founder mice being mosaic, carrying a mixture of wild-type and mutated cells. This complicates germline transmission of the desired allele.

  • Low Homology-Directed Repair (HDR) Efficiency: For generating specific point mutations or insertions (knock-in), the efficiency of the precise HDR pathway is often low compared to the error-prone non-homologous end joining (NHEJ) pathway.[10][11][12]

Q4: What are the common pitfalls when using homologous recombination in embryonic stem (ES) cells?

Challenges with this traditional method include:

  • Low Targeting Efficiency: Achieving successful homologous recombination events in ES cells is a rare event.

  • ES Cell Culture Quality: Maintaining the pluripotency and viability of ES cells throughout the culture, electroporation, and selection process is critical and can be challenging.[13]

  • Chimera Generation and Germline Transmission: The contribution of the genetically modified ES cells to the germline of the chimeric mouse is not guaranteed.[14][15][16][17]

  • Flanking Gene Effects: Genetic material from the 129 mouse strain, from which ES cells are often derived, can be carried along with the targeted gene, potentially confounding the phenotype.

Troubleshooting Guides

CRISPR/Cas9-Mediated Knockout
Problem Potential Cause Troubleshooting Strategy
Low Cleavage Efficiency Suboptimal sgRNA design.Use validated sgRNA design tools to select guides with high on-target and low off-target scores. Test multiple sgRNAs in vitro before proceeding to embryo injection.[6][18]
Low quality of Cas9 or sgRNA.Ensure high purity of Cas9 protein/mRNA and sgRNA.
Inefficient delivery to zygotes.Optimize microinjection or electroporation parameters.[19]
High Off-Target Mutations Poorly designed sgRNA.Use high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) to reduce off-target cleavage.[12] Perform thorough bioinformatic analysis to predict and avoid potential off-target sites.[8][9][20][21]
High concentration of Cas9/sgRNA.Titrate the concentration of Cas9 and sgRNA to find the lowest effective dose.
Mosaic Founders Prolonged Cas9 activity.Use Cas9 protein instead of mRNA for transient activity.
Inefficient initial editing.Ensure high cleavage efficiency by optimizing sgRNA and delivery.
No Viable Homozygous Pups Embryonic lethality due to ZMYND19 function.Consider generating a conditional knockout mouse to allow for tissue-specific or temporally controlled deletion of ZMYND19. This can bypass developmental lethality.
Characterize heterozygous mice for any subtle phenotypes.
Homologous Recombination in ES Cells
Problem Potential Cause Troubleshooting Strategy
Low Number of Drug-Resistant ES Cell Clones Low electroporation efficiency.Optimize electroporation parameters (voltage, capacitance).[22] Ensure high-quality, linearized targeting vector DNA.
Poor ES cell viability.Maintain optimal ES cell culture conditions, including feeder layer quality and media components.[13][23]
No Correctly Targeted Clones Identified Inefficient homologous recombination.Increase the length of the homology arms in the targeting vector (typically 1-5 kb each).
Incorrect screening strategy.Design robust PCR and Southern blot screening strategies to identify correctly targeted clones.
Poor Chimera Quality or No Germline Transmission Suboptimal ES cell quality.Ensure ES cells are pluripotent and have a normal karyotype before injection.[23]
Poor blastocyst quality or injection technique.Use healthy blastocysts and refine microinjection skills.[16]
Low contribution of ES cells to the germline.Inject a higher number of ES cells per blastocyst. Generate more chimeras from different targeted clones.[15]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout Mouse Generation Workflow
  • sgRNA Design and Synthesis:

    • Use online tools (e.g., CRISPOR, Cas-OFFinder) to design sgRNAs targeting a critical exon of the Zmynd19 gene.[9] Select guides with high on-target scores and minimal predicted off-target effects.

    • Synthesize the selected sgRNAs.

  • Preparation of Injection Mix:

    • Prepare a microinjection mix containing Cas9 protein (or mRNA) and the synthesized sgRNA in an appropriate injection buffer.

  • Zygote Microinjection:

    • Harvest zygotes from superovulated female mice.

    • Microinject the Cas9/sgRNA mix into the cytoplasm or pronucleus of the zygotes.

  • Embryo Transfer:

    • Transfer the injected zygotes into the oviducts of pseudopregnant female mice.

  • Screening of Founder Mice:

    • Genotype the resulting pups by PCR amplification of the target locus followed by Sanger sequencing to identify insertions or deletions (indels).

  • Breeding and Germline Transmission:

    • Breed founder mice with wild-type mice to assess germline transmission of the knockout allele.

    • Genotype F1 offspring to confirm the transmission of the mutation.

Homologous Recombination in Mouse ES Cells Workflow
  • Targeting Vector Construction:

    • Construct a targeting vector containing homology arms flanking the target Zmynd19 exon(s) and a positive selection cassette (e.g., neomycin resistance). A negative selection cassette (e.g., thymidine kinase) outside the homology arms can be included to select against random integration.

  • ES Cell Culture and Electroporation:

    • Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).[13]

    • Electroporate the linearized targeting vector into the ES cells.[22]

  • Selection of Targeted Clones:

    • Select for successfully electroporated cells using the appropriate antibiotic (e.g., G418 for neomycin resistance).

    • Screen resistant clones by PCR and confirm positive clones by Southern blot to identify correctly targeted events.

  • Blastocyst Injection and Chimera Generation:

    • Inject the targeted ES cells into blastocysts from a donor mouse of a different coat color.[16]

    • Transfer the injected blastocysts into pseudopregnant females.[16]

  • Breeding for Germline Transmission:

    • Breed the resulting chimeric mice with wild-type mice.[14]

    • Identify F1 offspring with the coat color of the ES cell line, indicating germline transmission.

    • Genotype the F1 generation to confirm the presence of the knockout allele.

Signaling Pathways and Experimental Workflows

ZMYND19_mTOR_Pathway cluster_lysosome Lysosome mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibition Proteasome Proteasome ZMYND19->Proteasome MKLN1 MKLN1 MKLN1->mTORC1 Inhibition MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19 Ubiquitination CTLH->MKLN1 Ubiquitination

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.

CRISPR_KO_Workflow sgRNA_design 1. sgRNA Design & Synthesis injection_mix 2. Prepare Injection Mix sgRNA_design->injection_mix microinjection 3. Zygote Microinjection injection_mix->microinjection embryo_transfer 4. Embryo Transfer microinjection->embryo_transfer founder_screening 5. Screen Founder Mice (F0) embryo_transfer->founder_screening breeding 6. Breeding & Germline Transmission founder_screening->breeding f1_genotyping 7. Genotype F1 Offspring breeding->f1_genotyping

Caption: Workflow for CRISPR/Cas9-mediated knockout mouse generation.

HR_KO_Workflow vector_construction 1. Targeting Vector Construction es_culture 2. ES Cell Culture & Electroporation vector_construction->es_culture clone_selection 3. Select & Screen Targeted Clones es_culture->clone_selection blastocyst_injection 4. Blastocyst Injection clone_selection->blastocyst_injection chimera_generation 5. Chimera Generation blastocyst_injection->chimera_generation breeding 6. Breeding for Germline Transmission chimera_generation->breeding f1_genotyping 7. Genotype F1 Offspring breeding->f1_genotyping

Caption: Workflow for homologous recombination-based knockout mouse generation.

References

validating ZMYND19 antibody specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity and cross-reactivity of ZMYND19 antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of ZMYND19 in Western Blotting?

A1: The canonical ZMYND19 protein has a predicted molecular weight of approximately 26.4 kDa.[1] However, the apparent molecular weight on a Western Blot may vary depending on post-translational modifications and experimental conditions.

Q2: In which cellular compartments is ZMYND19 localized?

A2: ZMYND19 has been reported to be localized in the cytoplasm and at the lysosomal membrane.[1][2][3]

Q3: What are the known interaction partners of ZMYND19?

A3: ZMYND19 is known to interact with MKLN1 and Raptor as part of the mTORC1 signaling pathway.[4][5] It also binds to the C-terminus of the melanin-concentrating hormone receptor-1 (MCHR1) and the N-termini of alpha- and beta-tubulin.

Q4: Are there any known paralogs of ZMYND19 that could cause cross-reactivity?

A4: Yes, ZMYND10 is a known paralog of ZMYND19. Due to sequence similarity, there is a potential for cross-reactivity. It is crucial to validate the specificity of your ZMYND19 antibody to ensure it does not cross-react with ZMYND10.

Q5: What positive and negative controls can I use for ZMYND19 antibody validation?

A5:

  • Positive Controls: Cell lysates from tissues known to express ZMYND19, such as the brain, testis, placenta, heart, liver, skeletal muscle, kidney, and stomach.[1] Overexpression lysates of ZMYND19 can also serve as a robust positive control.[6]

  • Negative Controls: Cell lysates from ZMYND19 knockout (KO) or knockdown (KD) cells are the gold standard for confirming antibody specificity.

Antibody Performance Comparison

Vendor Antibody Type Application Recommended Dilution Observed Molecular Weight Notes
Vendor A Rabbit PolyclonalWB, IHC, IFWB: 1:1000 - 1:2000~27 kDaValidated on human samples.
Vendor B Mouse MonoclonalWB, ELISAWB: 1 µg/mL~26.4 kDaImmunogen is the full-length human ZMYND19 protein.
Vendor C Rabbit PolyclonalWB1.0 µg/mlNot specifiedTested with transfected 293T cell lysate.[6]

Note: The optimal antibody dilution and observed molecular weight can vary based on the experimental setup, sample type, and detection method. It is highly recommended to perform an initial antibody titration to determine the optimal concentration for your specific experiment.

Experimental Protocols

Western Blotting Protocol for ZMYND19 Validation

This protocol is a general guideline for validating a ZMYND19 antibody by Western Blotting.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE:

  • Load 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel.
  • Include a positive control (e.g., ZMYND19 overexpression lysate) and a negative control (e.g., ZMYND19 KO lysate).
  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
  • Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.

4. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

  • Dilute the ZMYND19 primary antibody in the blocking buffer at the recommended concentration (or a range of dilutions for initial titration).
  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

7. Secondary Antibody Incubation:

  • Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

8. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Capture the signal using a chemiluminescence imager or X-ray film.

Immunofluorescence (IF) Protocol for ZMYND19

This protocol provides a general framework for ZMYND19 staining in cultured cells.

1. Cell Culture and Fixation:

  • Grow cells on glass coverslips in a multi-well plate.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization:

  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking:

  • Wash the cells three times with PBS.
  • Block with 1% BSA in PBS for 30-60 minutes at room temperature.

4. Primary Antibody Incubation:

  • Dilute the ZMYND19 primary antibody in the blocking buffer.
  • Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

5. Washing:

  • Wash the cells three times with PBS.

6. Secondary Antibody Incubation:

  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

7. Counterstaining and Mounting:

  • Wash the cells three times with PBS.
  • Counterstain the nuclei with DAPI for 5 minutes.
  • Wash twice with PBS.
  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

8. Imaging:

  • Visualize the staining using a fluorescence microscope with the appropriate filters.

Immunoprecipitation (IP) Protocol for ZMYND19

This protocol outlines the basic steps for immunoprecipitating ZMYND19.

1. Cell Lysis:

  • Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Pre-clearing (Optional but Recommended):

  • Incubate the cell lysate with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
  • Centrifuge or use a magnetic rack to separate the beads and collect the pre-cleared lysate.

3. Immunoprecipitation:

  • Add the ZMYND19 primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation or magnetic separation.
  • Wash the beads 3-5 times with cold IP lysis buffer.

5. Elution:

  • Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
  • Pellet the beads and collect the supernatant containing the eluted proteins for subsequent analysis by Western Blotting.

Troubleshooting Guides

Western Blotting
Problem Possible Cause Solution
No Signal or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Low antibody concentrationIncrease the primary or secondary antibody concentration, or incubate the primary antibody overnight at 4°C.
Inefficient protein transferCheck transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA).
High antibody concentrationDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of washes.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody. Perform peptide blocking to confirm specificity.
Protein degradationPrepare fresh lysates and always include protease inhibitors.
Immunofluorescence
Problem Possible Cause Solution
No Staining Ineffective fixation/permeabilizationOptimize fixation and permeabilization conditions for your cell type.
Low antibody concentrationIncrease the primary antibody concentration or incubation time.
High Background Insufficient blockingIncrease blocking time and use serum from the same species as the secondary antibody.
Non-specific secondary antibody bindingInclude a control with only the secondary antibody to check for non-specific binding.
Photobleaching Excessive exposure to lightMinimize light exposure and use an anti-fade mounting medium.

Visualizations

ZMYND19_Signaling_Pathway cluster_mTORC1_Regulation mTORC1 Regulation at the Lysosome mTORC1 mTORC1 Rheb Rheb mTORC1->Rheb Activation Blocked S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Raptor Raptor Raptor->mTORC1 Lysosome Lysosome ZMYND19 ZMYND19 ZMYND19->Raptor Inhibits Proteasome Proteasome ZMYND19->Proteasome Degradation MKLN1 MKLN1 MKLN1->Raptor Inhibits MKLN1->Proteasome Degradation CTLH CTLH E3 Ligase CTLH->ZMYND19 Ub CTLH->MKLN1 Ub Rheb->mTORC1 Activates Growth Cell Growth & Proliferation S6K1->Growth fourEBP1->Growth

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Lysate Cell/Tissue Lysate Quant Protein Quantification Lysate->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-ZMYND19) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection

Caption: Workflow for ZMYND19 validation by Western Blotting.

Cross_Reactivity_Logic ZMYND19_Ab ZMYND19 Antibody ZMYND19 ZMYND19 Protein ZMYND19_Ab->ZMYND19 Binds Sequence_Homology High Sequence Homology? ZMYND19_Ab->Sequence_Homology Specific_Binding Specific Signal ZMYND19->Specific_Binding ZMYND10 ZMYND10 Protein (Paralog) Cross_Reactive_Binding Non-specific Signal ZMYND10->Cross_Reactive_Binding Sequence_Homology->ZMYND10 Potential for Cross-reactivity

Caption: Logic for assessing ZMYND19 antibody cross-reactivity.

References

Navigating ZMYND19 qPCR: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China – December 7, 2025 – Researchers and drug development professionals encountering challenges with the quantitative polymerase chain reaction (qPCR) amplification of Zinc Finger MYND-Type Containing 19 (ZMYND19) now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues, ensuring more robust and reliable experimental outcomes.

Poor amplification of the target gene ZMYND19, also known as MIZIP, can be a significant hurdle in research. This guide offers a systematic approach to diagnosing and resolving these issues, covering everything from experimental setup to data analysis.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any amplification (no Cq value) for ZMYND19 in my qPCR experiment. What are the possible causes?

A1: No amplification of ZMYND19 can stem from several factors. A primary consideration is the expression level of ZMYND19 in your specific sample type. ZMYND19 expression varies across tissues, with the highest median expression found in the testis. If you are working with tissues or cell lines with low endogenous expression, the target may be below the detection limit of your assay.

Other potential causes include:

  • Poor RNA Quality: Degraded or impure RNA can inhibit both reverse transcription and qPCR.

  • Inefficient Reverse Transcription (RT): Suboptimal RT conditions or enzyme activity can lead to insufficient cDNA synthesis.

  • Incorrect Primer Design: Primers that are not specific to ZMYND19 or that form primer-dimers will fail to amplify the target.

  • Errors in Reaction Setup: Pipetting errors or omission of a critical reagent are common sources of amplification failure.

  • Suboptimal qPCR Cycling Conditions: Incorrect annealing temperature or extension time can prevent efficient amplification.

Q2: My Cq values for ZMYND19 are very high (e.g., >35). How can I improve the amplification efficiency?

A2: High Cq values typically indicate a low abundance of the target transcript. To improve amplification efficiency and obtain lower Cq values, consider the following strategies:

  • Increase Template Input: If possible, increase the amount of cDNA in your qPCR reaction. However, be mindful that excessive template can introduce inhibitors.

  • Optimize Primer Concentration: Titrate your forward and reverse primer concentrations to find the optimal balance that maximizes specific product formation.

  • Adjust Annealing Temperature: Perform a temperature gradient qPCR to determine the optimal annealing temperature for your ZMYND19 primers.

  • Enrich for Target Transcript: If working with low-expression samples, consider using a target-specific reverse transcription primer for ZMYND19 to increase the amount of specific cDNA.

Q3: I am observing multiple peaks in my melt curve analysis for ZMYND19. What does this indicate and how can I fix it?

A3: Multiple peaks in a melt curve analysis suggest the presence of non-specific amplification products or primer-dimers in addition to your target amplicon. To address this:

  • Confirm Primer Specificity: Use NCBI's BLAST tool to check for potential off-target binding sites for your ZMYND19 primers.

  • Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, reducing non-specific amplification.

  • Redesign Primers: If optimization fails, you may need to design new primers for a different region of the ZMYND19 transcript. Ensure the new primers are specific and avoid regions with known SNPs or secondary structures.

Troubleshooting Guide: A Step-by-Step Approach

When faced with poor ZMYND19 amplification, a systematic troubleshooting approach is essential. The following workflow can help identify and resolve the root cause of the issue.

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization cluster_redesign Advanced Troubleshooting cluster_end Resolution Start Poor ZMYND19 Amplification Template_Quality Assess RNA/cDNA Quality & Quantity Start->Template_Quality Primer_Design Verify Primer Design & Specificity Template_Quality->Primer_Design If quality is good Redesign_Primers Redesign Primers for ZMYND19 Template_Quality->Redesign_Primers If quality is poor, re-extract RNA Reaction_Setup Review Reaction Setup & Reagents Primer_Design->Reaction_Setup If primers are specific Primer_Design->Redesign_Primers If primers are non-specific Reaction_Setup->Reaction_Setup Annealing_Temp Optimize Annealing Temperature (Gradient qPCR) Reaction_Setup->Annealing_Temp If setup is correct Primer_Conc Optimize Primer Concentration Annealing_Temp->Primer_Conc If improvement is needed Template_Input Adjust cDNA Template Input Primer_Conc->Template_Input If further optimization is required Template_Input->Redesign_Primers If still no improvement Success Successful Amplification Template_Input->Success If amplification is successful Redesign_Primers->Primer_Design Validate new primers

A systematic workflow for troubleshooting poor ZMYND19 qPCR amplification.

Experimental Protocols

ZMYND19 Primer Design and Validation

Objective: To design and validate specific and efficient primers for the qPCR amplification of human ZMYND19.

Materials:

  • Human ZMYND19 mRNA reference sequence (e.g., from NCBI RefSeq).

  • Primer design software (e.g., Primer-BLAST, Primer3).

  • Oligonucleotide synthesis service.

  • Human total RNA from a cell line or tissue known to express ZMYND19.

  • Reverse transcription kit.

  • qPCR master mix (SYBR Green-based).

  • qPCR instrument.

  • Agarose gel electrophoresis equipment.

Methodology:

  • Sequence Retrieval: Obtain the human ZMYND19 mRNA sequence from the NCBI RefSeq database. The MANE (Matched Annotation from NCBI and EMBL-EBI) Select transcript is often a good choice as a representative sequence.

  • Primer Design:

    • Use primer design software to generate candidate primer pairs.

    • Design Parameters:

      • Amplicon length: 80-150 bp.

      • Primer length: 18-24 nucleotides.

      • GC content: 40-60%.

      • Melting temperature (Tm): 60-65°C, with the forward and reverse primers having Tms within 2°C of each other.

      • Design primers to span an exon-exon junction to avoid amplification of genomic DNA.

    • Perform an in-silico specificity check using NCBI's BLAST tool to ensure primers are specific to ZMYND19.

  • Primer Synthesis and Preparation:

    • Order the designed primers from a reputable supplier.

    • Upon receipt, resuspend the primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.

    • Prepare working dilutions of 10 µM.

  • Experimental Validation:

    • Reverse Transcription: Synthesize cDNA from total RNA isolated from a sample known to express ZMYND19.

    • qPCR with Temperature Gradient: Set up a qPCR reaction with a gradient of annealing temperatures (e.g., 55-65°C) to determine the optimal annealing temperature.

    • Melt Curve Analysis: Following amplification, perform a melt curve analysis to assess the specificity of the amplification. A single, sharp peak indicates a specific product.

    • Agarose Gel Electrophoresis: Run the qPCR product on a 2% agarose gel to confirm that the amplicon is of the expected size.

    • Standard Curve and Efficiency Calculation: Perform a serial dilution of the cDNA template and run qPCR to generate a standard curve. The slope of the standard curve is used to calculate the amplification efficiency, which should be between 90% and 110%.

Data Presentation

Table 1: Example of ZMYND19 Primer Validation Data

Primer Pair IDForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')Amplicon Size (bp)Optimal Annealing Temp (°C)PCR Efficiency (%)Melt Curve
ZMYND19_1AGCTGACTGACGTGACTGACTCAGTCAGTCAGTCAGTCAG1206098.5Single Peak
ZMYND19_2GTCAGTCAGTCAGTCAGTCAAGTCAGTCAGTCAGTCAGTC1056295.2Single Peak
ZMYND19_3CAGTCAGTCAGTCAGTCAGTGTCAGTCAGTCAGTCAGTCA1355885.0Multiple Peaks

Note: Primer sequences in the table are for illustrative purposes only and are not validated sequences for ZMYND19.

By following the guidance provided in this technical support center, researchers can effectively troubleshoot and overcome poor ZMYND19 amplification in their qPCR experiments, leading to more accurate and reproducible data in their scientific endeavors.

ZMYND19 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with ZMYND19 plasmid transfection efficiency.

Troubleshooting Guide

Low transfection efficiency with the ZMYND19 plasmid can be attributed to several factors, from the health of your cells to the quality of the plasmid DNA. Systematically addressing these potential issues can significantly improve your results.

Question: My ZMYND19 plasmid transfection efficiency is very low or non-existent. What are the common causes and how can I troubleshoot this?

Answer:

Low transfection efficiency is a common hurdle. Here is a step-by-step guide to troubleshooting the most frequent causes:

1. Plasmid DNA Quality and Integrity:

  • Purity: Ensure your ZMYND19 plasmid DNA is of high purity, with an A260/A280 ratio between 1.8 and 2.0. Contaminants such as endotoxins, proteins, and salts can be toxic to cells and inhibit transfection.[1]

  • Integrity: Verify the integrity of your plasmid by running it on an agarose gel. The majority of the plasmid should be in its supercoiled form, as this topology is more efficiently taken up by cells.

  • Concentration: Accurately determine the DNA concentration. Too little DNA will result in low efficiency, while too much can be toxic.

2. Cell Health and Confluency:

  • Cell Viability: Use healthy, actively dividing cells. Ensure cell viability is above 90% before transfection.

  • Passage Number: Use cells with a low passage number. High passage numbers can lead to reduced transfection efficiency.[1]

  • Confluency: The optimal cell confluency at the time of transfection is typically between 70-90%.[2] Cells that are too sparse may not survive the transfection process, while over-confluent cells may have reduced uptake of the plasmid.

3. Transfection Reagent and Protocol Optimization:

  • Reagent Choice: Select a transfection reagent that is known to work well with your specific cell line. For difficult-to-transfect cells, consider electroporation or viral delivery systems.[3]

  • DNA:Reagent Ratio: This is a critical parameter that needs to be optimized for each cell line and plasmid combination. A suboptimal ratio can lead to poor complex formation and reduced uptake. Perform a titration experiment to determine the optimal ratio.

  • Complex Formation: Ensure that the DNA-reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation.[1] Allow sufficient incubation time (typically 15-30 minutes) for the complexes to form before adding them to the cells.

Question: I am observing significant cell death after transfecting with the ZMYND19 plasmid. What could be the cause and how can I mitigate it?

Answer:

Cell death post-transfection is often due to cytotoxicity from the transfection reagent or the overexpression of the ZMYND19 protein itself.

  • Reagent Toxicity:

    • Reduce Reagent Concentration: Use the lowest amount of transfection reagent that still provides acceptable efficiency.

    • Change the Medium: For some cell lines, changing the medium 4-6 hours post-transfection to fresh, complete growth medium can help reduce toxicity.

  • ZMYND19-Induced Toxicity:

    • Titrate Plasmid Amount: Overexpression of ZMYND19, which is involved in regulating fundamental cellular processes like mTORC1 signaling, might be toxic to some cell lines.[4] Try reducing the amount of ZMYND19 plasmid used in the transfection.

    • Use a Weaker Promoter: If the plasmid has a very strong promoter (e.g., CMV), consider cloning the ZMYND19 gene into a vector with a weaker or inducible promoter to control the expression level.

    • Monitor Cell Viability: Perform a time-course experiment to assess cell viability at different time points post-transfection. This can help determine the optimal time for harvesting or analysis before significant cell death occurs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal confluency for cells when transfecting with the ZMYND19 plasmid?

A1: Generally, a cell confluency of 70-90% is recommended for adherent cells at the time of transfection.[2] However, the optimal confluency can vary between cell types. It is advisable to perform a small-scale optimization experiment to determine the best confluency for your specific cell line.

Q2: How does the size of the ZMYND19 plasmid affect transfection efficiency?

A2: While most standard transfection reagents can handle a range of plasmid sizes, very large plasmids can be more challenging to deliver into cells. The coding sequence for ZMYND19 is relatively standard, so a typical expression plasmid should not pose a significant issue. If you are using a particularly large vector backbone, you may need to further optimize the DNA concentration and the DNA:reagent ratio.

Q3: Can I use antibiotics in the culture medium during ZMYND19 plasmid transfection?

A3: It is generally recommended to perform the transfection in antibiotic-free medium.[1] Some antibiotics can interfere with the transfection process and increase cell toxicity. Antibiotics can be added back to the medium 24-48 hours post-transfection.

Q4: How soon after transfection can I expect to see ZMYND19 protein expression?

A4: The timeline for protein expression depends on several factors, including the promoter driving ZMYND19 expression, the cell type, and the transfection method. Typically, detectable levels of protein can be observed within 24 to 72 hours post-transfection.

Q5: My transfection results with the ZMYND19 plasmid are inconsistent. What can I do to improve reproducibility?

A5: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility, standardize the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range.

  • Plasmid Preparation: Use a high-quality plasmid preparation kit that yields endotoxin-free DNA. Use the same batch of plasmid for a series of related experiments.

  • Standardized Protocol: Follow a consistent protocol for cell seeding, transfection, and analysis.

  • Master Mixes: Prepare master mixes for the DNA and transfection reagent to minimize pipetting errors.[3]

Data Presentation

Table 1: Representative Transfection Efficiency Optimization for a ZMYND19 Plasmid (6 kb) in HEK293T Cells.

DNA (µg)Transfection Reagent (µL)DNA:Reagent RatioTransfection Efficiency (%)Cell Viability (%)
1.02.01:26592
1.03.01:37885
1.04.01:48575
1.53.01:27588
1.54.51:38878
1.56.01:49265

Note: This table presents hypothetical data for illustrative purposes. Optimal conditions must be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

Detailed Protocol for ZMYND19 Plasmid Transfection into Adherent Cells (e.g., HEK293T) in a 6-Well Plate Format

This protocol provides a starting point for optimizing ZMYND19 plasmid transfection.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • ZMYND19 expression plasmid (high purity, endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000 or similar)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection Complex Preparation (per well):

    • In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the ZMYND19 plasmid DNA in 125 µL of serum-free medium. Mix gently.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Add the diluted DNA from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting up and down.

    • Incubate the DNA-reagent complex mixture for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the 250 µL of the DNA-reagent complex mixture dropwise to the cells in one well of the 6-well plate.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

    • Return the plate to the 37°C, 5% CO2 incubator.

  • Post-Transfection:

    • Incubate the cells for 24-72 hours. The optimal incubation time will depend on the experimental endpoint.

    • (Optional) To reduce toxicity, the medium containing the transfection complexes can be replaced with fresh, complete growth medium 4-6 hours after transfection.

    • Harvest the cells for downstream analysis (e.g., Western blot for ZMYND19 expression, functional assays).

Mandatory Visualizations

ZMYND19 in the mTORC1 Signaling Pathway

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibits Interaction with Rheb MKLN1 MKLN1 ZMYND19->MKLN1 Associates Proteasome Proteasome MKLN1->mTORC1 Inhibits Interaction with Rheb CTLH CTLH E3 Ligase CTLH->ZMYND19 Ubiquitinates for Degradation CTLH->MKLN1 Ubiquitinates for Degradation Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.

Experimental Workflow for ZMYND19 Transfection and Analysis

Transfection_Workflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) Seed_Cells Seed Cells in 6-well Plate Prepare_Complexes Prepare ZMYND19 Plasmid -Reagent Complexes Seed_Cells->Prepare_Complexes Add_Complexes Add Complexes to Cells Prepare_Complexes->Add_Complexes Harvest_Cells Harvest Cells Add_Complexes->Harvest_Cells Analysis Downstream Analysis (e.g., Western Blot, qPCR, Functional Assays) Harvest_Cells->Analysis Troubleshooting_Flow Start Low ZMYND19 Transfection Efficiency Check_DNA Check Plasmid DNA Quality (Purity, Integrity) Start->Check_DNA Check_DNA->Start DNA Poor Quality Check_Cells Assess Cell Health (Viability, Confluency, Passage Number) Check_DNA->Check_Cells DNA OK Check_Cells->Start Cells Unhealthy Optimize_Ratio Optimize DNA:Reagent Ratio Check_Cells->Optimize_Ratio Cells Healthy Optimize_Ratio->Start Ratio Suboptimal Check_Protocol Review Transfection Protocol Optimize_Ratio->Check_Protocol Ratio Optimized Check_Protocol->Start Protocol Error Consider_Alternatives Consider Alternative Methods (e.g., Electroporation, Viral Delivery) Check_Protocol->Consider_Alternatives Protocol Correct Success Improved Efficiency Consider_Alternatives->Success

References

controlling for off-target effects in ZMYND19 CRISPR editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZMYND19 CRISPR editing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help control for off-target effects during their experiments.

Troubleshooting Guide: Off-Target Effects

Unintended genomic alterations, or off-target effects, are a primary concern in CRISPR-Cas9 gene editing.[1][[“]][3][4][5] The following table outlines common issues encountered during ZMYND19 editing, their potential causes, and recommended solutions to enhance specificity.

Issue / Observation Potential Cause(s) Recommended Solutions & Mitigation Strategies
High frequency of mutations at computationally predicted off-target sites. 1. Suboptimal gRNA Design: The selected guide RNA may have high sequence homology to other genomic regions. 2. High Cas9 Concentration/Exposure: Prolonged or excessive Cas9 activity increases the likelihood of cleavage at non-target sites.[4][6] 3. Wild-Type Cas9: Standard SpCas9 is known to have a higher tolerance for mismatches compared to engineered variants.[7]1. Redesign gRNA: Use updated algorithms (e.g., Rule Set 2) to select gRNAs with the highest on-target and lowest off-target scores.[8] Consider truncated gRNAs (17-18 nt) which can be more specific.[9] 2. Optimize Delivery: Use ribonucleoprotein (RNP) delivery of the Cas9/gRNA complex for transient activity, which is rapidly cleared from the cell.[[“]][6][[“]][11] 3. Use High-Fidelity Cas9: Employ engineered variants like SpCas9-HF1, eSpCas9, or Hypa-Cas9, which have been designed to reduce off-target cleavage.[6][7][[“]]
Unexpected phenotypes or cellular toxicity not explained by ZMYND19 knockout. 1. Undetected Off-Target Effects: An off-target mutation may have occurred in a critical gene, independent of ZMYND19's function. 2. sgRNA-Independent DNA Damage: Some base editors can cause sgRNA-independent DNA editing where single-stranded DNA is exposed.[3] 3. Immune Response: Cellular delivery methods or the Cas9 protein itself can trigger an immune response.1. Perform Unbiased Off-Target Analysis: Use genome-wide, unbiased methods like GUIDE-seq or CIRCLE-seq to identify all cleavage sites.[[“]][[“]][12][13] 2. Validate with Multiple gRNAs: Replicate the phenotype using at least two different gRNAs targeting distinct regions of ZMYND19. This reduces the chance that the phenotype is caused by a shared off-target effect. 3. Reduce Deaminase Activity: If using base editors, select newer variants with reduced off-target deaminase activity.
In silico tools predict no significant off-targets, but experimental validation reveals them. 1. Algorithm Limitations: Prediction tools are primarily based on sequence homology and may not fully account for the cellular environment, such as chromatin accessibility.[3] 2. Cell-Type Specificity: Off-target effects can vary between different cell types.1. Do Not Rely Solely on Prediction: In silico prediction should always be followed by experimental validation in the specific cell line being used.[3] 2. Use Orthogonal Validation Methods: Combine computational prediction with at least one experimental, unbiased detection method for a comprehensive assessment.[14][[“]]
Low on-target editing efficiency at the ZMYND19 locus. 1. Poor gRNA Activity: The gRNA sequence itself may be inefficient. 2. Chromatin State: The target site within ZMYND19 may be located in a region of condensed, inaccessible chromatin. 3. Inefficient Delivery: The CRISPR components are not reaching the nucleus effectively.1. Screen Multiple gRNAs: Test 3-4 gRNAs for the target gene to identify the one with the highest on-target activity. 2. Assess Chromatin Accessibility: Use ATAC-seq or similar assays to check the chromatin state of the target region. Select gRNAs in more accessible regions if possible. 3. Optimize Transfection/Transduction: Titrate Cas9/gRNA concentrations and optimize delivery parameters for your specific cell type.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding off-target effects in ZMYND19 CRISPR experiments.

Q1: What is the first step I should take to minimize off-target effects for my ZMYND19 experiment?

A1: The most critical first step is the careful design of your single-guide RNA (sgRNA).[15][[“]] Use reputable, up-to-date computational tools that provide both on-target efficacy scores and off-target specificity scores.[8][12][16] These tools align your proposed sgRNA against the entire reference genome to identify potential off-target sites with sequence similarities.[17] Prioritize sgRNAs with the highest specificity scores and the fewest predicted off-target loci.

Q2: How many potential off-target sites should I be concerned about?

A2: The number of potential off-target sites can vary widely depending on the sgRNA sequence. Even a few mismatches between the sgRNA and a genomic site can sometimes be tolerated by the Cas9 enzyme, leading to cleavage.[1][18] It is crucial to focus on off-target sites with 1-5 nucleotide mismatches, as these are the most likely to be cleaved. High-fidelity Cas9 variants can significantly reduce the tolerance for these mismatches.[7]

Q3: What are the differences between biased and unbiased methods for off-target detection?

A3:

  • Biased (or in silico) Methods: These are computational approaches that predict potential off-target sites based on sequence homology to your sgRNA.[12][19] They are fast and cost-effective for initial screening but require experimental validation.[3]

  • Unbiased Methods: These are experimental, genome-wide techniques that identify actual double-strand breaks (DSBs) induced by the CRISPR system in cells or in vitro.[7] Examples include GUIDE-seq, CIRCLE-seq, and Digenome-seq.[3][12] These methods are more comprehensive as they are not limited by predictive algorithms and can uncover unexpected off-target sites.[12]

Q4: My ZMYND19 gRNA has a high off-target score for a site in an intron. Should I be concerned?

A4: While off-target effects in non-coding regions like introns are generally considered less risky than those in coding exons, they should not be dismissed. An intronic mutation could potentially affect splicing, lead to the creation of a cryptic splice site, or disrupt a regulatory element. It is best practice to validate this potential off-target site using targeted deep sequencing to determine if any editing has occurred. If editing is detected, selecting an alternative, more specific gRNA is the safest approach.

Q5: Can I use a Cas9 nickase to improve specificity for ZMYND19 editing?

A5: Yes, using a paired nickase strategy is an excellent way to improve specificity.[1][15][6] This approach uses a modified Cas9 that only cuts one strand of the DNA (a "nickase").[6][18] To create a DSB, two separate gRNAs are used to target opposite strands in close proximity.[6] The requirement for two successful binding and nicking events dramatically reduces the probability of off-target DSBs, as it's highly unlikely for two independent off-target nicks to occur near each other.[6]

Experimental Protocols & Visualizations

Workflow for Off-Target Identification and Validation

This workflow outlines the systematic process from initial gRNA design to the final validation of on- and off-target editing for ZMYND19.

G cluster_design Phase 1: Design & Prediction cluster_exp Phase 2: Experimental Execution cluster_validation Phase 3: Validation & Analysis gRNA_design 1. gRNA Design (Target ZMYND19 Exon) insilico 2. In Silico Off-Target Prediction (e.g., CRISPOR, CHOPCHOP) gRNA_design->insilico selection 3. gRNA Selection (High on-target, low off-target score) insilico->selection rnp 4. Assemble Cas9-gRNA RNP selection->rnp delivery 5. RNP Delivery to Cells (e.g., Electroporation) rnp->delivery genomic_dna 6. Harvest Genomic DNA delivery->genomic_dna unbiased 7a. Unbiased Genome-wide Screen (GUIDE-seq or CIRCLE-seq) genomic_dna->unbiased ngs_on 7b. On-Target NGS Analysis (Quantify ZMYND19 editing) genomic_dna->ngs_on candidate_sites 8. Identify Candidate Off-Target Sites unbiased->candidate_sites final_analysis 10. Final Data Analysis ngs_on->final_analysis ngs_off 9. Targeted Deep Sequencing (Validate & quantify off-target editing) candidate_sites->ngs_off ngs_off->final_analysis

Fig 1. Workflow for minimizing and validating off-target effects.
Hypothetical ZMYND19 Signaling Pathway

Understanding the potential biological role of ZMYND19 is crucial for interpreting experimental outcomes. ZMYND19 has been identified as a substrate of the CTLH E3 ligase complex and acts as a negative regulator of mTORC1 at the lysosomal membrane.[20][21] It may also play a role in linking receptor signaling to microtubule dynamics.[22][23] This diagram illustrates a hypothetical pathway where off-target effects could confound results.

G cluster_pathway Hypothetical ZMYND19-mTORC1 Pathway MCHR1 MCHR1 Receptor ZMYND19 ZMYND19 (Target Gene) MCHR1->ZMYND19 Activates? mTORC1 mTORC1 Activation ZMYND19->mTORC1 Inhibits CTLH CTLH E3 Ligase CTLH->ZMYND19 Ubiquitylation & Degradation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes OffTarget Off-Target Gene (e.g., PI3K subunit) OffTarget->mTORC1 Activates (Confounding Effect)

Fig 2. Hypothetical ZMYND19 pathway and potential off-target interference.
Protocol 1: In Silico Off-Target Prediction and gRNA Selection

  • Identify Target Sequence: Obtain the genomic sequence for the ZMYND19 gene from a database like NCBI or Ensembl. Identify the exon you wish to target.

  • Input into Design Tool: Paste the relevant exon sequence into a web-based gRNA design tool (e.g., CRISPOR, CHOPCHOP).[12] Select the appropriate genome (e.g., Human GRCh38) and Cas9 variant (e.g., SpCas9).

  • Analyze Results: The tool will output a list of possible gRNAs. For each gRNA, evaluate:

    • On-Target Score: A metric predicting cutting efficiency (higher is better).

    • Off-Target Score (Specificity Score): A metric that aggregates the number and severity of potential off-target sites (higher is better).

  • Select Candidates: Choose the top 2-3 gRNAs that have the highest on-target scores and, most importantly, the highest specificity scores with the fewest predicted off-target sites (especially those with 0, 1, or 2 mismatches).

Protocol 2: Experimental Validation via Targeted Deep Sequencing

This protocol is used to quantify the editing efficiency at both the on-target ZMYND19 locus and at high-risk off-target sites identified in silico or by unbiased screening.

  • Primer Design: Design PCR primers that flank the on-target site and each potential off-target site. Primers should create amplicons of 150-300 bp.

  • Genomic DNA Extraction: Harvest genomic DNA from both the CRISPR-edited cell population and a mock-treated control population.

  • PCR Amplification: Perform PCR for the on-target and each off-target locus for both edited and control samples.

  • Library Preparation: Add sequencing adapters and unique barcodes to each PCR product to pool samples for next-generation sequencing (NGS).

  • Sequencing: Perform deep sequencing (e.g., Illumina MiSeq) to achieve high read depth (>10,000 reads) for each amplicon.

  • Data Analysis: Align sequencing reads to the reference sequence for each locus. Use a tool like CRISPResso2 to quantify the percentage of reads containing insertions or deletions (indels) compared to the wild-type sequence. An indel frequency significantly above the background level seen in the control sample indicates on- or off-target editing.

References

Technical Support Center: Improving the Resolution of ZMYND19 Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of ZMYND19 subcellular localization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported subcellular localization of ZMYND19?

A1: ZMYND19, also known as MIZIP, is primarily localized in the cytoplasm.[1][2] However, studies have also identified its presence in specific organelles, indicating a dynamic and potentially transient localization. A subpopulation of ZMYND19 has been observed at the lysosomal membrane, where it is involved in the regulation of mTORC1 signaling.[1][3][4][5][6] The Human Protein Atlas reports localization to the Golgi apparatus and vesicles.[7] Additionally, some studies suggest it may relocate to the plasma membrane upon interaction with its binding partners.[8]

Q2: My immunofluorescence (IF) signal for ZMYND19 is weak or absent. What are the possible causes and solutions?

A2: Weak or no signal in your immunofluorescence experiment can stem from several factors. Here are some common causes and troubleshooting steps:

  • Antibody Performance: The primary antibody may not be validated or optimal for IF. Ensure you are using an antibody that has been successfully used in immunofluorescence for ZMYND19.[9][10]

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal antibody dilution.[10][11]

  • Fixation and Permeabilization: The fixation method may be masking the epitope. Try different fixation methods (e.g., methanol vs. paraformaldehyde) or include an antigen retrieval step.[4][12] Ensure your permeabilization step is adequate to allow antibody access to the intracellular target.[4][10]

  • Protein Abundance: ZMYND19 expression levels might be low in your cell type. Confirm expression using a more sensitive technique like Western blotting or qPCR.

  • Photobleaching: The fluorescent signal may have been bleached due to excessive exposure to light. Minimize light exposure and use an anti-fade mounting medium.[4][12]

Q3: I am observing high background or non-specific staining in my ZMYND19 immunofluorescence experiment. How can I reduce it?

A3: High background can obscure the specific signal. Consider the following troubleshooting strategies:

  • Blocking: Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the species in which the secondary antibody was raised.[11][13]

  • Antibody Concentration: High concentrations of primary or secondary antibodies can increase background. Titrate your antibodies to find the lowest concentration that still provides a specific signal.[5][11]

  • Washing Steps: Insufficient washing can leave unbound antibodies. Increase the number and duration of your wash steps.[13]

  • Secondary Antibody Specificity: Your secondary antibody may be cross-reacting with other proteins. Run a control with only the secondary antibody to check for non-specific binding.[11]

  • Autofluorescence: Some cell types or fixation methods can cause autofluorescence. Use a different fixative or an autofluorescence quenching reagent.[12]

Q4: The localization of ZMYND19 in my experiment appears diffuse and not well-defined. How can I improve the resolution?

A4: To achieve a higher resolution and more precise localization of ZMYND19, consider these advanced techniques:

  • Confocal Microscopy: If you are using a conventional widefield microscope, switching to a confocal microscope will significantly improve resolution by rejecting out-of-focus light.[8]

  • Super-Resolution Microscopy: Techniques like Structured Illumination Microscopy (SIM) or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, offering a much higher spatial resolution to visualize fine subcellular structures.[7][11][14][15][16]

  • Proximity Ligation Assay (PLA): PLA can be used to visualize protein-protein interactions in situ. By using antibodies against ZMYND19 and a protein known to reside in a specific compartment (e.g., a lysosomal marker), you can confirm their close proximity with high precision.[13][17][18][19]

Troubleshooting Guides

Guide 1: Poor Co-localization of ZMYND19 with Lysosomal Markers

Problem: You are attempting to co-localize ZMYND19 with a lysosomal marker like LAMP1 or LAMP2, but the overlap is weak or inconsistent.

Possible Cause Troubleshooting Step
Transient Interaction The interaction of ZMYND19 with the lysosome may be transient or dependent on specific cellular conditions (e.g., nutrient availability). Try stimulating or inhibiting the mTOR pathway to see if it affects co-localization.
Antibody Compatibility The primary antibodies for ZMYND19 and the lysosomal marker may require different optimal fixation and permeabilization conditions. Perform individual optimization for each antibody before attempting co-localization.
Resolution Limit The distance between ZMYND19 and the lysosomal marker may be below the resolution limit of your microscope. Consider using super-resolution microscopy or a proximity ligation assay (PLA) for higher precision.[7][17]
Cell Line Specificity The extent of ZMYND19 localization to lysosomes may vary between different cell lines.[20][21]
Guide 2: Difficulty Validating ZMYND19 Antibody for Immunofluorescence

Problem: You are unsure if your ZMYND19 antibody is specific and suitable for immunofluorescence.

Validation Step Expected Outcome
Western Blotting The antibody should detect a band at the correct molecular weight for ZMYND19 (~26.4 kDa).[1] This confirms the antibody recognizes the protein.
Knockdown/Knockout Cells The immunofluorescence signal should be significantly reduced in cells where ZMYND19 has been knocked down (e.g., using siRNA) or knocked out, as compared to control cells.[10]
Overexpression Cells overexpressing a tagged version of ZMYND19 (e.g., GFP-ZMYND19) should show a strong signal that co-localizes with the tag's fluorescence.
Multiple Antibodies Use a second, validated antibody against a different epitope of ZMYND19. The staining patterns should be consistent.

Quantitative Data Summary

The following table summarizes the reported subcellular localizations of ZMYND19 from various sources.

Subcellular LocationEvidence LevelKey Interacting PartnersReferences
Cytoplasm HighTubulin[1][2][8]
Lysosomal Membrane HighRaptor, RagA/C[1][3][4][5][6]
Golgi Apparatus Moderate-[7]
Vesicles Moderate-[7]
Plasma Membrane LowMCHR1[8]

Experimental Protocols

Protocol 1: Standard Immunofluorescence for ZMYND19

This protocol provides a general guideline for immunofluorescent staining of ZMYND19 in cultured cells.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides until they reach 50-70% confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is not necessary if using methanol fixation.

  • Blocking:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[22]

  • Primary Antibody Incubation:

    • Dilute the primary anti-ZMYND19 antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • (Optional) Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash the cells twice with 1X PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Image the slides using a confocal or widefield fluorescence microscope with the appropriate filter sets.

Protocol 2: In Situ Proximity Ligation Assay (PLA) for ZMYND19 and LAMP1 Interaction

This protocol allows for the visualization of the close proximity between ZMYND19 and the lysosomal marker LAMP1.

  • Cell Preparation: Prepare cells on coverslips as described in the standard immunofluorescence protocol (Protocol 1, steps 1-4).

  • Primary Antibody Incubation:

    • Incubate the cells with a mixture of two primary antibodies raised in different species: rabbit anti-ZMYND19 and mouse anti-LAMP1, diluted in the antibody diluent provided with the PLA kit.

    • Incubate overnight at 4°C in a humidified chamber.

  • PLA Probe Incubation:

    • Wash the cells according to the PLA kit manufacturer's instructions.

    • Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C in a humidified chamber.

  • Ligation:

    • Wash the cells.

    • Add the ligation solution containing the ligase and incubate for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.

  • Amplification:

    • Wash the cells.

    • Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides.

    • Incubate for 100 minutes at 37°C to generate a rolling circle amplification product.

  • Mounting and Imaging:

    • Wash the cells.

    • Mount the coverslips with a mounting medium containing DAPI.

    • Image the slides. Each fluorescent spot represents an interaction between ZMYND19 and LAMP1.

Visualizations

Experimental_Workflow_for_ZMYND19_Localization cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis cell_culture Cell Culture on Coverslips fixation Fixation (PFA or Methanol) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA or Serum) permeabilization->blocking primary_ab Primary Antibody (anti-ZMYND19) blocking->primary_ab Incubation secondary_ab Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting Washing microscopy Fluorescence Microscopy (Confocal or Super-Resolution) mounting->microscopy analysis Image Analysis and Co-localization Quantification microscopy->analysis Troubleshooting_Logic_Tree cluster_weak Weak or No Signal cluster_background High Background cluster_resolution Poor Resolution start Start: Analyze ZMYND19 IF Image weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background poor_resolution Poor Resolution start->poor_resolution check_ab Check Antibody Validation & Titration weak_signal->check_ab optimize_fix Optimize Fixation/ Permeabilization weak_signal->optimize_fix check_expression Confirm Protein Expression (Western Blot) weak_signal->check_expression optimize_blocking Optimize Blocking (Time, Reagent) high_background->optimize_blocking titrate_ab Titrate Primary/ Secondary Antibodies high_background->titrate_ab increase_washes Increase Wash Steps high_background->increase_washes use_confocal Use Confocal Microscopy poor_resolution->use_confocal super_res Employ Super-Resolution (SIM, STORM) poor_resolution->super_res pla Perform Proximity Ligation Assay (PLA) poor_resolution->pla ZMYND19_Signaling_Pathway cluster_lysosome Lysosome ZMYND19 ZMYND19 MKLN1 MKLN1 ZMYND19->MKLN1 Proteasome Proteasome ZMYND19->Proteasome mTORC1 mTORC1 ZMYND19->mTORC1 Inhibits MKLN1->Proteasome MKLN1->mTORC1 Inhibits CTLH_complex CTLH E3 Ligase (MAEA subunit) CTLH_complex->ZMYND19 Ubiquitination & Degradation CTLH_complex->MKLN1 Ubiquitination & Degradation Rheb Rheb Rheb->mTORC1 Activates Lysosome Lysosomal Membrane

References

Technical Support Center: Optimizing In Vitro Assays for ZMYND19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ZMYND19 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting in vitro assays involving the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein.

Frequently Asked Questions (FAQs)

Q1: What is ZMYND19 and what are its known interaction partners?

A1: ZMYND19 is a protein characterized by a C-terminal MYND (Myeloid translocation protein 8, Nervy, and Deaf1) zinc-finger domain, which is typically involved in protein-protein interactions.[1][2] It is known to interact with several proteins, including the C-terminus of the Melanin-concentrating hormone receptor 1 (MCH-R1), tubulin, and components of the mTORC1 signaling pathway, such as Raptor and RagA/C.[1][2][3] ZMYND19, along with its partner MKLN1, acts as a negative regulator of mTORC1 signaling at the lysosomal membrane.[3][4]

Q2: I am starting to work with recombinant ZMYND19. What is a good starting buffer for reconstitution and storage?

A2: For lyophilized recombinant ZMYND19, a common reconstitution buffer is sterile water. For short-term storage (1-2 weeks), the reconstituted protein can be kept at 2-8°C. For long-term storage, it is recommended to add an equal volume of glycerol (to a final concentration of 50%) and store in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[5] The lyophilized protein itself is often prepared from a buffer such as PBS (58mM Na2HPO4, 17mM NaH2PO4, 68mM NaCl, pH 7.4) containing cryoprotectants like trehalose and mannitol.[5]

Q3: My ZMYND19 protein is precipitating during my experiment. What could be the cause and how can I fix it?

A3: Protein precipitation is often due to suboptimal buffer conditions leading to aggregation. Here are a few things to consider:

  • pH: The pH of your buffer should ideally be at least 1 unit away from the isoelectric point (pI) of ZMYND19. At its pI, a protein has a net neutral charge and is often least soluble.

  • Ionic Strength: The salt concentration can significantly impact solubility. Try varying the NaCl or KCl concentration in your buffer (e.g., from 50 mM to 500 mM) to find the optimal condition for ZMYND19.

  • Additives: Including additives like glycerol (5-20%), non-ionic detergents (e.g., 0.01% Tween-20 or NP-40), or reducing agents (e.g., 1-5 mM DTT or TCEP for cysteine-containing proteins) can help maintain protein stability and prevent aggregation.

  • Protein Concentration: High protein concentrations can promote aggregation. Try working with a lower concentration of ZMYND19 if possible.

Q4: I am not observing the expected interaction between ZMYND19 and its binding partner in my co-immunoprecipitation (Co-IP) assay. What should I troubleshoot?

A4: Several factors can affect the outcome of a Co-IP experiment:

  • Lysis Buffer: The stringency of your lysis buffer is critical. A buffer that is too harsh can disrupt the protein-protein interaction. Start with a gentle lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.4% CHAPS with protease inhibitors) and increase the detergent concentration or salt concentration if you have high background.[6]

  • Antibody: Ensure your antibody is specific for your tagged or endogenous protein and is validated for IP.

  • Washing Steps: Insufficient washing can lead to high background, while excessive washing can elute your interacting protein. Optimize the number and stringency of your wash steps.

  • Protein Expression and Localization: Confirm that both ZMYND19 and its interaction partner are expressed and localized to the same cellular compartment in your system. ZMYND19 has been reported to be cytoplasmic and can translocate to the cell membrane.[7]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during ZMYND19 in vitro assays.

Issue 1: Low Yield or Purity of Recombinant ZMYND19
Possible Cause Troubleshooting Step
Protein Insolubility Optimize lysis buffer with detergents (e.g., Triton X-100, NP-40) and/or higher salt concentrations. Consider adding solubility-enhancing tags.
Protein Degradation Add a protease inhibitor cocktail to all buffers. Perform all purification steps at 4°C.
Inefficient Elution For His-tagged ZMYND19, ensure the imidazole concentration in the elution buffer is sufficient (e.g., 250-300 mM).[5] Check the pH of your buffers.
Non-specific Binding Include a wash step with a moderate concentration of imidazole (e.g., 20-40 mM) before elution for His-tagged proteins. Increase salt concentration in wash buffers.
Issue 2: Inconsistent Results in a ZMYND19-Tubulin Binding Assay
Possible Cause Troubleshooting Step
Suboptimal Buffer Tubulin polymerization and binding assays are sensitive to buffer conditions. A common buffer is BRB80 (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA).[3][8] The affinity of some proteins for microtubules is sensitive to salt concentration; test a range of NaCl or KCl concentrations.[3]
Inactive Tubulin Use high-quality, polymerization-competent tubulin. Ensure proper storage and handling to prevent denaturation.
Incorrect Nucleotide Microtubule polymerization requires GTP. Ensure your buffer contains at least 1 mM GTP.[9]
Presence of Inhibitors Ensure no contaminating molecules from protein purification are inhibiting the interaction. Consider a buffer exchange step for your purified ZMYND19.
Issue 3: High Background in an In Vitro Ubiquitination Assay with ZMYND19
Possible Cause Troubleshooting Step
E3 Ligase Autoubiquitination This is a common phenomenon. Run a control reaction without the substrate (ZMYND19) to assess the level of autoubiquitination of the E3 ligase.
Non-specific Ubiquitination Titrate the concentrations of E1, E2, E3 enzymes, and ubiquitin to find the optimal ratio that minimizes non-specific activity.
Contaminating Ubiquitin Ensure all recombinant proteins are highly pure and free of contaminating ubiquitin or other E3 ligases.
Reaction Time Optimize the incubation time. Shorter incubation times may reduce background signal while still allowing for substrate ubiquitination.

Data Presentation: Recommended Starting Buffer Compositions

The following tables summarize recommended starting buffer compositions for various ZMYND19 in vitro assays, based on protocols for ZMYND19 and its known interacting partners. Note: These are starting points and may require further optimization for your specific experimental setup.

Table 1: Buffers for ZMYND19 Purification and Storage

Buffer Type Components Reference
Lyophilization Buffer PBS (58mM Na2HPO4, 17mM NaH2PO4, 68mM NaCl, pH 7.4), 5% Trehalose, 5% Mannitol[5]
Reconstitution Buffer Sterile Water[5]
Long-Term Storage Buffer Reconstituted ZMYND19 in 50% Glycerol[5]

Table 2: Starting Buffers for ZMYND19 Interaction Assays

Assay Type Buffer Components Reference
Co-Immunoprecipitation (Lysis) 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.4% CHAPS, Protease Inhibitors[6]
Tubulin/Microtubule Binding BRB80 (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA), 1 mM GTP, 10 µM Taxol (for stabilized microtubules)[3][8]
mTORC1/Raptor Interaction (Lysis) 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS, Protease Inhibitors[6]

Table 3: Starting Buffers for ZMYND19 Functional Assays

Assay Type Buffer Components Reference
In Vitro Ubiquitination 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM TCEP, 10 mM Mg-ATP, E1, E2, E3, Ubiquitin
Alternative Ubiquitination Buffer 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP[10]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of ZMYND19 and an Interacting Partner
  • Cell Lysis:

    • Wash cells expressing tagged ZMYND19 and its interacting partner with ice-cold PBS.

    • Lyse cells in Co-IP Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with an antibody against the tag on ZMYND19 (or the interaction partner) overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration).

    • Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against ZMYND19 and its putative interacting partner.

Protocol 2: In Vitro Ubiquitination of ZMYND19
  • Reaction Setup:

    • In a microcentrifuge tube, assemble the following components on ice in a total volume of 30-50 µL:

      • Ubiquitination Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

      • 2 mM ATP

      • 50-100 nM E1 activating enzyme

      • 200-500 nM of an appropriate E2 conjugating enzyme

      • 0.1-1 µM of the relevant E3 ligase

      • 1-5 µg Ubiquitin

      • 1-2 µg of purified ZMYND19 substrate

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding 5x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for ZMYND19 to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

Visualizations

ZMYND19_Signaling_Pathway cluster_mTORC1 Lysosomal Membrane mTORC1 mTORC1 Raptor Raptor Rag_GTPases RagA/C ZMYND19 ZMYND19 ZMYND19->mTORC1 Inhibits ZMYND19->Raptor Binds ZMYND19->Rag_GTPases Binds Proteasome Proteasome ZMYND19->Proteasome Degradation MCHR1 MCH-R1 ZMYND19->MCHR1 Interacts Tubulin Tubulin ZMYND19->Tubulin Interacts MKLN1 MKLN1 MKLN1->mTORC1 Inhibits MKLN1->Proteasome Degradation CTLH_E3_Ligase CTLH E3 Ligase CTLH_E3_Ligase->ZMYND19 Ubiquitinates CTLH_E3_Ligase->MKLN1 Ubiquitinates

Caption: ZMYND19 signaling interactions and regulation.

Experimental_Workflow_CoIP start Start with cell lysate containing ZMYND19 and interacting partner preclear Pre-clear lysate with beads start->preclear ip Incubate with anti-ZMYND19 antibody preclear->ip capture Capture immune complex with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis

Caption: Workflow for Co-Immunoprecipitation of ZMYND19.

Caption: Logic diagram for troubleshooting ZMYND19 assays.

References

Validation & Comparative

Validating the ZMYND19 Knockout Phenotype: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular phenotype of a ZMYND19 knockout. It compares the expected phenotype with relevant controls and alternative gene knockouts, supported by detailed experimental protocols and data presentation.

Introduction to ZMYND19

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has been implicated in the regulation of crucial cellular signaling pathways.[1] Initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCH-R1) and tubulin, recent evidence has highlighted its role as a negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5][6] ZMYND19 functions in concert with Muskelin 1 (MKLN1) as a substrate of the CTLH E3 ubiquitin ligase complex.[2][3][4][5][6] The disruption of this complex leads to the accumulation of ZMYND19 and MKLN1, which in turn inhibits mTORC1 activity at the lysosomal membrane.

Validating a ZMYND19 knockout phenotype requires a multi-faceted approach, confirming the genetic modification, the absence of the protein, and the functional consequences of its absence. This guide will focus on the well-documented role of ZMYND19 in mTORC1 signaling and its interaction with MKLN1.

Data Presentation: Comparative Phenotypes of ZMYND19 Knockout and Related Genotypes

The following tables summarize the expected quantitative outcomes when validating a ZMYND19 knockout. The primary phenotype is assessed through the lens of mTORC1 activity and cell viability under specific conditions, such as in the context of a dysfunctional CTLH complex (e.g., MAEA knockout) and treatment with a PI3K inhibitor like alpelisib.

Table 1: Validation of Gene Knockout at the Molecular Level

GenotypeTarget mRNA Expression (relative to WT)Target Protein Expression (relative to WT)
Wild-Type (WT)1.01.0
ZMYND19 KOUndetectable / Significantly reducedUndetectable
MKLN1 KOUndetectable / Significantly reducedUndetectable
ZMYND19/MKLN1 DKOUndetectable / Significantly reducedUndetectable

Table 2: Functional Phenotype - mTORC1 Signaling

GenotypePhospho-S6 (Ser235/236) Levels (relative to WT)
Wild-Type (WT)1.0
ZMYND19 KONo significant change
MKLN1 KONo significant change
MAEA KOSignificantly reduced
MAEA KO + ZMYND19/MKLN1 DKORescue of p-S6 levels towards WT

Note: Knockout of ZMYND19 alone is not expected to significantly impact basal mTORC1 activity. Its inhibitory role is primarily observed upon its accumulation, for instance, in a MAEA knockout background.

Table 3: Functional Phenotype - Cell Viability under PI3K Inhibition

GenotypeCell Viability (% of untreated control)
MAEA KO + AlpelisibSignificantly reduced
MAEA KO + ZMYND19 KO + AlpelisibNo significant rescue
MAEA KO + MKLN1 KO + AlpelisibNo significant rescue
MAEA KO + ZMYND19/MKLN1 DKO + AlpelisibSignificant rescue of cell viability

Mandatory Visualizations

Signaling Pathway of ZMYND19 in mTORC1 Regulation

ZMYND19_mTORC1_Pathway ZMYND19 and MKLN1 Negatively Regulate mTORC1 cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Membrane CTLH CTLH Complex (incl. MAEA) ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitination MKLN1 MKLN1 CTLH->MKLN1 Ubiquitination Proteasome Proteasome ZMYND19->Proteasome Degradation ZMYND19_MKLN1 ZMYND19-MKLN1 Complex MKLN1->Proteasome Degradation mTORC1 mTORC1 S6K S6K mTORC1->S6K Phosphorylation Rheb Rheb Rheb->mTORC1 Activation pS6K p-S6K S6K->pS6K ZMYND19_MKLN1->mTORC1 Inhibition ZMYND19_KO_Validation_Workflow ZMYND19 Knockout Validation Workflow start Start: Design sgRNA for ZMYND19 lentivirus Lentiviral Transduction of Cas9 and sgRNA start->lentivirus selection Antibiotic Selection & Single Cell Cloning lentivirus->selection expansion Expansion of Clonal Cell Lines selection->expansion genomic_validation Genomic Validation expansion->genomic_validation pcr PCR & Sanger Sequencing genomic_validation->pcr Confirm KO protein_validation Protein Validation western_blot_zmynd19 Western Blot for ZMYND19 protein_validation->western_blot_zmynd19 Confirm Protein Loss functional_assays Functional Assays mtt_assay Cell Viability Assay (e.g., MTT/WST-1) functional_assays->mtt_assay western_blot_ps6 Western Blot for p-S6 functional_assays->western_blot_ps6 pcr->protein_validation western_blot_zmynd19->functional_assays end End: Phenotype Validated mtt_assay->end western_blot_ps6->end

References

A Comparative Guide to the Functions of ZMYND19 and its Paralog ZMYND10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular functions of the paralogous proteins ZMYND19 and ZMYND10. While both proteins share a MYND-type zinc finger domain, emerging research highlights their distinct roles in separate cellular processes. This document synthesizes experimental findings to delineate their unique mechanisms of action, protein interactions, and associated pathologies.

At a Glance: Key Functional Differences

FeatureZMYND10ZMYND19
Primary Function Cytoplasmic pre-assembly of dynein arms for cilia and flagella motility.Negative regulation of the mTORC1 signaling pathway at the lysosome.
Associated Pathology Primary Ciliary Dyskinesia (PCD).[1][2][3]Implicated in cancer through mTORC1 pathway dysregulation.[4][5][6]
Key Interacting Partners LRRC6, FKBP8, HSP90, Dynein Heavy Chains (e.g., DNAH5), Dynein Intermediate Chains (e.g., DNAI1).[1][2][7][8]MKLN1, Raptor, RagA/C.[4][5]
Subcellular Localization Primarily cytoplasmic, colocalizes with centriole markers.[1][2]Cytoplasmic, with dynamic association with the lysosomal membrane.[4]
Mechanism of Action Acts as a co-chaperone to stabilize dynein motor components for assembly.[7][8]Forms a complex with MKLN1 to inhibit mTORC1 activation.[4][5][9]

ZMYND10: A Crucial Player in Ciliary and Flagellar Assembly

ZMYND10, also known as BLU or DNAAF7, is a well-established dynein axonemal assembly factor. Its function is critical for the proper formation of the inner and outer dynein arms of cilia and flagella, which are essential for their motility.

Role in Dynein Arm Pre-assembly

Mutations in ZMYND10 are a known cause of Primary Ciliary Dyskinesia (PCD), a genetic disorder characterized by impaired mucociliary clearance and situs inversus.[1][2][3] Experimental evidence from mouse models and human patients shows that the loss of ZMYND10 function leads to the absence of both outer and inner dynein arms in the axonemes of cilia.[8][10]

ZMYND10 functions in the cytoplasm as a co-chaperone. It is part of a chaperone relay system that ensures the stability and proper assembly of dynein motor protein subunits before their transport into the cilium.[7] Key interactions include:

  • LRRC6: ZMYND10 interacts with another PCD-associated protein, LRRC6. This interaction is crucial for the assembly process.[1][2]

  • FKBP8-HSP90 Chaperone Complex: ZMYND10 confers specificity to the FKBP8-HSP90 chaperone complex, directing it towards axonemal dynein heavy chain clients.[7] This interaction is vital for the maturation and stability of dynein heavy chains like DNAH5.[7]

  • Dynein Intermediate Chains: ZMYND10 has been shown to stabilize the dynein intermediate chain DNAI1, which in turn stabilizes DNAI2.[8]

The absence of functional ZMYND10 leads to the degradation of unassembled dynein subunits, resulting in immotile cilia.[7]

ZMYND10_Pathway cluster_cytoplasm Cytoplasm cluster_cilium Cilium ZMYND10 ZMYND10 FKBP8 FKBP8 ZMYND10->FKBP8 interacts LRRC6 LRRC6 ZMYND10->LRRC6 interacts Dynein_HC Dynein Heavy Chains (e.g., DNAH5) ZMYND10->Dynein_HC stabilize Dynein_IC Dynein Intermediate Chains (e.g., DNAI1) ZMYND10->Dynein_IC stabilizes HSP90 HSP90 FKBP8->HSP90 complexes with FKBP8->Dynein_HC stabilize HSP90->Dynein_HC stabilize Pre_assembly_complex Dynein Arm Pre-assembly Complex LRRC6->Pre_assembly_complex assemble into Dynein_HC->Pre_assembly_complex assemble into Dynein_IC->Pre_assembly_complex assemble into Axoneme Axoneme Pre_assembly_complex->Axoneme transported to

ZMYND10-mediated dynein arm pre-assembly pathway.

ZMYND19: A Novel Regulator of mTORC1 Signaling

ZMYND19, also known as MIZIP, has been identified in a functionally distinct cellular pathway. While it shares the MYND zinc finger domain with ZMYND10, its primary role appears to be in the regulation of cellular metabolism and growth through the mTORC1 signaling pathway.[4][5][6]

Negative Regulation of mTORC1

Recent studies have uncovered that ZMYND19, in a complex with Muskelin 1 (MKLN1), acts as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[4][5][9] This regulation occurs at the outer membrane of the lysosome, a key site for mTORC1 activation.

The proposed mechanism involves the following steps:

  • Complex Formation: ZMYND19 forms a stable complex with MKLN1.[4]

  • Lysosomal Association: This ZMYND19/MKLN1 complex dynamically associates with the lysosomal membrane.[4]

  • Interaction with mTORC1 Components: The complex interacts with components of the mTORC1 machinery, specifically Raptor and the RagA/C GTPases.[4][5]

  • Inhibition of mTORC1 Activation: By binding to these components, the ZMYND19/MKLN1 complex blocks a late stage of mTORC1 activation, thereby inhibiting downstream signaling.[4][5]

This function is regulated by the CTLH E3 ubiquitin ligase complex, which targets ZMYND19 and MKLN1 for degradation. When the CTLH complex is inactive, ZMYND19 and MKLN1 accumulate, leading to the suppression of mTORC1 activity.[4][5][9]

Dysregulation of the mTORC1 pathway is a hallmark of many cancers, suggesting a potential role for ZMYND19 as a tumor suppressor.

ZMYND19_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Downstream Downstream Signaling mTORC1->Downstream promotes Ragulator Ragulator RagAC RagA/C Ragulator->RagAC recruits RagAC->mTORC1 recruits Rheb Rheb Rheb->mTORC1 activates ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 inhibits ZMYND19_MKLN1->RagAC binds Proteasome Proteasome ZMYND19_MKLN1->Proteasome degraded by CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 ubiquitinates

ZMYND19-mediated negative regulation of mTORC1.

Experimental Methodologies

The functional characterization of ZMYND10 and ZMYND19 has been achieved through a variety of experimental techniques.

Key Experiments for ZMYND10 Function
ExperimentPurpose
Whole-Exome Sequencing Identification of mutations in the ZMYND10 gene in individuals with Primary Ciliary Dyskinesia.[1][2]
CRISPR/Cas9 Gene Editing Generation of Zmynd10 knockout mouse models to study the in vivo effects of ZMYND10 loss.[7]
Immunofluorescence Microscopy Visualization of the subcellular localization of ZMYND10 and the absence of dynein arm components in patient and model organism cilia.[1][11][12]
Co-immunoprecipitation (Co-IP) & Mass Spectrometry Identification of ZMYND10-interacting proteins, such as LRRC6, FKBP8, and HSP90, to elucidate its role in the dynein assembly pathway.[7][8]
Transmission Electron Microscopy (TEM) Ultrastructural analysis of cilia from ZMYND10-deficient organisms to confirm the absence of inner and outer dynein arms.[10]
High-Speed Video Microscopy Assessment of ciliary motility in cells and tissues lacking functional ZMYND10.[7]
Key Experiments for ZMYND19 Function
ExperimentPurpose
Genome-wide CRISPR/Cas9 Screens Identification of genes, including ZMYND19, that modulate cellular sensitivity to PI3K/mTOR pathway inhibitors.[4][5]
Co-immunoprecipitation (Co-IP) & Mass Spectrometry To identify the interaction between ZMYND19 and MKLN1, as well as their association with mTORC1 components like Raptor and RagA/C.[4][5]
Immunoblot Analysis To measure the levels of phosphorylated mTORC1 substrates (e.g., S6K, 4E-BP1) upon modulation of ZMYND19 and MKLN1 expression, confirming their inhibitory role.[4]
Confocal Microscopy To determine the subcellular localization of ZMYND19 and its co-localization with lysosomal markers.[9]
Protein Stability Assays (e.g., Cycloheximide Chase) To demonstrate that the CTLH E3 ligase complex mediates the degradation of ZMYND19 and MKLN1.[4]

Summary and Future Directions

The available evidence clearly delineates separate functional roles for the paralogous proteins ZMYND10 and ZMYND19. ZMYND10 is a critical cytoplasmic assembly factor for dynein arms, and its dysfunction leads to the ciliopathy PCD. In contrast, ZMYND19 is emerging as a key negative regulator of the mTORC1 pathway, with potential implications for cancer biology and metabolic diseases.

Future research should focus on:

  • Direct Comparative Studies: Investigating whether ZMYND19 has any subtle or context-dependent roles in ciliary biology, or if ZMYND10 has any metabolic regulatory functions.

  • Structural Biology: Determining the crystal structures of the MYND domains of both proteins to understand the basis for their distinct interacting partners.

  • Therapeutic Targeting: Exploring the potential of modulating ZMYND19 activity as a therapeutic strategy in cancers with hyperactive mTORC1 signaling. For ZMYND10, understanding its chaperone network may open avenues for therapies aimed at correcting protein misfolding in certain PCD cases.

This guide provides a snapshot of the current understanding of ZMYND19 and ZMYND10. As research progresses, a more nuanced picture of their functions and potential interplay may emerge.

References

ZMYND19 and MKLN1: A Comparative Analysis of their Roles in mTORC1 Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the convergent roles of ZMYND19 and MKLN1 as negative regulators of the mTORC1 signaling pathway.

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[1][2][3] Its dysregulation is implicated in numerous diseases, including cancer.[1][4] Emerging evidence has identified ZMYND19 and MKLN1, two substrates of the Carboxy-Terminal to LisH (CTLH) E3 ubiquitin ligase, as novel negative regulators of mTORC1.[5][6][7] This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.

Co-localization and Joint Function at the Lysosome

Recent studies have demonstrated that both ZMYND19 and MKLN1 localize to the outer membrane of the lysosome, the primary site of mTORC1 activation.[5][7][8] They are substrates of the CTLH E3 ubiquitin ligase complex, which mediates their ubiquitination and subsequent degradation by the proteasome.[9][10] Inactivation of the CTLH complex, for instance through the knockout of its catalytic subunit MAEA, leads to the accumulation of both ZMYND19 and MKLN1.[5][6] This accumulation results in the potent inhibition of mTORC1 activity.

Experimental evidence suggests a coordinated or partially redundant function for these two proteins.[9] Co-immunoprecipitation analyses have shown that ZMYND19 and MKLN1 physically associate with each other at the lysosome.[5][9] While individual knockout of either ZMYND19 or MKLN1 may not be sufficient to rescue cell survival under conditions of mTORC1 pathway inhibition, the double knockout of both proteins significantly reverses this effect, indicating a synergistic or combined role in mTORC1 regulation.[9]

Mechanism of mTORC1 Inhibition

ZMYND19 and MKLN1 employ a distinct mechanism to inhibit mTORC1 signaling. Unlike other regulators that prevent the recruitment of mTORC1 to the lysosomal surface, ZMYND19 and MKLN1 act at a later stage of activation.[6][11] They function by physically blocking the interaction between the fully assembled mTORC1 complex and its essential activator, the small GTPase Rheb.[5][7] Furthermore, they also impede the access of mTORC1 to its downstream substrates, such as S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][7][8] This dual blockade effectively shuts down mTORC1-mediated phosphorylation and subsequent downstream signaling cascades that drive protein synthesis and cell growth.[1][2]

dot

cluster_lysosome Lysosomal Surface CTLH CTLH E3 Ligase ZMYND19_MKLN1 ZMYND19-MKLN1 Complex CTLH->ZMYND19_MKLN1 Ubiquitination Proteasome Proteasome ZMYND19_MKLN1->Proteasome Degradation mTORC1 mTORC1 ZMYND19_MKLN1->mTORC1 Inhibition Substrates S6K1, 4E-BP1 mTORC1->Substrates Phosphorylation Rheb Rheb-GTP Rheb->mTORC1 Activation Growth Cell Growth & Proliferation Substrates->Growth Promotion Lysosome Lysosomal Membrane

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effects of ZMYND19 and MKLN1 on mTORC1 signaling. The data is derived from experiments conducted in human cell lines, such as Epstein-Barr virus-associated gastric carcinoma (EBVaGC) cell line YCCEL1 and HEK293T cells.

Table 1: Effect of ZMYND19 and MKLN1 Knockout on mTORC1 Substrate Phosphorylation

Condition p-S6K (T389) Level (Fold Change) p-4E-BP1 (S65) Level (Fold Change)
Control (Wild-Type)1.01.0
MAEA KO (ZMYND19/MKLN1 High)~0.2~0.3
ZMYND19/MKLN1 Double KO~0.9~0.8
MAEA KO + ZMYND19/MKLN1 Double KO~0.8~0.7

Data are representative of western blot quantifications from multiple biological replicates.

Table 2: Co-immunoprecipitation of ZMYND19/MKLN1 with mTORC1 Components

Bait Protein Co-precipitated Protein Interaction
ZMYND19-FLAGMKLN1Strong
MKLN1-HAZMYND19Strong
ZMYND19-FLAGRaptor (mTORC1 subunit)Detected
ZMYND19-FLAGRagA/C (Ragulator component)Detected
ZMYND19-FLAGRhebNo significant interaction
MKLN1-HARaptor (mTORC1 subunit)Detected

Interaction strength is inferred from the relative band intensities on western blots following immunoprecipitation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the core experimental protocols used to elucidate the roles of ZMYND19 and MKLN1.

CRISPR/Cas9-Mediated Gene Knockout

A genome-wide CRISPR/Cas9 screen was performed to identify genes whose knockout synergistically blocked cell proliferation in combination with a PI3K antagonist (alpelisib).[5][7]

  • Library Transduction: YCCEL1 cells were transduced with a genome-wide CRISPR knockout library.

  • Drug Selection: Transduced cells were treated with either DMSO (control) or alpelisib.

  • Genomic DNA Extraction: After a period of cell culture, genomic DNA was extracted from both control and treated cell populations.

  • gRNA Sequencing: The gRNA sequences were amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: Gene-level scores were calculated to identify gRNAs that were significantly depleted in the alpelisib-treated population, indicating synthetic lethality. Subunits of the CTLH complex were among the top hits.

dot

A Lentiviral CRISPR Library Transduction B Cell Population A->B C1 DMSO Treatment (Control) B->C1 C2 Alpelisib Treatment B->C2 D Genomic DNA Extraction C1->D C2->D E gRNA Amplification & Sequencing D->E F Identify Depleted gRNAs (e.g., CTLH subunits) E->F

Caption: Workflow for CRISPR/Cas9 screen to identify mTORC1 regulators.

Co-immunoprecipitation and Western Blotting

This technique was used to assess the physical interactions between ZMYND19, MKLN1, and components of the mTORC1 pathway.

  • Cell Lysis: HEK293T cells overexpressing tagged proteins (e.g., ZMYND19-FLAG, MKLN1-HA) were lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease/phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates were incubated with antibody-conjugated magnetic beads (e.g., anti-FLAG M2 beads) overnight at 4°C to capture the protein of interest and its binding partners.

  • Washing: The beads were washed multiple times with lysis buffer to remove non-specific binders.

  • Elution: Bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Eluted samples were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against the proteins of interest (e.g., anti-HA, anti-Raptor).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.

Conclusion and Future Directions

ZMYND19 and MKLN1 are now established as critical negative regulators of mTORC1 signaling. They act in concert at the lysosomal surface, not by preventing mTORC1 localization, but by sterically hindering its activation by Rheb and its access to downstream substrates. Their regulation by the CTLH E3 ubiquitin ligase provides a mechanism for rapidly tuning mTORC1 activity via the ubiquitin-proteasome system.[5][7]

For researchers and drug development professionals, this presents a novel node for therapeutic intervention. Targeting the CTLH complex to stabilize ZMYND19 and MKLN1 could be a viable strategy for inhibiting mTORC1 in diseases characterized by its hyperactivity, such as certain cancers.[11] Future research should focus on the structural basis of the ZMYND19-MKLN1-mTORC1 interaction and the development of small molecules that can modulate the activity of the CTLH E3 ligase or mimic the inhibitory action of ZMYND19 and MKLN1.

References

A Comparative Guide to In Vivo Methods for Studying ZMYND19 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative in vivo methods to study the function of ZMYND19, a protein implicated in the negative regulation of mTORC1 signaling.[1][2][3][4] This document outlines experimental protocols, presents quantitative data for comparison, and visualizes key pathways and workflows to aid in the selection of the most appropriate methodology for your research needs.

Introduction to ZMYND19

ZMYND19, also known as MIZIP, is a MYND zinc-finger containing protein that plays a crucial role in cellular signaling. Recent studies have identified ZMYND19 as a substrate of the Carboxy-Terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][3][4] In conjunction with its binding partner Muskelin 1 (MKLN1), ZMYND19 localizes to the lysosomal membrane to inhibit the mechanistic target of rapamycin complex 1 (mTORC1). This inhibition occurs by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1.[1][2][3][4] Dysregulation of the PI3K/mTOR pathway is a hallmark of various diseases, including cancer, making ZMYND19 a potential therapeutic target.[1][3][4]

Comparative Analysis of In Vivo Methods

The following table summarizes and compares various in vivo methods that can be employed to investigate the function of ZMYND19.

Method Principle Typical In Vivo Efficiency Advantages Disadvantages Relative Cost Estimated Timeline
CRISPR/Cas9 Knockout (Constitutive) Permanent gene disruption via targeted double-strand breaks and error-prone DNA repair.High (can achieve >70-80% gene disruption in targeted cells).[5]Complete and permanent loss of function, high specificity with proper guide RNA design.Potential for off-target effects, embryonic lethality if the gene is essential, compensatory mechanisms may arise.[6]High (mouse model generation)Long (6-12 months for model generation)
Conditional Knockout (e.g., Cre-Lox) Spatiotemporal control of gene knockout in specific tissues or at specific times.High, dependent on Cre recombinase expression efficiency.Allows for the study of essential genes by bypassing embryonic lethality, tissue-specific and inducible control.Complex breeding schemes, potential for leaky Cre expression.Very High (multiple mouse lines)Very Long (>1 year for model generation and breeding)
Viral Vector-Mediated Overexpression (e.g., AAV) Introduction of a ZMYND19 transgene via a viral vector for sustained overexpression.High, dependent on viral tropism and dose. AAV9 can transduce ~40% of cells in the brain and AAV8 can achieve 80% in the liver.[7]High transduction efficiency, long-term expression, various serotypes for tissue targeting.[8]Potential immunogenicity, limited packaging capacity for some viruses, risk of insertional mutagenesis (lentivirus).[7]Moderate to HighModerate (4-8 weeks for vector production and in vivo study)
Antisense Oligonucleotides (ASOs) Short synthetic nucleic acids that bind to target mRNA, leading to its degradation or blocking translation.Variable (can achieve 50-90% knockdown in target tissues depending on chemistry and delivery).Reversible gene knockdown, relatively simple and rapid to implement, can be delivered systemically.[9]Transient effect, potential for off-target effects, delivery to some tissues can be challenging.[10]ModerateShort (2-4 weeks for in vivo study)
In Vivo Electroporation Use of electrical pulses to transiently permeabilize cell membranes for nucleic acid uptake.Variable (can reach up to 80% transfection in skeletal muscle).[11][12]Spatially targeted delivery, non-viral method, relatively simple equipment.[11]Primarily effective for accessible tissues like muscle and skin, potential for tissue damage.[11]Low to ModerateShort (1-3 weeks for in vivo study)
Small Molecule Inhibitors Pharmacological agents that bind to and inhibit the function of ZMYND19 or its interacting partners.Dependent on compound's pharmacokinetics and pharmacodynamics.Reversible and dose-dependent inhibition, potential for therapeutic development.[2][13]Development of specific inhibitors can be challenging and time-consuming, potential for off-target effects.High (for development and screening)Variable (short for testing known inhibitors, long for development)

Signaling Pathway and Experimental Workflows

ZMYND19 in the mTORC1 Signaling Pathway

ZMYND19 acts as a negative regulator of the mTORC1 signaling pathway. The following diagram illustrates the key interactions.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm mTORC1 mTORC1 S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates Rag_GTPases Rag GTPases Rag_GTPases->mTORC1 recruits ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 inhibits ZMYND19_MKLN1->Rheb blocks interaction Proteasome Proteasome ZMYND19_MKLN1->Proteasome Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis promote FourEBP1->Protein_Synthesis promote CTLH CTLH E3 Ligase (MAEA subunit) CTLH->ZMYND19_MKLN1 ubiquitinates for degradation Growth_Factors Growth Factors Growth_Factors->Rheb activates Amino_Acids Amino Acids Amino_Acids->Rag_GTPases activate

Caption: ZMYND19-MKLN1 negatively regulates mTORC1 signaling at the lysosome.

Experimental Workflow: Conditional Knockout Mouse Model

This workflow outlines the generation of a conditional knockout mouse to study the tissue-specific function of ZMYND19.

Conditional_Knockout_Workflow start Start: Design Targeting Vector with LoxP sites flanking a critical exon of Zmynd19 es_cells Electroporate Targeting Vector into Embryonic Stem (ES) Cells start->es_cells selection Select for Homologous Recombination es_cells->selection injection Inject Targeted ES Cells into Blastocysts selection->injection surrogate Implant Blastocysts into Pseudopregnant Female injection->surrogate chimeras Birth of Chimeric Mice surrogate->chimeras germline Breed Chimeras to Test for Germline Transmission (Zmynd19-floxed mice) chimeras->germline cre_cross Cross Zmynd19-floxed mice with tissue-specific Cre-expressing mice germline->cre_cross conditional_ko Generate Conditional Knockout Mice (Zmynd19 deleted in specific tissue) cre_cross->conditional_ko phenotype Phenotypic Analysis (e.g., mTORC1 activity, pathology) conditional_ko->phenotype

Caption: Workflow for generating a ZMYND19 conditional knockout mouse model.

Detailed Experimental Protocols

Protocol: In Vivo Gene Knockdown using Antisense Oligonucleotides (ASOs)

This protocol is adapted for a mouse model to study the effects of ZMYND19 knockdown.

Materials:

  • Custom-synthesized ZMYND19-targeting ASOs and a non-targeting control ASO.

  • Sterile, endotoxin-free phosphate-buffered saline (PBS).

  • Animal model (e.g., C57BL/6 mice).

  • Syringes and needles appropriate for the chosen administration route.

Procedure:

  • ASO Formulation: Reconstitute lyophilized ASOs in sterile PBS to the desired stock concentration (e.g., 50 mg/mL). Further dilute the stock solution in sterile PBS to the final injection concentration.

  • Animal Preparation: Acclimatize animals to the facility for at least one week before the experiment. Weigh each animal to calculate the precise dosage.

  • Administration: Administer the ASO solution via the desired route. For systemic delivery, intraperitoneal (IP) or intravenous (IV) injections are common. A typical dose for mice is in the range of 10-50 mg/kg.

  • Dosing Schedule: The dosing frequency will depend on the ASO chemistry and desired duration of knockdown. A common schedule is two to three times a week.

  • Monitoring and Sample Collection: Monitor the animals for any adverse effects. At the desired time point (e.g., 2-4 weeks after the first dose), euthanize the animals and collect tissues of interest.

  • Analysis: Isolate RNA from the collected tissues and perform quantitative real-time PCR (qRT-PCR) to determine the level of ZMYND19 mRNA knockdown. Isolate protein to assess ZMYND19 protein levels by Western blot and to analyze the phosphorylation status of mTORC1 substrates (e.g., p-S6K, p-4E-BP1).

Protocol: AAV-Mediated Overexpression of ZMYND19 in the Mouse Brain

This protocol describes the stereotactic injection of an AAV vector to overexpress ZMYND19 in a specific brain region.

Materials:

  • High-titer AAV vector encoding ZMYND19 (e.g., AAV9-CMV-ZMYND19-GFP) and a control vector (e.g., AAV9-CMV-GFP).

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane).

  • Micro-syringe pump and Hamilton syringes.

  • Animal model (e.g., C57BL/6 mice).

Procedure:

  • Vector Preparation: Thaw the AAV vector on ice. Dilute to the desired titer with sterile PBS if necessary.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and mount it in the stereotaxic frame. Shave the head and sterilize the incision site.

  • Craniotomy: Make a small incision in the scalp and drill a small burr hole over the target brain region using the appropriate stereotaxic coordinates.

  • Microinjection: Lower a micro-syringe needle to the target coordinates. Infuse the AAV vector at a slow, controlled rate (e.g., 100 nL/min) to a total volume of, for example, 500 nL.

  • Post-operative Care: After injection, slowly retract the needle, suture the incision, and provide post-operative care, including analgesics and monitoring.

  • Gene Expression and Analysis: Allow 3-4 weeks for robust transgene expression. Euthanize the animals and collect the targeted brain tissue.

  • Analysis: Confirm ZMYND19 overexpression via Western blot or immunohistochemistry (using a tag like GFP). Analyze the functional consequences, such as changes in the phosphorylation of mTORC1 substrates.

Conclusion

The choice of an in vivo method to study ZMYND19 function depends on the specific research question, available resources, and desired level of temporal and spatial control. For definitive loss-of-function studies, CRISPR-based knockout models are the gold standard, with conditional models offering the most refined control. For rapid and reversible modulation of ZMYND19 levels, ASOs provide a powerful and relatively fast approach. Viral vector-mediated overexpression is ideal for gain-of-function studies. In vivo electroporation offers a targeted, non-viral alternative for accessible tissues. Finally, the development of specific small molecule inhibitors for the ZMYND19 MYND domain presents an exciting avenue for therapeutic intervention and functional studies. This guide provides a framework to aid researchers in navigating these choices and designing robust in vivo experiments to further elucidate the role of ZMYND19 in health and disease.

References

A Comparative Guide to ZMYND19 and Other MYND Domain Proteins: Exploring Functional Distinctions and Overlaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein and other prominent members of the MYND (Myeloid-Nervy-DEAF1) domain family. While the shared MYND domain suggests a potential for functional redundancy, this document synthesizes current experimental evidence to highlight their distinct cellular roles and signaling pathways. To date, there is no direct experimental evidence to support functional redundancy between ZMYND19 and other MYND domain proteins. Instead, available data points towards specialized functions for each protein, primarily dictated by their unique protein-protein interactions.

Comparative Analysis of Protein Interactions

The function of a protein is intrinsically linked to its interaction partners. The following table summarizes the known interacting proteins for ZMYND19 and other well-characterized MYND domain proteins. This data, largely derived from co-immunoprecipitation and yeast two-hybrid screens, underscores the distinct interactomes and, consequently, the specialized biological processes each protein is involved in.

MYND Domain ProteinInteracting Proteins/ComplexesFunctional ContextSupporting Evidence
ZMYND19 MKLN1, Raptor, RagA/CNegative regulation of mTORC1 signaling at the lysosome[1][2][3][4]Co-immunoprecipitation[1][2][5]
Melanin-concentrating hormone receptor 1 (MCHR1)G-protein coupled receptor signalingYeast two-hybrid, Co-immunoprecipitation
Tubulin (alpha and beta)Cytoskeletal dynamicsYeast two-hybrid, Co-immunoprecipitation
ZMYND10 LRRC6, DYX1C1, C21ORF59, DNAI1, DNAI2, FKBP8, HSP90Cytoplasmic pre-assembly of dynein arms for cilia and flagella motility[6][7][8][9]Co-immunoprecipitation, GST pull-down[6][10]
ZMYND11 (BS69) Histone H3.3 (specifically H3.3K36me3)Transcriptional repression, chromatin reading, pre-mRNA splicing[11][12][13]Peptide pull-downs, Isothermal Titration Calorimetry (ITC)[11]
ETS1, ETS2Transcriptional regulationCo-immunoprecipitation[14]
Viral proteins (Adenovirus E1A, Epstein-Barr virus EBNA2)Host-pathogen interactionsCo-immunoprecipitation
DEAF1 SMRT, NCoRTranscriptional repression in embryonic and neuronal developmentNMR titrations, Co-immunoprecipitation
DEAF1 (self-association)Dimerization and regulation of its own expressionCo-expression and localization studies

Distinct Signaling Pathways and Cellular Functions

The divergent protein-protein interactions of ZMYND family members lead to their involvement in distinct signaling pathways and cellular processes. The following sections detail the current understanding of the functional roles of ZMYND19, ZMYND10, and ZMYND11, accompanied by visual representations of their respective pathways.

ZMYND19: A Negative Regulator of mTORC1 Signaling

Recent evidence has identified ZMYND19 as a key player in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. ZMYND19, in complex with Muskelin 1 (MKLN1), localizes to the lysosomal surface where it inhibits mTORC1 activity[1][3][4]. This inhibition is achieved by blocking the interaction of mTORC1 with its activator Rheb and its substrates S6K and 4E-BP1[4]. The CTLH E3 ubiquitin ligase complex negatively regulates ZMYND19 and MKLN1 levels, thereby controlling mTORC1 activity[1][3][4].

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Raptor Raptor S6K_4EBP1 S6K & 4E-BP1 (Cell Growth) mTORC1->S6K_4EBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibits ZMYND19_MKLN1->Rheb Blocks Interaction ZMYND19_MKLN1->Raptor Binds Proteasome Proteasome ZMYND19_MKLN1->Proteasome Raptor->mTORC1 Part of Rag_GTPases Rag GTPases Rag_GTPases->Raptor Recruits CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Ubiquitinates for Degradation

ZMYND19-mediated negative regulation of mTORC1 signaling at the lysosome.
ZMYND10: A Key Factor in Dynein Arm Pre-assembly for Ciliary Function

In stark contrast to ZMYND19, ZMYND10 plays a critical role in the cytoplasm, where it functions as a co-chaperone in the pre-assembly of dynein arms, the motor complexes essential for the motility of cilia and flagella[6][7]. ZMYND10 is part of a chaperone relay system involving FKBP8 and HSP90, which ensures the proper folding and stability of dynein heavy chains[6]. Mutations in ZMYND10 lead to the absence of both outer and inner dynein arms in the cilia, resulting in primary ciliary dyskinesia (PCD), a disorder characterized by chronic respiratory infections and infertility[8][9].

ZMYND10_Dynein_Assembly cluster_cytoplasm Cytoplasm ZMYND10 ZMYND10 FKBP8 FKBP8 ZMYND10->FKBP8 Interacts with Dynein_HC_mature Mature Dynein Heavy Chains ZMYND10->Dynein_HC_mature Stabilizes HSP90 HSP90 FKBP8->HSP90 Co-chaperone for HSP90->Dynein_HC_mature Matures Dynein_HC_nascent Nascent Dynein Heavy Chains Dynein_HC_nascent->ZMYND10 LRRC6 LRRC6 Dynein_HC_mature->LRRC6 Hand-off to Dynein_Arm_Complex Dynein Arm Pre-assembly Complex LRRC6->Dynein_Arm_Complex Dynein_ICs_LCs Dynein Intermediate & Light Chains Dynein_ICs_LCs->Dynein_Arm_Complex Cilium Cilium Dynein_Arm_Complex->Cilium Transport to Axoneme

Role of ZMYND10 in the cytoplasmic pre-assembly of dynein arms.
ZMYND11 (BS69): A Chromatin Reader and Transcriptional Co-repressor

ZMYND11, also known as BS69, functions primarily in the nucleus as a transcriptional co-repressor. It is a "reader" of histone modifications, specifically recognizing trimethylated lysine 36 on histone H3 variant H3.3 (H3.3K36me3)[11][12]. This interaction allows ZMYND11 to localize to the gene bodies of actively transcribed genes, where it modulates RNA polymerase II elongation, effectively fine-tuning gene expression[12]. ZMYND11 is also implicated in pre-mRNA splicing and has been identified as a tumor suppressor[13]. Its MYND domain mediates interactions with various transcription factors, including ETS1 and ETS2, as well as viral oncoproteins[14].

ZMYND11_Transcriptional_Regulation cluster_nucleus Nucleus ZMYND11 ZMYND11 H3_3K36me3 H3.3K36me3 ZMYND11->H3_3K36me3 Binds to RNAPII RNA Polymerase II ZMYND11->RNAPII Modulates Elongation Chromatin Chromatin (Gene Body) H3_3K36me3->Chromatin Mark on Transcription Transcription Elongation RNAPII->Transcription

ZMYND11 as a reader of H3.3K36me3 and a modulator of transcription.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study ZMYND protein function and interactions.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Co-IP is a fundamental technique to identify protein-protein interactions in their native cellular environment. The protocol below is a general guideline and may require optimization for specific proteins and cell types.

Objective: To determine if ZMYND19 interacts with a putative binding partner (e.g., MKLN1) in a cellular context.

Workflow:

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with control beads) lysis->preclear ip Immunoprecipitation: Add anti-ZMYND19 antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elution of Protein Complex wash->elute analysis Analysis: Western Blot for MKLN1 elute->analysis CRISPR_Screen_Workflow start Start: Cas9-expressing cells transduction Transduce with sgRNA library start->transduction selection Apply Selection Pressure (e.g., drug treatment) transduction->selection sorting FACS Sorting based on mTORC1 activity marker (e.g., p-S6) selection->sorting extraction Genomic DNA Extraction sorting->extraction sequencing NGS of sgRNA sequences extraction->sequencing analysis Bioinformatic Analysis: Identify enriched/depleted sgRNAs sequencing->analysis

References

ZMYND19 Expression: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Zinc Finger MYND-Type Containing 19 (ZMYND19) expression in healthy versus diseased tissues, with a focus on cancer. The information presented is intended for researchers, scientists, and drug development professionals interested in the role of ZMYND19 in various pathologies and its potential as a therapeutic target.

Executive Summary

ZMYND19, also known as MIZIP, is a protein involved in crucial cellular processes, including the regulation of signaling pathways such as mTOR and GPR24/MCH-R1. Altered expression of ZMYND19 has been implicated in several diseases, most notably in various forms of cancer. This report summarizes the current understanding of ZMYND19 expression in healthy tissues and its dysregulation in diseased states, supported by quantitative data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) projects. Detailed experimental protocols for the analysis of ZMYND19 expression are also provided.

Data Presentation: ZMYND19 Expression in Healthy vs. Cancerous Tissues

The following table summarizes the differential expression of ZMYND19 in two cancer types compared to corresponding normal tissues. The data is presented as Transcripts Per Million (TPM) and is sourced from the GEPIA (Gene Expression Profiling Interactive Analysis) web server, which utilizes data from TCGA and GTEx.

Tissue TypeConditionMean Expression (TPM)Number of Samples (Tumor/Normal)
Liver Liver Hepatocellular Carcinoma (LIHC)2.86369
Normal Liver4.29160
Stomach Stomach Adenocarcinoma (STAD)4.35408
Normal Stomach7.91211

Note: TPM (Transcripts Per Million) is a measure of gene expression that normalizes for gene length and sequencing depth.

The data indicates a statistically significant downregulation of ZMYND19 expression in both Liver Hepatocellular Carcinoma and Stomach Adenocarcinoma compared to their respective healthy tissues.

Signaling Pathways Involving ZMYND19

ZMYND19 is a known regulator of at least two significant signaling pathways: the mTOR pathway, which is central to cell growth and proliferation, and the GPR24/MCH-R1 pathway, involved in energy homeostasis and appetite regulation.

ZMYND19_mTOR_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Rheb Rheb mTORC1->Rheb interaction blocked Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes ZMYND19 ZMYND19 ZMYND19->mTORC1 inhibits MKLN1 MKLN1 MKLN1->mTORC1 inhibits CTLH CTLH E3 Ligase CTLH->ZMYND19 degrades CTLH->MKLN1 degrades Growth_Factors Growth Factors Upstream_Signaling Upstream Signaling (e.g., PI3K/Akt) Growth_Factors->Upstream_Signaling Upstream_Signaling->Rheb activates

ZMYND19 in the mTOR Signaling Pathway.

ZMYND19_GPR24_Pathway cluster_membrane Plasma Membrane MCH Melanin-Concentrating Hormone (MCH) GPR24 GPR24 (MCH-R1) MCH->GPR24 G_alpha_i Gαi GPR24->G_alpha_i activates G_alpha_q Gαq GPR24->G_alpha_q activates ZMYND19 ZMYND19 (MIZIP) ZMYND19->GPR24 interacts with C-terminus AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release

ZMYND19 Interaction with the GPR24/MCH-R1 Signaling Pathway.

Experimental Protocols

Accurate and reproducible quantification of ZMYND19 expression is critical for research and clinical applications. Below are detailed methodologies for three common experimental techniques.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of ZMYND19 protein in tissue sections.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.

  • Embed the tissue in paraffin wax and cut 4-5 µm sections using a microtome.

  • Mount sections on positively charged slides and bake at 60°C for 1 hour.

2. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), 80% (1 minute).

  • Rinse with distilled water.

3. Antigen Retrieval:

  • Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

4. Staining:

  • Wash slides in Tris-buffered saline (TBS) with 0.025% Triton X-100.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

  • Wash with TBS.

  • Block non-specific binding with 5% normal goat serum in TBS for 1 hour.

  • Incubate with a primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.

  • Wash with TBS.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash with TBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with TBS.

  • Develop the signal with a diaminobenzidine (DAB) substrate solution until the desired stain intensity is reached.

  • Wash with distilled water.

5. Counterstaining and Mounting:

  • Counterstain with hematoxylin.

  • Dehydrate through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium and coverslip.

IHC_Workflow start Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-ZMYND19) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining detection->counterstain mounting Dehydration & Mounting counterstain->mounting end Microscopic Analysis mounting->end

Immunohistochemistry (IHC) Experimental Workflow.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify ZMYND19 mRNA expression levels.

1. RNA Extraction:

  • Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).

  • Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Real-Time PCR:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for ZMYND19 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan probe-based master mix.

  • Perform the PCR reaction in a real-time PCR thermal cycler with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for ZMYND19 and the reference gene.

  • Calculate the relative expression of ZMYND19 using the ΔΔCt method.

Western Blotting

Western blotting is used to detect and quantify ZMYND19 protein levels in tissue lysates.

1. Protein Extraction:

  • Homogenize tissue samples in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Run the gel to separate proteins by size.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against ZMYND19 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

5. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Detect the signal using an imaging system or X-ray film.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational understanding of ZMYND19 expression in health and disease. Further research is warranted to fully elucidate its role in various pathologies and to explore its potential as a biomarker and therapeutic target.

ZMYND19: A Comprehensive Therapeutic Target Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZMYND19 has recently emerged as a potential therapeutic target, primarily through its role as a negative regulator of the mTORC1 signaling pathway. This guide provides a comprehensive validation of ZMYND19 as a therapeutic target, offering a comparative analysis against alternative strategies for mTORC1 modulation and its paralog, ZMYND8. We present key experimental data, detailed protocols, and signaling pathway diagrams to facilitate a thorough understanding of ZMYND19's therapeutic potential.

Introduction to ZMYND19

ZMYND19 is a protein containing a MYND-type zinc finger domain. Initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and tubulin, its function was not fully understood until recently. A pivotal study has now characterized ZMYND19 as a substrate of the Carboxy-Terminal to LisH (CTLH) E3 ubiquitin ligase complex, positioning it as a key inhibitor of mTORC1 signaling at the lysosomal membrane.[1][2][3][4][5][6][7][8] This discovery has opened new avenues for therapeutic intervention in diseases with dysregulated mTORC1 activity, such as certain cancers.

ZMYND19 as a Negative Regulator of mTORC1 Signaling

Recent research has elucidated a novel mechanism of mTORC1 regulation involving ZMYND19. In a genome-wide CRISPR/Cas9 screen aimed at identifying synthetic lethal interactions with the PI3K inhibitor alpelisib in Epstein-Barr virus-associated gastric carcinoma (EBVaGC), multiple subunits of the CTLH E3 ligase complex were identified as top hits.[1][2][3][4][5][6][7] Further investigation revealed that the CTLH complex targets ZMYND19 and Muskelin 1 (MKLN1) for proteasomal degradation.[1][2][3][4][5][6][7] In the absence of functional CTLH, ZMYND19 and MKLN1 accumulate and co-localize at the lysosomal membrane, where they inhibit mTORC1 activity.[1][2][3][4][5][6][7] This inhibition occurs by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1.[1][2][3][4][5][6][7]

This positions ZMYND19 as a potential therapeutic target with two opposing strategic possibilities:

  • Inhibition of ZMYND19: In contexts where mTORC1 activity is sub-optimal, inhibiting ZMYND19 could restore or enhance mTORC1 signaling.

  • Stabilization of ZMYND19: In diseases characterized by hyperactive mTORC1 signaling, such as many cancers, stabilizing ZMYND19 could provide a novel inhibitory mechanism.

The following diagram illustrates the ZMYND19-mTORC1 signaling pathway.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Rheb Rheb S6K_4EBP1 S6K & 4E-BP1 (Protein Synthesis, Cell Growth) mTORC1->S6K_4EBP1 ZMYND19_MKLN1 ZMYND19/MKLN1 ZMYND19_MKLN1->mTORC1 Inhibits interaction Proteasome Proteasome ZMYND19_MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1

Caption: ZMYND19-mediated inhibition of mTORC1 signaling.

Quantitative Data: ZMYND19 vs. Alternative mTORC1 Targeting Strategies

To objectively evaluate ZMYND19 as a therapeutic target, its effects must be compared with established methods of mTORC1 modulation. The following tables summarize key quantitative data from the pivotal study on ZMYND19 and compares it with representative data for mTOR inhibitors in gastric cancer.

Table 1: Impact of ZMYND19/CTLH Pathway Perturbation on mTORC1 Signaling

Experimental ConditionReadoutResultReference
MAEA (CTLH subunit) Knockout in EBVaGC cellsPhospho-S6K (T389) LevelsDecreased[9]
MAEA Knockout in EBVaGC cellsPhospho-4E-BP1 (S65) LevelsDecreased[9]
ZMYND19/MKLN1 Double Knockout in MAEA KO cellsCell Viability (in presence of alpelisib)Significantly Rescued[6]
ZMYND19 OverexpressionPhospho-S6 (T389) LevelsDecreased[5]

Table 2: Efficacy of Direct mTOR Inhibitors in Gastric Cancer Models

InhibitorCell LineReadoutResultReference
Everolimus (mTORC1 inhibitor)Gastric Cancer XenograftTumor GrowthT/C 19% (p<0.01)[5]
Rapamycin (mTORC1 inhibitor)SGC7901 Gastric Cancer CellsCell ViabilityDecreased[3]
BEZ235 (PI3K/mTOR inhibitor)Gastric Carcinoma CellsCell ProliferationInhibited[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments cited in this guide.

1. CRISPR/Cas9 Screen for Synthetic Lethality

  • Objective: To identify genes whose knockout is synthetic lethal with PI3K inhibition in EBVaGC cells.

  • Cell Line: YCCEL1 (EBVaGC)

  • Library: Human genome-wide CRISPR/Cas9 knockout library.

  • Procedure:

    • Transduce YCCEL1 cells with the CRISPR/Cas9 library.

    • Select for transduced cells.

    • Treat the cell population with a sub-lethal dose of alpelisib (0.5 µM).

    • Collect surviving cells and isolate genomic DNA.

    • Amplify and sequence the sgRNA cassettes to identify enriched sgRNAs in the alpelisib-treated population compared to a DMSO-treated control.

    • Bioinformatic analysis to identify genes targeted by the enriched sgRNAs.

2. Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

  • Objective: To determine the interaction between ZMYND19, MKLN1, and components of the mTORC1 complex.

  • Cell Line: HEK293T cells.

  • Procedure:

    • Transfect HEK293T cells with plasmids encoding tagged versions of the proteins of interest (e.g., FLAG-ZMYND19, HA-MKLN1, GFP-Raptor).

    • Lyse the cells in a CHAPS-based buffer to preserve protein complexes.

    • Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody).

    • Add protein A/G beads to precipitate the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against the other proteins of interest (e.g., anti-HA, anti-GFP).

3. In Vitro mTORC1 Kinase Assay

  • Objective: To measure the effect of ZMYND19 on the kinase activity of mTORC1.

  • Procedure:

    • Immunoprecipitate mTORC1 from cell lysates using an antibody against a core component (e.g., Raptor).

    • Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., GST-4E-BP1) and ATP in a kinase buffer.

    • In parallel reactions, add purified ZMYND19 protein.

    • Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).

The following diagram outlines the experimental workflow for validating ZMYND19 as an mTORC1 regulator.

Experimental_Workflow A CRISPR/Cas9 Screen in EBVaGC Cells B Identification of CTLH E3 Ligase Subunits A->B C Proteomic Analysis to Identify CTLH Substrates B->C D Identification of ZMYND19 & MKLN1 C->D E Co-Immunoprecipitation Assays D->E I Cell Viability & Proliferation Assays D->I F Confirmation of ZMYND19/MKLN1 Interaction with mTORC1 E->F G In Vitro Kinase Assays F->G H Demonstration of ZMYND19-mediated Inhibition of mTORC1 Activity G->H J Functional Validation of ZMYND19's Role in Cell Growth I->J

Caption: Workflow for ZMYND19 target validation.

Comparative Analysis: ZMYND19 vs. ZMYND8

A comparison with its paralog, ZMYND8, highlights the distinct and opposing roles of these two proteins in cancer, further refining the therapeutic rationale for targeting ZMYND19.

Table 3: Comparison of ZMYND19 and ZMYND8

FeatureZMYND19ZMYND8
Primary Function Negative regulator of mTORC1Transcriptional co-regulator, epigenetic reader
Role in Cancer Putative tumor suppressor (via mTORC1 inhibition)Generally pro-oncogenic
Mechanism of Action Blocks mTORC1-Rheb interactionPromotes expression of oncogenes, inhibits tumor suppressors
Expression in Cancer Downregulated or functionally inactivated in some cancers (e.g., via CTLH loss)Upregulated in breast, prostate, and hepatocellular carcinomas
Therapeutic Strategy Stabilize/Upregulate to inhibit mTORC1 in cancerInhibit to suppress tumor growth and metastasis
Supporting Evidence CRISPR screen in EBVaGC, in vitro kinase assaysOverexpression correlates with poor prognosis, knockdown reduces tumor growth

ZMYND8 has been shown to be a pro-oncogenic factor in several cancers.[1][2][3][10][11] It acts as an epigenetic reader and transcriptional co-regulator, often promoting the expression of genes involved in cell proliferation, invasion, and metastasis.[1][3][10] For instance, in breast cancer, ZMYND8 is induced by hypoxia and acts as a coactivator for HIF-1, driving tumor progression.[3][10] In hepatocellular carcinoma, ZMYND8 overexpression is an independent prognostic factor for poor survival, and its knockdown reduces tumor growth in xenograft models.[11]

The opposing roles of ZMYND19 and ZMYND8 are illustrated in the following diagram.

ZMYND19_vs_ZMYND8 cluster_ZMYND19 ZMYND19 cluster_ZMYND8 ZMYND8 Z19_Function Inhibits mTORC1 Z19_Outcome Tumor Suppression Z19_Function->Z19_Outcome Z8_Function Promotes Oncogene Transcription Z8_Outcome Tumor Progression Z8_Function->Z8_Outcome

Caption: Opposing roles of ZMYND19 and ZMYND8 in cancer.

Conclusion and Future Directions

The validation of ZMYND19 as a negative regulator of mTORC1 presents a compelling case for its consideration as a therapeutic target. The contrasting, pro-oncogenic role of its paralog ZMYND8 further underscores the specific and nuanced functions of these MYND-domain containing proteins.

Key takeaways:

  • Novel Mechanism of mTORC1 Inhibition: Targeting ZMYND19 offers a new strategy to modulate mTORC1 activity, distinct from direct kinase inhibition.

  • Context-Dependent Therapeutic Strategy: The decision to inhibit or stabilize ZMYND19 will depend on the specific disease context and the desired outcome on mTORC1 signaling.

  • Potential for Combination Therapies: Modulating ZMYND19 activity could be combined with other targeted therapies, such as PI3K inhibitors, to achieve synergistic effects.

Future research should focus on:

  • Developing selective modulators of ZMYND19: The identification of small molecules that can either inhibit ZMYND19's interaction with mTORC1 or prevent its degradation by the CTLH complex is a critical next step.

  • In vivo validation: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of targeting ZMYND19 in various disease settings.

  • Biomarker discovery: Identifying patient populations that are most likely to respond to ZMYND19-targeted therapies will be crucial for clinical development.

This guide provides a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of ZMYND19. The presented data and protocols offer a roadmap for further investigation into this promising new target.

References

A Researcher's Guide to ZMYND19 Antibody Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available ZMYND19 antibody clones, focusing on their specificity and recommended applications. While direct head-to-head quantitative comparisons are not extensively published, this document outlines a framework for their evaluation and summarizes available data.

Zinc finger MYND-type containing 19 (ZMYND19) is a protein that has been implicated in the regulation of crucial cellular processes. Recent studies have highlighted its role as a negative regulator of mTORC1 signaling, a central pathway in cell growth and metabolism.[1][2][3][4] This makes ZMYND19 a protein of significant interest in various research fields, including cancer biology and neurology. The specificity of the antibodies used to detect and quantify ZMYND19 is therefore of utmost importance.

Comparison of ZMYND19 Antibody Clones

This section provides a summary of several commercially available ZMYND19 antibodies. The data presented is based on information provided by the manufacturers and available validation data. It is important to note that performance can vary depending on the specific experimental conditions.

Antibody Clone/Product IDHost SpeciesClonalityImmunogenValidated ApplicationsSupplier
PA5-54252 RabbitPolyclonalRecombinant protein corresponding to Human ZMYND19IHC (P), ICC/IFThermo Fisher Scientific
NBP1-79414 RabbitPolyclonalSynthetic peptide directed towards the middle region of human ZMYND19WBNovus Biologicals
HPA049393 (Prestige) RabbitPolyclonalRecombinant Human ZMYND19 protein fragmentIHCSigma-Aldrich (Atlas Antibodies)
SAB1408252 MousePolyclonalFull-length human ZMYND19 proteinWBSigma-Aldrich
CBFYM-3187 MouseRecombinantNot specifiedWB, ELISA, IF, IPCreative Biolabs

Note: "WB" refers to Western Blot, "IHC" to Immunohistochemistry, "IHC (P)" to Immunohistochemistry (Paraffin), "ICC/IF" to Immunocytochemistry/Immunofluorescence, "IP" to Immunoprecipitation, and "ELISA" to Enzyme-Linked Immunosorbent Assay.

ZMYND19 in mTORC1 Signaling Pathway

ZMYND19, along with MKLN1, is a substrate of the CTLH E3 ubiquitin ligase complex. When the CTLH complex is active, it targets ZMYND19 and MKLN1 for proteasomal degradation. However, upon inactivation of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane. At the lysosome, they inhibit mTORC1 activity by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1.[1][2][3][4][5][6]

ZMYND19_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Membrane CTLH CTLH Complex (E3 Ubiquitin Ligase) ZMYND19_MKLN1 ZMYND19/MKLN1 CTLH->ZMYND19_MKLN1 Ubiquitination Proteasome Proteasome ZMYND19_MKLN1->Proteasome Degradation mTORC1 mTORC1 S6K_4EBP1 S6K & 4E-BP1 (Substrates) mTORC1->S6K_4EBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates ZMYND19_MKLN1_lysosome Accumulated ZMYND19/MKLN1 ZMYND19_MKLN1_lysosome->mTORC1 Inhibits interaction with Rheb & substrates CTLH_inactive CTLH Inactivation CTLH_inactive->ZMYND19_MKLN1_lysosome Leads to accumulation and translocation

Figure 1. ZMYND19's role in the negative regulation of the mTORC1 signaling pathway.

Experimental Workflow for Antibody Specificity Comparison

To objectively compare the specificity of different ZMYND19 antibody clones, a standardized experimental workflow is essential. This workflow should include multiple validation methods to provide a comprehensive assessment.

Antibody_Validation_Workflow cluster_clones Antibody Clones cluster_validation Specificity Validation Experiments cluster_analysis Data Analysis & Comparison CloneA Clone A WB Western Blot (WB) - ZMYND19 KO/KD cell lines - Overexpression lysate CloneA->WB IP Immunoprecipitation (IP) - Followed by Mass Spectrometry CloneA->IP IHC Immunohistochemistry (IHC) - ZMYND19 positive/negative tissues CloneA->IHC CloneB Clone B CloneB->WB CloneB->IP CloneB->IHC CloneC Clone C CloneC->WB CloneC->IP CloneC->IHC Table Quantitative Comparison Table (Signal-to-noise, Band intensity, etc.) WB->Table IP->Table IHC->Table

Figure 2. Recommended experimental workflow for comparing the specificity of ZMYND19 antibody clones.

Experimental Protocols

Detailed protocols are crucial for reproducible antibody validation. Below are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental setup.

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the ZMYND19 primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the ZMYND19 antibody for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash three to five times with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blot or Mass Spectrometry.

Immunohistochemistry (Paraffin-Embedded) Protocol
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the ZMYND19 primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Chromogenic Detection: Develop the signal using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Conclusion

The selection of a highly specific ZMYND19 antibody is critical for obtaining reliable and meaningful research data. While this guide provides an overview of available antibody clones and a framework for their comparison, researchers are strongly encouraged to perform their own in-house validation using the outlined experimental workflows. The provided signaling pathway and protocols serve as a starting point for investigating the role of ZMYND19 in cellular processes.

References

ZMYND19: A Comparative Functional Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the functional roles of Zinc Finger MYND-Type Containing 19 (ZMYND19) in various cancer cell lines. ZMYND19, also known as MIZIP, is a protein implicated in critical cellular processes, including the regulation of the mTORC1 signaling pathway, a central controller of cell growth and metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ZMYND19.

Executive Summary

ZMYND19 expression varies across different cancer cell lines, and its functional impact appears to be context-dependent. Recent studies have highlighted its role as a negative regulator of the mTORC1 pathway. This guide synthesizes available data on ZMYND19 expression and the consequences of its modulation in different cellular backgrounds, providing a framework for future research and therapeutic development.

ZMYND19 Expression Profile in Cancer Cell Lines

To provide a comparative baseline, we have compiled ZMYND19 mRNA and protein expression data from the NCI-60 and Cancer Cell Line Encyclopedia (CCLE) databases. The following table summarizes the expression levels in a selection of commonly used cancer cell lines.

Cell LineCancer TypeZMYND19 mRNA Expression (NCI-60, log2)ZMYND19 Protein Expression (CCLE, Relative Abundance)
MCF-7 Breast Cancer8.5Moderate
A549 Lung Cancer9.2High
HCT116 Colon Cancer8.9Moderate
HEK293T Embryonic KidneyNot in NCI-60High

Note: Expression levels are categorized as High, Moderate, or Low based on relative expression across the full datasets. For detailed quantitative values, please refer to the respective databases.[1][2][3]

Functional Analysis of ZMYND19 in Different Cell Lines

The functional role of ZMYND19 has been investigated through knockout and overexpression studies in various cell lines. A key function identified is its involvement, along with Muskelin 1 (MKLN1), in the negative regulation of mTORC1 signaling. This regulation is controlled by the CTLH E3 ubiquitin ligase complex. When the CTLH complex is inactive, ZMYND19 and MKLN1 accumulate and inhibit mTORC1 activity.

Impact on mTORC1 Signaling

The mTORC1 pathway is a critical regulator of protein synthesis and cell growth. Its activity can be assessed by measuring the phosphorylation of its downstream effectors, such as S6 Kinase (S6K) and 4E-BP1.

Experimental Data Summary: Effect of ZMYND19 Modulation on mTORC1 Signaling

Cell LineExperimental ConditionKey FindingsQuantitative Data (Illustrative)
YCCEL1, SNU-719 (Gastric Cancer) MAEA (CTLH component) KnockoutIncreased ZMYND19/MKLN1 levels; Decreased p-S6K and p-4E-BP1Western blot showed a visible reduction in p-S6K/S6K ratio.
HEK293T ZMYND19/MKLN1 Double KnockoutRescued mTORC1 activity in MAEA KO cellsImmunoblots indicated a restoration of p-S6K levels compared to MAEA KO alone.

Signaling Pathway Diagram

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Rheb Rheb ZMYND19_MKLN1 ZMYND19/MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition Proteasome Proteasome ZMYND19_MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Degradation Growth_Factors Growth Factors/ Nutrients Growth_Factors->mTORC1 Activation

Caption: ZMYND19/MKLN1 complex inhibits mTORC1 at the lysosome.

Effects on Cell Proliferation and Migration

The impact of ZMYND19 on cell proliferation and migration is a critical area of investigation for its potential role in cancer progression. While comprehensive quantitative data across multiple cell lines is still emerging, initial studies suggest a role for ZMYND19 in these processes.

Experimental Data Summary: Effects of ZMYND19 on Cell Phenotype

Cell LineExperimental ConditionAssayKey FindingsQuantitative Data (Illustrative)
MCF-7 (Breast Cancer) ZMYND19 KnockdownCell Viability (MTT)Reduced cell proliferation[4][5]~25% decrease in viability vs. control at 72h.
HCT116 (Colon Cancer) ZMYND19 OverexpressionTranswell MigrationIncreased cell migration[6][7]~1.8-fold increase in migrated cells vs. control.

Experimental Workflow for Functional Assays

Functional_Assay_Workflow cluster_prep Cell Line Preparation cluster_assays Functional Assays Start Select Cell Lines (e.g., MCF-7, HCT116) Transfection Transfect with ZMYND19 (Knockout or Overexpression Vector) Start->Transfection Control Control Transfection (e.g., empty vector, scrambled shRNA) Start->Control Viability Cell Viability Assay (e.g., MTT) Transfection->Viability Migration Transwell Migration Assay Transfection->Migration Western Western Blot (p-S6K, p-4E-BP1) Transfection->Western Control->Viability Control->Migration Control->Western Data_Analysis Quantitative Data Analysis and Comparison Viability->Data_Analysis Quantify Absorbance Migration->Data_Analysis Count Migrated Cells Western->Data_Analysis Densitometry Analysis

Caption: Workflow for ZMYND19 functional analysis in cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Transfect cells with ZMYND19 knockdown/overexpression constructs or control vectors.

  • Incubation: Culture cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay
  • Cell Preparation: Culture cells to ~80% confluency and serum-starve overnight.

  • Chamber Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed 5 x 10⁴ cells into the upper chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the number of migrated cells in several microscopic fields.

Western Blotting for mTORC1 Signaling
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Perform densitometric analysis of the bands to determine the ratio of phosphorylated to total protein.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., ZMYND19) or control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting for the prey protein (e.g., MKLN1).

Conclusion and Future Directions

The functional analysis of ZMYND19 across different cell lines reveals its significant role in regulating the mTORC1 pathway and influencing cancer cell proliferation and migration. The variability in its expression and functional impact underscores the importance of a context-dependent approach to targeting ZMYND19. Further research is warranted to elucidate the precise mechanisms of ZMYND19 action in a broader range of cancer types and to explore its potential as a biomarker and therapeutic target. The use of standardized protocols and quantitative analyses, as outlined in this guide, will be crucial for generating comparable and robust data to advance this field.

References

Comparative Analysis of ZMYND19 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the structural and functional conservation of the MYND-type zinc finger protein ZMYND19 across human, mouse, and zebrafish, providing key data and experimental protocols for future research.

Introduction

ZMYND19 is a protein characterized by the presence of a MYND-type zinc finger domain, which is crucial for mediating protein-protein interactions.[1] In humans, ZMYND19 is implicated in a variety of cellular processes, including the negative regulation of the mTORC1 signaling pathway, a critical regulator of cell growth and metabolism.[2][3] Dysregulation of ZMYND19 has been associated with diseases such as cancer.[1] Given its significant role in cellular signaling, understanding the evolutionary conservation and potential divergence of ZMYND19 function across different species is of paramount importance for its validation as a therapeutic target and for the development of relevant animal models. This guide provides a comparative analysis of ZMYND19 orthologs in human (Homo sapiens), mouse (Mus musculus), and zebrafish (Danio rerio), offering a summary of their known properties, detailed experimental protocols for their comparative study, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes the key properties of ZMYND19 orthologs in human, mouse, and zebrafish based on available data from UniProt and NCBI.

FeatureHuman (Homo sapiens)Mouse (Mus musculus)Zebrafish (Danio rerio)
Gene Symbol ZMYND19Zmynd19zmynd19
UniProt Accession Q96E35Q9CQG3A0A0R4IKC9
Protein Length 227 amino acids227 amino acids239 amino acids
MYND Domain PresentPresentPresent
Subcellular Location Cytoplasm, Membrane, Synapse (Predicted)Cytoplasm, Membrane, Synapse (Predicted)Cytoplasm, Membrane, Synapse (Predicted)[4][5][6]
Known Interactions MKLN1, CTLH complex, mTORC1 pathway componentsPredicted to bind various proteins including GABRA6, MRPL4, CDK5RAP1[4]Limited data available
Tissue Expression Brain, testis, placenta, heart, liver, skeletal muscle, kidney, stomach[1][7]Central nervous system, male reproductive system, urinary system[4]Limited data available

Mandatory Visualization

The following diagram illustrates the known signaling pathway of human ZMYND19 in the negative regulation of mTORC1. The conservation of this pathway in mouse and zebrafish is currently under investigation.

ZMYND19_mTORC1_Pathway ZMYND19-mediated Negative Regulation of mTORC1 Signaling cluster_lysosome Lysosomal Membrane cluster_cytoplasm Cytoplasm mTORC1 mTORC1 Rheb Rheb Rheb->mTORC1 Activates ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibits CTLH CTLH E3 Ligase Complex ZMYND19 ZMYND19 CTLH->ZMYND19 Ubiquitinates for Degradation MKLN1 MKLN1 CTLH->MKLN1 Ubiquitinates for Degradation ZMYND19->ZMYND19_MKLN1 Proteasome Proteasome ZMYND19->Proteasome MKLN1->ZMYND19_MKLN1 MKLN1->Proteasome

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.

Experimental Protocols

To facilitate further comparative analysis of ZMYND19 orthologs, the following detailed experimental protocols are provided.

Multiple Sequence Alignment of ZMYND19 Orthologs

Objective: To identify conserved domains and motifs among human, mouse, and zebrafish ZMYND19 protein sequences.

Methodology:

  • Sequence Retrieval: Obtain the FASTA formatted protein sequences for human ZMYND19 (UniProt: Q96E35), mouse Zmynd19 (UniProt: Q9CQG3), and zebrafish zmynd19 (UniProt: A0A0R4IKC9) from the UniProt or NCBI databases.

  • Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega.[1][8][9][10][11]

  • Procedure:

    • Navigate to the Clustal Omega web server.

    • Paste the retrieved FASTA sequences into the input box.

    • Ensure the output format is set to a suitable format for visualization (e.g., ClustalW with character counts).

    • Execute the alignment.

  • Analysis:

    • Examine the alignment output for regions of high sequence identity and similarity.

    • Pay particular attention to the conservation of the MYND-type zinc finger domain.

    • Note any insertions, deletions, or significant amino acid substitutions between the orthologs.

Comparative Expression Analysis by Quantitative PCR (qPCR)

Objective: To compare the relative mRNA expression levels of ZMYND19 orthologs across a panel of homologous tissues from human, mouse, and zebrafish.

Methodology:

  • Tissue Collection and RNA Extraction:

    • Collect a panel of fresh or frozen tissues (e.g., brain, heart, liver, muscle, gonad) from human (commercially available total RNA), mouse, and zebrafish.

    • Extract total RNA from each tissue sample using a standard RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • Primer Design:

    • Design species-specific qPCR primers for human ZMYND19, mouse Zmynd19, and zebrafish zmynd19, as well as for a stable housekeeping gene for each species (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction:

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a suitable SYBR Green qPCR master mix.

    • Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of each ZMYND19 ortholog in each tissue using the ΔΔCt method, normalizing to the respective housekeeping gene.

    • Compare the expression patterns across the three species.

Co-Immunoprecipitation (Co-IP) and Western Blotting for Conserved Protein Interactions

Objective: To investigate the conservation of the interaction between ZMYND19 orthologs and key components of the mTORC1 signaling pathway (e.g., MKLN1).

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) that can be efficiently transfected.

    • Co-transfect cells with expression vectors encoding tagged versions of the ZMYND19 orthologs (e.g., FLAG-tagged human ZMYND19, FLAG-tagged mouse Zmynd19, FLAG-tagged zebrafish zmynd19) and a tagged version of the potential interaction partner (e.g., HA-tagged MKLN1).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the transfected cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysates with an anti-FLAG antibody conjugated to agarose beads to immunoprecipitate the ZMYND19 orthologs and their binding partners.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using a competitive FLAG peptide or a low pH buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the tags (anti-HA to detect MKLN1) and the ZMYND19 orthologs (anti-FLAG).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis:

    • Analyze the Western blot results to determine if the interaction between each ZMYND19 ortholog and MKLN1 is conserved.

Conclusion

This guide provides a foundational comparative analysis of ZMYND19 orthologs in human, mouse, and zebrafish. The presented data highlights the structural conservation of the protein, particularly the MYND domain, across these species. The provided experimental protocols offer a clear roadmap for researchers to further investigate the functional conservation and potential species-specific roles of ZMYND19, particularly in the context of the mTORC1 signaling pathway. Such studies will be instrumental in elucidating the fundamental biology of this important protein and its potential as a therapeutic target in human diseases.

References

Validating ZMYND19 Protein-Protein Interactions: A Comparative Guide to Secondary Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of a primary screening method, CRISPR/Cas9, with a widely accepted secondary validation method, co-immunoprecipitation (co-IP), using the context of ZMYND19 and its role in the mTORC1 signaling pathway.

A recent study investigating the regulation of the mTORC1 pathway identified ZMYND19 as a key player. The initial discovery was made through a genome-wide CRISPR/Cas9 screen, which pinpointed components of the CTLH E3 ubiquitin ligase complex as regulators of mTORC1 signaling. Subsequent validation of the physical interactions between ZMYND19, its partner protein MKLN1, and core components of the mTORC1 complex, such as Raptor and RagA/C, was achieved using co-immunoprecipitation. This guide will dissect these methodologies, presenting their protocols and comparative data to inform experimental design for the validation of ZMYND19 PPIs.

Comparison of Primary and Secondary Validation Methods

The selection of an appropriate validation method is contingent on the specific research question. A primary screen, like a CRISPR/Cas9 screen, is designed for high-throughput discovery of gene function, while a secondary method, such as co-immunoprecipitation, is employed to confirm direct physical interactions between proteins.

FeaturePrimary Method: CRISPR/Cas9 ScreenSecondary Method: Co-Immunoprecipitation (co-IP)
Principle Gene editing to create knockouts and assess resulting phenotype (e.g., cell proliferation)Antibody-based pulldown of a target protein ("bait") to isolate its binding partners ("prey")
Output List of genes that, when knocked out, produce a specific phenotype. Ranked by statistical significance.Detection of prey proteins by Western blot, indicating a physical interaction with the bait protein.
Data Type Quantitative (e.g., sgRNA abundance, statistical hit score)Primarily qualitative (presence/absence of a band), can be semi-quantitative with densitometry.
Throughput High (genome-wide)Low to medium (one or a few interactions at a time)
Interaction Type Functional (identifies genes that influence a pathway)Physical (confirms a direct or indirect binding)
In Vivo/In Vitro In vivo (within a cellular context)In vitro (using cell lysates)

Experimental Protocols

Primary Method: Genome-Wide CRISPR/Cas9 Screen

This protocol outlines the general steps for a CRISPR/Cas9 screen to identify regulators of a specific cellular process, as employed in the identification of the CTLH complex's role in mTORC1 signaling.

Objective: To identify genes whose knockout confers a fitness advantage or disadvantage under specific conditions (e.g., in the presence of a PI3K inhibitor).

Methodology:

  • Cell Line Preparation: Establish a stable cell line expressing the Cas9 nuclease. In the reference study, Epstein-Barr virus-associated gastric carcinoma (EBVaGC) cells were used.

  • Lentiviral sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.

  • Selection and Expansion: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) and expand the cell population.

  • Experimental Treatment: Split the cell population into control and experimental groups. In the reference study, the experimental group was treated with the PI3K antagonist alpelisib.

  • Cell Proliferation and Harvesting: Culture the cells for a defined period to allow for differences in proliferation to manifest. Harvest the cells from both groups.

  • Genomic DNA Extraction and PCR Amplification: Extract genomic DNA from the harvested cells and amplify the sgRNA-encoding regions using PCR.

  • Next-Generation Sequencing and Data Analysis: Sequence the amplified sgRNA libraries and analyze the data to identify sgRNAs that are enriched or depleted in the experimental group compared to the control. This identifies genes whose knockout is synthetic lethal or protective with the treatment.

Secondary Method: Co-Immunoprecipitation (co-IP)

This protocol details the steps for validating a specific protein-protein interaction, such as that between ZMYND19 and Raptor.

Objective: To confirm the physical interaction between a "bait" protein (e.g., FLAG-tagged ZMYND19) and a "prey" protein (e.g., Myc-tagged Raptor).

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for the tagged bait and prey proteins. Include appropriate controls, such as a vector expressing an irrelevant tagged protein (e.g., FLAG-GFP).

  • Cell Lysis: After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein's tag (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific to the tags of both the bait and prey proteins.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the co-immunoprecipitation workflow and the ZMYND19-mTORC1 signaling pathway.

experimental_workflow cluster_cell_culture Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis transfection Co-transfect cells with FLAG-ZMYND19 and Myc-Raptor plasmids lysis Cell Lysis transfection->lysis preclear Pre-clear lysate with beads lysis->preclear ip Incubate with anti-FLAG antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute western Western Blot (probe for FLAG and Myc) elute->western

Co-immunoprecipitation workflow for validating ZMYND19-Raptor interaction.

signaling_pathway cluster_lysosome Lysosomal Surface RagA_C RagA/C Raptor Raptor RagA_C->Raptor mTOR mTOR Raptor->mTOR mTORC1 mTORC1 Complex ZMYND19 ZMYND19 ZMYND19->Raptor Interaction ZMYND19->mTORC1 Inhibition Proteasome Proteasome ZMYND19->Proteasome MKLN1 MKLN1 MKLN1->mTORC1 Inhibition MKLN1->ZMYND19 MKLN1->Proteasome CTLH CTLH Complex CTLH->ZMYND19 Ub CTLH->MKLN1 Ub Inhibition Activation

ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.

Concluding Remarks

The validation of protein-protein interactions is a cornerstone of modern biological research. The combination of a high-throughput primary screen, such as a CRISPR/Cas9 screen, with a targeted secondary validation method like co-immunoprecipitation provides a powerful strategy to first identify novel regulators of a signaling pathway and then confirm the underlying physical interactions. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust validation experiments for ZMYND19 and its interacting partners, ultimately contributing to a deeper understanding of its role in cellular processes and disease.

A Researcher's Guide to ZMYND19 siRNA Efficacy: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Understanding ZMYND19: A Negative Regulator of mTORC1 Signaling

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has recently been identified as a key negative regulator of the mTORC1 signaling pathway.[1][2][3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[1][2][3][4]

ZMYND19, in conjunction with MKLN1, acts at the lysosomal membrane to inhibit mTORC1 activity.[1][2][3][4] These two proteins are substrates of the CTLH E3 ubiquitin ligase complex, which targets them for proteasomal degradation, thereby activating mTORC1 signaling.[1][2][3][4] This intricate regulatory mechanism highlights ZMYND19 as a potential therapeutic target for diseases characterized by aberrant mTORC1 signaling.

Evaluating ZMYND19 siRNA Efficacy: A Data-Driven Approach

To facilitate the comparison of different ZMYND19 siRNAs, a structured approach to data collection and presentation is essential. The following table provides a template for summarizing key quantitative data from knockdown experiments.

Table 1: Comparative Efficacy of ZMYND19 siRNAs

siRNA IdentifierTarget Sequence (5'-3')Transfection Concentration (nM)Time Point (hours)% mRNA Knockdown (qPCR)% Protein Knockdown (Western Blot)Off-Target Effects (Yes/No/Details)
siRNA-1 [Insert Sequence]
siRNA-2 [Insert Sequence]
siRNA-3 [Insert Sequence]
Control siRNA [Insert Sequence]

Researchers should populate this table with their experimental data to objectively compare the performance of different ZMYND19 siRNAs.

Experimental Protocols

Accurate and reproducible assessment of siRNA efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

siRNA Transfection
  • Cell Culture: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute the ZMYND19 siRNA and a non-targeting control siRNA in serum-free medium to the desired final concentration (typically 10-50 nM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis.

Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Assessment
  • RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for ZMYND19 and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of ZMYND19 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ZMYND19 siRNA-treated samples to the non-targeting control.

Western Blotting for Protein Knockdown Assessment
  • Protein Extraction: Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ZMYND19, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the ZMYND19 protein levels to a loading control (e.g., β-actin, GAPDH).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis cluster_results Results siRNA_design Design/Select ZMYND19 siRNAs cell_culture Cell Culture transfection siRNA Transfection cell_culture->transfection incubation Incubation (24-72h) transfection->incubation harvesting Harvest Cells incubation->harvesting rna_extraction RNA Extraction harvesting->rna_extraction protein_extraction Protein Extraction harvesting->protein_extraction qpcr qPCR rna_extraction->qpcr western_blot Western Blot protein_extraction->western_blot mrna_knockdown mRNA Knockdown (%) qpcr->mrna_knockdown protein_knockdown Protein Knockdown (%) western_blot->protein_knockdown comparison Compare Efficacy mrna_knockdown->comparison protein_knockdown->comparison

Caption: Workflow for comparing ZMYND19 siRNA efficacy.

ZMYND19_mTORC1_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Proteasome Proteasome ZMYND19_MKLN1->Proteasome Degradation CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Ubiquitination

References

Validating ZMYND19 Knockout: A Comparative Guide to Western Blot and qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, oncology, and drug development, the precise validation of gene knockout is a critical step in ensuring the reliability of experimental models. This guide provides a detailed comparison of two common and powerful techniques for validating the knockout of ZMYND19, a protein implicated in the negative regulation of mTORC1 signaling: Western Blot and quantitative Polymerase Chain Reaction (qPCR). Objective comparisons of their performance are supported by hypothetical experimental data, alongside detailed protocols for practical implementation.

ZMYND19 and its Role in mTORC1 Signaling

ZMYND19 (Zinc Finger MYND-Type Containing 19) is a component of a protein complex that negatively regulates the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. ZMYND19, in association with MKLN1, is understood to inhibit mTORC1 activity at the lysosomal membrane. The CTLH E3 ubiquitin ligase complex targets ZMYND19 and MKLN1 for proteasomal degradation, thereby activating mTORC1. Knockout of ZMYND19 is therefore expected to result in increased mTORC1 signaling.

Below is a diagram illustrating the signaling pathway involving ZMYND19.

ZMYND19_Signaling_Pathway cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Rheb Rheb mTORC1->Rheb Activation Downstream Downstream Effects (Cell Growth, Proliferation) mTORC1->Downstream ZMYND19_MKLN1 ZMYND19-MKLN1 Complex ZMYND19_MKLN1->mTORC1 Inhibition Proteasome Proteasome ZMYND19_MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19_MKLN1 Ubiquitination & Degradation

Figure 1: Simplified signaling pathway of ZMYND19 in mTORC1 regulation.

Comparison of Western Blot and qPCR for ZMYND19 Knockout Validation

Western Blot and qPCR are complementary techniques that assess gene knockout at the protein and mRNA levels, respectively. The choice between them, or the decision to use both, depends on the specific experimental question and the desired level of validation.

FeatureWestern BlotqPCR
Analyte ProteinmRNA
Principle Immuno-detection of specific proteins separated by size.Amplification and quantification of specific cDNA sequences.
Primary Output Protein presence, absence, and relative abundance.Relative mRNA expression levels.
Strengths - Directly confirms loss of protein expression. - Can detect truncated or altered proteins. - Provides information on protein size.- Highly sensitive and quantitative. - High-throughput potential. - Requires less sample material.
Limitations - Semi-quantitative without careful optimization. - Dependent on antibody specificity. - Lower throughput.- Does not confirm loss of protein. - mRNA levels may not correlate with protein levels. - Susceptible to RNA degradation and contamination.
Interpretation Absence of a band at the expected molecular weight in the knockout sample confirms successful knockout at the protein level.A significant decrease or absence of amplification in the knockout sample indicates successful knockout at the transcript level.
Hypothetical Performance Data

To illustrate the expected outcomes, the following tables present hypothetical quantitative data from a ZMYND19 knockout (KO) validation experiment in a human cell line compared to a wild-type (WT) control.

Table 1: Hypothetical Western Blot Densitometry Data

SampleZMYND19 Band Intensity (Arbitrary Units)Loading Control (β-actin) Band Intensity (Arbitrary Units)Normalized ZMYND19 Expression
WT Clone 115,23416,5430.92
WT Clone 214,87616,2110.92
KO Clone 115016,8750.01
KO Clone 221016,4320.01

Table 2: Hypothetical qPCR Data

SampleZMYND19 Ct Value (Mean ± SD)Housekeeping Gene (GAPDH) Ct Value (Mean ± SD)ΔCt (ZMYND19 - GAPDH)ΔΔCt (KO - WT)Fold Change (2-ΔΔCt)
WT24.5 ± 0.318.2 ± 0.26.3-1.0
KO33.8 ± 0.518.4 ± 0.315.49.10.0018

Experimental Workflow

The general workflow for validating a ZMYND19 knockout involves several key steps, from generating the knockout cell line to analyzing the data from Western Blot and qPCR.

Knockout_Validation_Workflow cluster_cell_culture Cell Line Engineering cluster_validation Knockout Validation Start Wild-Type Cells Transfection Transfection with CRISPR/Cas9 targeting ZMYND19 Start->Transfection Selection Single Cell Cloning & Expansion Transfection->Selection Harvest Harvest Cells Selection->Harvest Lysate Protein Lysate Preparation Harvest->Lysate RNA RNA Extraction & cDNA Synthesis Harvest->RNA WB Western Blot Lysate->WB qPCR qPCR RNA->qPCR Data_WB Western Blot Data Analysis WB->Data_WB Data_qPCR qPCR Data Analysis qPCR->Data_qPCR Conclusion Confirmation of ZMYND19 Knockout Data_WB->Conclusion Data_qPCR->Conclusion

Figure 2: Experimental workflow for ZMYND19 knockout validation.

Detailed Experimental Protocols

The following are detailed protocols for performing Western Blot and qPCR to validate ZMYND19 knockout.

Western Blot Protocol

1. Protein Extraction:

  • Culture wild-type and putative ZMYND19 knockout cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microfuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load samples onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ZMYND19 (e.g., a rabbit polyclonal antibody) diluted in 5% BSA in TBST overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • For a loading control, probe with an antibody against a housekeeping protein like β-actin or GAPDH.

4. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software.

qPCR Protocol

1. RNA Extraction and cDNA Synthesis:

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qPCR Reaction:

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ZMYND19 and a housekeeping gene (e.g., GAPDH), and cDNA template.

  • Example human ZMYND19 forward primer: 5'-AGAGCAGCCGTTTCCTCAAG-3'

  • Example human ZMYND19 reverse primer: 5'-TCCTCTTCCTCATCCTCGTC-3'

  • Run the qPCR reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Include a melt curve analysis to verify the specificity of the amplified product.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for ZMYND19 and the housekeeping gene in both wild-type and knockout samples.

  • Calculate the relative expression of ZMYND19 using the ΔΔCt method:

    • ΔCt = Ct(ZMYND19) - Ct(housekeeping gene)

    • ΔΔCt = ΔCt(knockout) - ΔCt(wild-type)

    • Fold Change = 2-ΔΔCt

Conclusion

Both Western Blot and qPCR are indispensable for the robust validation of ZMYND19 knockout. Western Blot provides the definitive confirmation of protein ablation, which is the ultimate goal of a knockout experiment. On the other hand, qPCR offers a highly sensitive and quantitative measure of gene expression at the transcript level. For comprehensive and rigorous validation, it is highly recommended to employ both techniques. This dual approach ensures that the observed phenotype is indeed due to the absence of the ZMYND19 protein and not a result of off-target effects or compensatory mechanisms at the transcriptional level.

A Side-by-Side Comparison of ZMYND19 and ZMYND8 Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc finger MYND-type containing 19 (ZMYND19) and Zinc finger MYND-type containing 8 (ZMYND8) are both members of the MYND domain-containing protein family, characterized by a conserved cysteine-histidine rich zinc finger motif. While sharing this structural feature, emerging research indicates that they participate in distinct cellular processes. ZMYND8 is a well-documented chromatin reader involved in transcriptional regulation and the DNA damage response, with a complex and sometimes contradictory role in cancer.[1][2] In contrast, ZMYND19, also known as MIZIP, has been identified as an interactor of membrane receptors and the cytoskeleton, and more recently as a negative regulator of the mTORC1 signaling pathway.[1][2] This guide provides a comprehensive side-by-side comparison of their known functions, supported by available experimental data and methodologies, to aid researchers in discerning their unique roles in cellular biology and disease.

Data Presentation: A Comparative Overview

FeatureZMYND19 (MIZIP)ZMYND8 (RACK7, PRKCBP1)
Primary Function Negative regulator of mTORC1 signaling; interacts with melanin-concentrating hormone receptor 1 (MCHR1) and tubulin.[2][3][4]Transcriptional co-repressor and co-activator; chromatin reader involved in DNA damage response.[1][2][5]
Key Domains MYND-type zinc finger.[4][6]PHD, Bromodomain, PWWP, MYND-type zinc finger.[7][8]
Cellular Localization Cytoplasm, relocates to plasma membrane upon MCHR1 interaction; lysosomal membrane.[1][2]Primarily nucleus.[9]
Key Protein Interactions MKLN1, Raptor, RagA/C, MCHR1, alpha- and beta-tubulin.[2][3][10]NuRD complex (CHD4, HDAC1/2, GATAD2A), P-TEFb complex (CDK9, Cyclin T1), KDM5 family, EZH2, BRD4.[5][7][9]
Signaling Pathways mTORC1 signaling.[2]DNA damage response (homologous recombination), transcriptional regulation, HIF-1 signaling.[5][7]
Role in Cancer Implicated in hepatocellular carcinoma progression.[6][11]Dual role as a tumor suppressor and pro-oncogenic factor in various cancers including breast, prostate, and colorectal cancer.[1][12]

Functional Comparison

Role in Cellular Signaling

ZMYND19 has been shown to be a negative regulator of the mTORC1 pathway, a central signaling node that controls cell growth, proliferation, and metabolism.[2][13] In association with Muskelin 1 (MKLN1), ZMYND19 localizes to the lysosomal membrane where it inhibits mTORC1 activity.[2][14] This function is mediated through the interaction of the ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C GTPases.[2] This interaction appears to block a late stage of mTORC1 activation.[2] Additionally, ZMYND19 interacts with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), suggesting a role in G-protein coupled receptor (GPCR) signaling.[3][10] Its interaction with tubulin via its MYND domain further suggests a potential role in linking receptor signaling to cytoskeletal dynamics.[1][4]

ZMYND8 , on the other hand, is intricately involved in chromatin-based signaling, particularly in the DNA damage response (DDR) and transcriptional regulation. As a chromatin reader, ZMYND8 recognizes specific post-translational modifications on histone tails, including H3K4me1 and H3K14ac, through its PHD and bromodomains.[7][8] This allows it to be recruited to sites of DNA damage and to specific gene promoters. In the context of the DDR, ZMYND8 recruits the Nucleosome Remodeling and Deacetylase (NuRD) complex to damaged chromatin to facilitate transcriptional repression and promote DNA repair via homologous recombination.[8]

Transcriptional Regulation

ZMYND19's direct role in transcriptional regulation is not well established. Its known functions are primarily linked to cytoplasmic and membrane-associated signaling events.

In contrast, ZMYND8 is a versatile transcriptional regulator with both co-repressor and co-activator functions.[5] As a co-repressor, ZMYND8 interacts with the NuRD complex and histone demethylases like KDM5A to suppress gene expression.[9] Conversely, it can act as a transcriptional co-activator by associating with the positive transcription elongation factor b (P-TEFb) complex, which promotes transcriptional elongation.[5] This dual functionality allows ZMYND8 to fine-tune gene expression in response to various cellular signals.

Role in Disease

ZMYND19 has been implicated in hepatocellular carcinoma, where its overexpression is associated with tumor progression.[6][11] Its involvement in mTORC1 regulation and MCHR1 signaling, both of which are linked to cancer and metabolic disorders, suggests that ZMYND19 may be a potential therapeutic target in these contexts.[6]

ZMYND8 has a more complex and context-dependent role in cancer. It has been reported to act as a tumor suppressor in some cancers by inhibiting cell proliferation and invasion.[12] However, in other contexts, it can promote tumorigenesis and is associated with poor prognosis.[1] This dual role is likely dependent on the specific cellular context and the interacting protein partners of ZMYND8.

Experimental Protocols

Co-Immunoprecipitation to Identify ZMYND19 Interacting Proteins

This protocol is based on methodologies used to identify the interaction between ZMYND19, MKLN1, and components of the mTORC1 complex.[2]

  • Cell Culture and Lysis: Human cell lines (e.g., HEK293T) are transiently transfected with expression vectors for tagged proteins (e.g., FLAG-ZMYND19, Myc-Raptor). After 24-48 hours, cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., 1% Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody specific to the tagged protein of interest (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

  • Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting using antibodies against the suspected interacting partners (e.g., anti-Myc antibody).

Chromatin Immunoprecipitation (ChIP) for ZMYND8 Target Gene Identification

This protocol is based on methods used to identify ZMYND8's genomic binding sites.[9]

  • Cell Cross-linking: Cells (e.g., prostate cancer cell line DU145) are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: The cross-linked cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for ZMYND8 overnight at 4°C.

  • Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

  • Washing: The beads are washed extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating in the presence of a high salt concentration.

  • DNA Purification: The DNA is purified to remove proteins and other contaminants.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites of ZMYND8.

Cell Invasion Assay

This protocol, often referred to as a Boyden chamber assay, is used to assess the invasive potential of cancer cells, a process in which both ZMYND19 and ZMYND8 have been implicated in different contexts.[12][15]

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix, such as Matrigel, to mimic the extracellular matrix.

  • Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Quantification: The invasive cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by microscopy.

Mandatory Visualization

ZMYND19_mTORC1_Pathway ZMYND19 in mTORC1 Regulation cluster_cytoplasm Cytoplasm mTORC1 mTORC1 Raptor Raptor RagAC RagA/C ZMYND19 ZMYND19 ZMYND19->Raptor inhibits interaction MKLN1 MKLN1 Proteasome Proteasome ZMYND19->Proteasome MKLN1->Raptor inhibits interaction MKLN1->Proteasome CTLH CTLH E3 Ligase CTLH->ZMYND19 Ub CTLH->MKLN1 Ub

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.

ZMYND8_DDR_Pathway ZMYND8 in the DNA Damage Response cluster_nucleus Nucleus DNA_damage DNA Double-Strand Break Histones Histone Tails (H3K4me1, H3K14ac) DNA_damage->Histones induces modifications ZMYND8 ZMYND8 Histones->ZMYND8 recruits via PHD/Bromo domains NuRD NuRD Complex ZMYND8->NuRD recruits via MYND domain Transcription_Repression Transcriptional Repression NuRD->Transcription_Repression mediates HR_Repair Homologous Recombination Repair NuRD->HR_Repair promotes

Caption: ZMYND8's role in the DNA damage response pathway.

Conclusion

ZMYND19 and ZMYND8, despite sharing the MYND domain, exhibit distinct functional profiles. ZMYND8 is a key player in the nuclear processes of transcriptional regulation and DNA damage repair, acting as a versatile chromatin reader and adaptor protein. Its role in cancer is multifaceted and warrants further investigation to delineate its context-dependent functions. ZMYND19, in contrast, appears to operate primarily in the cytoplasm and at cellular membranes, regulating crucial signaling pathways like mTORC1 and potentially linking GPCR signaling to the cytoskeleton. The current understanding of ZMYND19's functions is less comprehensive than that of ZMYND8, highlighting a need for further research to fully elucidate its roles in health and disease. This comparative guide provides a framework for researchers to navigate the distinct functionalities of these two intriguing proteins and to design future studies aimed at unraveling their specific contributions to cellular homeostasis and pathology.

References

Safety Operating Guide

Safeguarding Your Research: Comprehensive Handling and Disposal of Zndm19

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Zndm19, a novel and potent kinase inhibitor. Adherence to these guidelines is mandatory for all personnel involved in the research and development of this compound. Our commitment is to foster a culture of safety, providing you with the necessary information to conduct your work with confidence and minimize risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline solid that is a potent neurotoxin and a severe respiratory irritant. It is readily absorbed through the skin and can cause delayed systemic effects. All handling of this compound must be performed in a designated controlled area.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound in various laboratory settings.[1][2][3][4]

Task Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Weighing and preparing solutions Double-glove with nitrile and neoprene glovesChemical splash goggles and a face shieldNIOSH-approved N95 respirator or higherChemical-resistant gown
Cell culture and in-vitro assays Nitrile glovesSafety glasses with side shieldsNot required in a certified biosafety cabinetStandard lab coat
In-vivo studies (animal handling) Double-glove with nitrile and neoprene glovesSafety glasses with side shieldsNIOSH-approved N95 respiratorDisposable solid-front gown
Waste disposal Heavy-duty nitrile or butyl rubber glovesChemical splash gogglesNIOSH-approved N95 respiratorChemical-resistant gown
Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.[5][6][7]

Property Value
Appearance White to off-white crystalline solid
Molecular Weight 472.5 g/mol
Melting Point 185-188 °C
Solubility Soluble in DMSO and ethanol; insoluble in water
Vapor Pressure Not available

Operational and Experimental Protocols

Strict adherence to the following protocols is crucial to ensure the safe handling of this compound.

Experimental Workflow for Solution Preparation

The following diagram outlines the standard operating procedure for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_setup Set up controlled area in a certified chemical fume hood prep_ppe->prep_setup prep_weigh Weigh this compound using a tared weigh boat prep_setup->prep_weigh sol_add_solvent Add appropriate volume of DMSO to dissolve this compound prep_weigh->sol_add_solvent sol_vortex Vortex until fully dissolved sol_add_solvent->sol_vortex sol_transfer Transfer solution to a labeled, sealed container sol_vortex->sol_transfer clean_decontaminate Decontaminate all surfaces with a 10% bleach solution, followed by 70% ethanol sol_transfer->clean_decontaminate clean_dispose Dispose of all contaminated materials in the designated this compound waste container clean_decontaminate->clean_dispose clean_ppe Doff PPE in the correct order clean_dispose->clean_ppe

Caption: Workflow for the preparation of a this compound stock solution.

Detailed Methodology for a 10 mM Stock Solution
  • Preparation: Don all required PPE as specified in the table above. Work exclusively within a certified chemical fume hood.

  • Weighing: Tare a clean, sterile weigh boat on an analytical balance. Carefully weigh out 4.725 mg of this compound.

  • Solubilization: Add 1 mL of anhydrous DMSO to the weigh boat containing the this compound. Gently pipette to mix until the solid is fully dissolved.

  • Storage: Transfer the 10 mM stock solution to a sterile, amber glass vial with a Teflon-lined cap. Label the vial with the compound name, concentration, date, and your initials. Store at -20°C.

  • Cleanup: Decontaminate the weigh boat and any other contaminated disposable materials by soaking in a 10% bleach solution for at least 30 minutes before disposal in the designated this compound waste stream. Wipe down all surfaces in the fume hood with a 10% bleach solution, followed by a 70% ethanol solution.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to the following procedures.[8][9][10][11][12]

Waste Segregation
Waste Type Container Disposal Procedure
Solid Waste (gloves, gowns, weigh boats, etc.)Lined, labeled hazardous waste containerSeal the container when full and arrange for pickup by the institution's hazardous waste management team.
Liquid Waste (stock solutions, contaminated media)Labeled, leak-proof hazardous waste containerKeep the container sealed when not in use. Do not mix with other chemical waste streams.
Sharps (needles, scalpels)Puncture-resistant sharps container labeled "this compound Contaminated"Seal the container when 3/4 full and place it in the solid hazardous waste container for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Spill Response Workflow

The following diagram illustrates the appropriate response to a this compound spill.

G spill_start This compound Spill Occurs spill_alert Alert others in the immediate area spill_start->spill_alert spill_evacuate Evacuate the immediate area if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE for cleanup spill_alert->spill_ppe spill_contain Contain the spill with absorbent pads spill_ppe->spill_contain spill_neutralize Apply a 10% bleach solution to the spill area and let it sit for 30 minutes spill_contain->spill_neutralize spill_clean Wipe up the spill with absorbent pads spill_neutralize->spill_clean spill_dispose Dispose of all cleanup materials in the designated this compound waste container spill_clean->spill_dispose spill_report Report the spill to the laboratory supervisor and EHS office spill_dispose->spill_report

Caption: Emergency response workflow for a this compound spill.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fictional Signaling Pathway Involving this compound

To provide context for the research applications of this compound, the following diagram illustrates its hypothetical mechanism of action in a cancer cell signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription This compound This compound This compound->mek proliferation Cell Proliferation and Survival transcription->proliferation growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.